molecular formula C19H24N2O B1600284 1-(Pyridin-2-yl)-3-(pyrrolidin-1-yl)-1-(p-tolyl)propan-1-ol CAS No. 70708-28-0

1-(Pyridin-2-yl)-3-(pyrrolidin-1-yl)-1-(p-tolyl)propan-1-ol

Cat. No.: B1600284
CAS No.: 70708-28-0
M. Wt: 296.4 g/mol
InChI Key: LOJXVYLBLFSBBB-UHFFFAOYSA-N
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Description

1-(Pyridin-2-yl)-3-(pyrrolidin-1-yl)-1-(p-tolyl)propan-1-ol is a useful research compound. Its molecular formula is C19H24N2O and its molecular weight is 296.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(Pyridin-2-yl)-3-(pyrrolidin-1-yl)-1-(p-tolyl)propan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Pyridin-2-yl)-3-(pyrrolidin-1-yl)-1-(p-tolyl)propan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(4-methylphenyl)-1-pyridin-2-yl-3-pyrrolidin-1-ylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O/c1-16-7-9-17(10-8-16)19(22,18-6-2-3-12-20-18)11-15-21-13-4-5-14-21/h2-3,6-10,12,22H,4-5,11,13-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOJXVYLBLFSBBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CCN2CCCC2)(C3=CC=CC=N3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00867938
Record name 1-(4-Methylphenyl)-1-(pyridin-2-yl)-3-(pyrrolidin-1-yl)propan-1-ol
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Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70708-28-0
Record name α-(4-Methylphenyl)-α-[2-(1-pyrrolidinyl)ethyl]-2-pyridinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70708-28-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-(2-(1-Pyrrolidinyl)ethyl)-alpha-(p-tolyl)pyridine-2-methanol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name α-[2-(1-pyrrolidinyl)ethyl]-α-(p-tolyl)pyridine-2-methanol
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Foundational & Exploratory

1-(Pyridin-2-yl)-3-(pyrrolidin-1-yl)-1-(p-tolyl)propan-1-ol synthesis pathway

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 1-(Pyridin-2-yl)-3-(pyrrolidin-1-yl)-1-(p-tolyl)propan-1-ol

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for 1-(pyridin-2-yl)-3-(pyrrolidin-1-yl)-1-(p-tolyl)propan-1-ol, a key tertiary alcohol intermediate in the manufacture of Triprolidine. Triprolidine is a potent first-generation H1-receptor antagonist used in the symptomatic relief of allergic conditions.[1][2] This document details a robust and widely utilized two-step synthetic strategy, commencing with a Mannich reaction to form a β-amino ketone, followed by a Grignard reaction to yield the target alcohol. The guide elucidates the underlying reaction mechanisms, provides detailed experimental protocols, and presents quantitative data to support researchers, chemists, and professionals in the field of drug development.

Introduction and Retrosynthetic Analysis

1-(Pyridin-2-yl)-3-(pyrrolidin-1-yl)-1-(p-tolyl)propan-1-ol is a critical precursor in the synthesis of the antihistamine Triprolidine. The E-isomer of Triprolidine, which is formed by the subsequent dehydration of this alcohol intermediate, is known to be significantly more active than the Z-isomer.[1] Therefore, a reliable and efficient synthesis of the propan-1-ol intermediate is paramount for the successful production of the active pharmaceutical ingredient.

The most logical and industrially scalable approach to this molecule involves a convergent synthesis strategy. A retrosynthetic analysis reveals two key bond disconnections:

  • C-C Bond Disconnection at the Carbinol Center: The bond between the pyridine ring and the tertiary alcohol carbon can be traced back to a nucleophilic addition of a pyridinyl organometallic species to a ketone. This points to a Grignard or organolithium reaction.

  • C-C Bond Disconnection β to the Carbonyl: The bond between the alpha and beta carbons of the propanone backbone suggests a Mannich reaction, a classic method for forming β-amino carbonyl compounds.

This analysis leads to a practical two-step forward synthesis beginning from readily available commercial starting materials: 4'-methylacetophenone, pyrrolidine, formaldehyde, and 2-bromopyridine.

Synthesis Pathway: Detailed Methodology

The synthesis is executed in two primary stages: (I) The formation of the Mannich base, 1-(p-tolyl)-3-(pyrrolidin-1-yl)propan-1-one, and (II) the subsequent Grignard addition to yield the target tertiary alcohol.

Step I: Mannich Reaction for the Synthesis of 1-(p-tolyl)-3-(pyrrolidin-1-yl)propan-1-one

The first step is a three-component condensation reaction involving 4'-methylacetophenone, formaldehyde, and pyrrolidine.[3] This aminoalkylation reaction efficiently constructs the β-amino ketone scaffold.[4]

Reaction Mechanism: The reaction is initiated by the formation of an electrophilic iminium ion from the condensation of pyrrolidine and formaldehyde. The ketone, 4'-methylacetophenone, is deprotonated under the reaction conditions to form an enolate, which then acts as a nucleophile. This enolate attacks the iminium ion, and after a proton transfer, the Mannich base is formed.[4][5]

Experimental Protocol: Synthesis of 1-(p-tolyl)-3-(pyrrolidin-1-yl)propan-1-one

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4'-methylacetophenone (1.0 eq), pyrrolidine hydrochloride (1.1 eq), and paraformaldehyde (1.2 eq).

  • Add ethanol as the solvent, typically with a few drops of concentrated hydrochloric acid to ensure acidic conditions which favor iminium ion formation.

  • Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored using Thin-Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under vacuum.

  • Dilute the residue with water and basify with a sodium carbonate or ammonia solution to a pH of 9-10 to neutralize the hydrochloride salt.

  • Extract the aqueous layer three times with a suitable organic solvent, such as diethyl ether or ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Evaporate the solvent under reduced pressure to yield the crude 1-(p-tolyl)-3-(pyrrolidin-1-yl)propan-1-one, which can be purified further by vacuum distillation or crystallization if necessary.

ReagentMolar Eq.Purpose
4'-Methylacetophenone1.0Carbonyl compound (enolate source)
Pyrrolidine HCl1.1Amine source and acid catalyst
Paraformaldehyde1.2Aldehyde source
Ethanol-Solvent
Hydrochloric AcidCatalyticAcid catalyst

Table 1: Reagents and their roles in the Mannich reaction.

Step II: Grignard Reaction for the Synthesis of 1-(Pyridin-2-yl)-3-(pyrrolidin-1-yl)-1-(p-tolyl)propan-1-ol

This step involves the formation of a carbon-carbon bond through the nucleophilic addition of a pyridinyl Grignard reagent to the ketone group of the Mannich base.[6] The use of organometallic reagents like Grignard or organolithium compounds is a standard method for converting ketones to tertiary alcohols.[7]

Reaction Mechanism: First, 2-pyridylmagnesium bromide is prepared in situ from 2-bromopyridine and magnesium turnings in an anhydrous ether solvent. The highly nucleophilic carbon of the Grignard reagent then attacks the electrophilic carbonyl carbon of 1-(p-tolyl)-3-(pyrrolidin-1-yl)propan-1-one. This addition forms a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the final tertiary alcohol product.[7]

Experimental Protocol: Grignard Reaction and Product Formation

  • Preparation of Grignard Reagent:

    • Set up a flame-dried, three-necked flask under an inert atmosphere (Nitrogen or Argon) equipped with a dropping funnel and condenser.

    • Place magnesium turnings (1.5 eq) in the flask.

    • Dissolve 2-bromopyridine (1.5 eq) in anhydrous tetrahydrofuran (THF) and add it to the dropping funnel.

    • Add a small portion of the 2-bromopyridine solution to the magnesium. The reaction may need initiation with a small crystal of iodine or gentle heating.

    • Once the reaction initiates (indicated by bubbling and heat), add the remaining 2-bromopyridine solution dropwise to maintain a gentle reflux. After the addition is complete, stir for an additional hour.

  • Grignard Addition:

    • Dissolve the Mannich base, 1-(p-tolyl)-3-(pyrrolidin-1-yl)propan-1-one (1.0 eq), in anhydrous THF.

    • Cool the freshly prepared Grignard reagent solution to a low temperature, typically -50°C, using a dry ice/acetone bath.[1]

    • Add the solution of the Mannich base dropwise to the Grignard reagent over 30 minutes, ensuring the temperature does not rise above -30°C.[1]

    • After the addition is complete, allow the reaction to stir for an additional 2 hours while the temperature gradually rises.

  • Workup and Purification:

    • Quench the reaction by carefully pouring the mixture onto crushed ice and acidifying with a saturated solution of ammonium chloride or dilute hydrochloric acid.

    • Separate the layers and extract the aqueous phase with toluene or ethyl acetate.

    • Basify the aqueous layer with an ammonia solution to liberate the free base of the product.[2]

    • Re-extract the product into an organic solvent like toluene.[1]

    • Combine the organic extracts, wash with water, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude 1-(pyridin-2-yl)-3-(pyrrolidin-1-yl)-1-(p-tolyl)propan-1-ol.

    • The product can be further purified by recrystallization from a suitable solvent system like methyl ethyl ketone.[2]

ReagentMolar Eq.Purpose
1-(p-tolyl)-3-(pyrrolidin-1-yl)propan-1-one1.0Electrophile (Ketone)
Magnesium Turnings1.5Formation of Grignard reagent
2-Bromopyridine1.5Precursor for Grignard reagent
Anhydrous THF-Solvent
Ammonium Chloride (aq.)-Quenching agent

Table 2: Reagents and their roles in the Grignard reaction.

Synthetic Workflow Visualization

The overall two-step synthesis pathway is summarized in the following workflow diagram.

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Mannich Reaction cluster_step2 Step 2: Grignard Reaction SM1 4'-Methyl- acetophenone Mannich_Base 1-(p-tolyl)-3-(pyrrolidin-1-yl) propan-1-one SM1->Mannich_Base EtOH, HCl Reflux SM2 Pyrrolidine SM2->Mannich_Base EtOH, HCl Reflux SM3 Formaldehyde SM3->Mannich_Base EtOH, HCl Reflux SM4 2-Bromopyridine Grignard 2-Pyridylmagnesium bromide (in situ) SM4->Grignard Anhydrous THF SM5 Magnesium SM5->Grignard Anhydrous THF Final_Product 1-(Pyridin-2-yl)-3-(pyrrolidin-1-yl) -1-(p-tolyl)propan-1-ol Mannich_Base->Final_Product 1. Anhydrous THF, -50°C 2. Acidic Workup Grignard->Final_Product 1. Anhydrous THF, -50°C 2. Acidic Workup

Sources

Physicochemical properties of 1-(Pyridin-2-yl)-3-(pyrrolidin-1-yl)-1-(p-tolyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of Triprolidine

A Note on Chemical Identity

This guide addresses the physicochemical properties of the well-characterized first-generation antihistamine, Triprolidine . The initial request specified "1-(Pyridin-2-yl)-3-(pyrrolidin-1-yl)-1-(p-tolyl)propan-1-ol". It is important to note that Triprolidine possesses a double bond in its propylene chain, making its systematic name (E)-2-[1-(4-methylphenyl)-3-(pyrrolidin-1-yl)prop-1-enyl]pyridine. The requested compound is the saturated alcohol analogue of Triprolidine. As extensive, publicly available data for this specific alcohol derivative is scarce, this guide focuses on Triprolidine, which is the compound of significant pharmaceutical relevance and likely the molecule of interest for research and development professionals. Understanding the properties of Triprolidine provides a critical baseline for any investigation into its analogues.

Triprolidine is a potent H1 histamine receptor antagonist used for the symptomatic relief of allergic conditions such as rhinitis and urticaria.[1][2] Its efficacy and safety profile are intrinsically linked to its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME). This document serves as a comprehensive technical resource for scientists and researchers, detailing these core properties and the experimental methodologies for their determination.

Molecular Identity and Structure

Triprolidine is most commonly used in its monohydrochloride salt form to enhance its solubility and stability.[3]

Chemical Structure of Triprolidine

Image of Triprolidine structure would be placed here in a real document.

Table 1: Chemical Identifiers for Triprolidine and its Hydrochloride Salt

IdentifierTriprolidine (Free Base)Triprolidine Hydrochloride
IUPAC Name 2-[(E)-1-(4-methylphenyl)-3-pyrrolidin-1-ylprop-1-enyl]pyridine[1]2-[(E)-1-(4-methylphenyl)-3-pyrrolidin-1-ylprop-1-enyl]pyridine;hydrochloride[4]
CAS Number 486-12-4[1]550-70-9 (Anhydrous)[4], 6138-79-0 (Monohydrate)
Molecular Formula C₁₉H₂₂N₂[1]C₁₉H₂₂N₂·HCl
Molecular Weight 278.39 g/mol [5]314.85 g/mol

Melting Point

Scientific Rationale

The melting point is a fundamental physical property that provides a primary indication of a compound's purity. For a crystalline solid, a sharp melting range (typically 0.5-1.0°C) is characteristic of a pure substance, whereas impurities tend to depress and broaden the melting range. This parameter is critical during quality control for raw material identification and for detecting potential polymorphism, where different crystalline forms of the same compound can exhibit different melting points, solubilities, and bioavailabilities.[6]

Reported Data

The reported melting point for Triprolidine and its salts varies significantly, which may be attributable to the analysis of different forms (free base vs. hydrochloride salt, anhydrous vs. hydrate) or varying levels of purity.

Table 2: Reported Melting Point Values for Triprolidine

FormMelting Point (°C)Source
Free Base59 - 61 °CPubChem[1]
Free Base126 - 130 °CChemigran Pte Ltd[5]
Hydrochloride115 - 120 °CChemsrc[7]
Hydrochloride218 °CTradeIndia[8]
Hydrochloride Monohydrate115 - 124 °C (239 - 248 °F)NOAA[9]
Experimental Protocol: Capillary Melting Point Determination

The capillary method is the most common and pharmacopeia-accepted technique for melting point determination.[6][10]

  • Sample Preparation: A small amount of the dry, finely powdered Triprolidine sample is loaded into a thin-walled capillary tube, sealed at one end, to a packed height of 2.5-3.5 mm.[10][11] The powder is compacted by tapping the tube or dropping it through a longer glass tube.[11]

  • Instrument Setup: The capillary tube is placed in the heating block of a melting point apparatus (e.g., a Mel-Temp or DigiMelt instrument).[11]

  • Approximate Determination: A rapid heating ramp (e.g., 10-20°C/min) is used to find the approximate melting range. This conserves time and prevents pre-melting during the precise measurement.[11]

  • Precise Determination: The apparatus is allowed to cool. A new sample is heated to a temperature approximately 5-10°C below the approximate melting point.[10][11] The heating rate is then slowed to a standard rate of 1-2°C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.[10]

  • Data Recording: Two temperatures are recorded: T₁, the temperature at which the first drop of liquid appears, and T₂, the temperature at which the entire sample becomes a clear liquid. The melting range is reported as T₁ - T₂.[6]

Workflow Visualization

Caption: Workflow for Capillary Melting Point Determination.

Solubility

Scientific Rationale

Aqueous solubility is a critical determinant of a drug's oral bioavailability.[12] A compound must dissolve in the gastrointestinal fluids to be absorbed into systemic circulation. Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable bioavailability.[12] Triprolidine's solubility across the physiological pH range (1.2-6.8) is essential for its classification under the Biopharmaceutics Classification System (BCS) and for developing suitable oral dosage forms.[13] Solubility in organic solvents is also important for processing, formulation, and purification.

Reported Data

Triprolidine is a weak base, and its solubility is pH-dependent. The free base has low aqueous solubility, while the hydrochloride salt is significantly more water-soluble.

Table 3: Reported Solubility Values for Triprolidine

FormSolventSolubilitySource
Free BaseWater74.9 mg/LPubChem[1]
HydrochlorideWater50 mg/mLSigma-Aldrich[14]
HydrochlorideAlcoholSoluble (1 in 1.5 parts)Sigma-Aldrich[14]
HydrochlorideChloroformSoluble (1 in <1 part)Sigma-Aldrich[14]
Experimental Protocol: Shake-Flask Method for Equilibrium Solubility

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[12][15]

  • System Preparation: Prepare a series of buffers across the desired pH range (e.g., pH 1.2, 4.5, and 6.8 for BCS classification).[13]

  • Sample Addition: Add an excess amount of solid Triprolidine to a known volume of each buffer in a sealed flask or vial. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.[16]

  • Equilibration: Agitate the flasks at a constant temperature (typically 37 ± 1 °C for biopharmaceutical studies) using an orbital shaker.[15] The system is shaken until equilibrium is reached, which must be confirmed by measuring the concentration at multiple time points (e.g., 24, 48, 72 hours) until consecutive measurements are consistent.[15]

  • Phase Separation: Separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by filtration of the supernatant through a non-binding syringe filter (e.g., 0.45 µm PVDF).[12]

  • Quantification: Analyze the concentration of Triprolidine in the clear filtrate using a validated analytical method, such as HPLC-UV or LC-MS.

  • pH Verification: Measure the pH of the final saturated solution to ensure the buffer capacity was not exceeded.[15]

Workflow Visualization

Caption: Workflow for Shake-Flask Solubility Determination.

Partition Coefficient (LogP)

Scientific Rationale

The n-octanol/water partition coefficient (P), usually expressed as its logarithm (logP), is the primary measure of a compound's lipophilicity.[17] It describes how a compound distributes between an immiscible organic (octanol, mimicking biological membranes) and aqueous phase at equilibrium.[17] Lipophilicity is a key factor influencing drug absorption, membrane permeability, protein binding, and volume of distribution. An optimal logP (typically between 1 and 5) is often sought for oral drugs to balance membrane permeability with aqueous solubility.

Reported Data

Triprolidine's positive logP value indicates it is a lipophilic compound, consistent with its ability to cross the blood-brain barrier, which contributes to its sedative effects.[1]

Table 4: Reported LogP Values for Triprolidine

LogP ValueMethodSource
3.92ExperimentalPubChem[1]
4.0ExperimentalPubChem[1]
4.223EstimatedThe Good Scents Company[18]
3.9ComputedPubChem[1]
Experimental Protocol: HPLC-Based LogP Estimation

While the shake-flask method is traditional, HPLC offers a faster, more efficient way to estimate logP based on a compound's retention time on a reverse-phase column.[19]

  • Column and Mobile Phase: Use a reverse-phase HPLC column (e.g., C18) with a mobile phase gradient, typically methanol and water.[19]

  • Calibration: Prepare a calibration mixture of standard compounds with known logP values that bracket the expected logP of Triprolidine.[19] Inject this mixture and record the retention time (RT) for each standard.

  • Calibration Curve: Plot the known logP values of the standards against the logarithm of their retention times (log RT). A linear relationship should be observed.[19]

  • Sample Analysis: Dissolve Triprolidine in a suitable solvent and inject it into the HPLC system under the same conditions used for the standards. Record its retention time.

  • LogP Calculation: Use the log RT of Triprolidine and the linear regression equation from the calibration curve to calculate its logP value.

Workflow Visualization

G cluster_0 Calibration cluster_1 Sample Analysis A Inject Standards (Known LogP) B Record Retention Times (RT) A->B C Plot LogP vs. Log(RT) B->C D Generate Linear Regression Equation C->D G Calculate LogP of Triprolidine D->G y = mx + c E Inject Triprolidine Sample F Record Retention Time (RT) E->F F->G Input Log(RT) as 'x'

Caption: Workflow for HPLC-Based LogP Estimation.

Acidity Constant (pKa)

Scientific Rationale

The pKa is the negative logarithm of the acid dissociation constant (Ka) and indicates the strength of an acid or base.[20] For a drug molecule with ionizable groups, the pKa value determines the degree of ionization at a given pH. This is fundamentally important because the ionized and unionized forms of a drug have different properties; the unionized form is typically more lipophilic and better able to cross cell membranes, while the ionized form is generally more water-soluble. Triprolidine contains basic nitrogen atoms (on the pyridine and pyrrolidine rings), and their pKa values dictate its charge state in different parts of the body, affecting its absorption and binding to its target receptor.

Reported Data

The basic pKa of Triprolidine is attributed to its nitrogen atoms. The reported values are consistent with an alkylamine functional group.

Table 5: Reported pKa Values for Triprolidine

pKa ValueTypeSource
9.69BasicPubChem[1]
9.25BasicPubChem[1]
Experimental Protocol: Potentiometric Titration

Potentiometric titration is a highly accurate and common method for pKa determination.[20][21]

  • Solution Preparation: Accurately weigh a sample of Triprolidine and dissolve it in a suitable solvent (e.g., water or a water-methanol mixture for compounds with low aqueous solubility). Ensure the solution is free of dissolved CO₂.[20]

  • Titration Setup: Place the solution in a temperature-controlled vessel. Immerse a calibrated combination pH electrode into the solution.[21]

  • Titration: Add a standardized acidic titrant (e.g., HCl) to the basic drug solution in small, precise increments using an automated burette.

  • Data Collection: Record the pH of the solution after each addition of titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa can be determined from the half-equivalence point, where half of the base has been neutralized. At this point, pH = pKa.[21] For more precise results, the inflection point of the curve can be found by analyzing the first or second derivative of the plot.

Workflow Visualization

Caption: Workflow for pKa Determination by Potentiometric Titration.

References

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Sources

A Comprehensive Guide to the Structural Elucidation of 1-(Pyridin-2-yl)-3-(pyrrolidin-1-yl)-1-(p-tolyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, multi-faceted strategy for the complete structural analysis of 1-(Pyridin-2-yl)-3-(pyrrolidin-1-yl)-1-(p-tolyl)propan-1-ol (CAS No: 70708-28-0). This molecule, a tertiary alcohol and a known precursor to the first-generation antihistamine Triprolidine, presents a valuable case study for rigorous chemical characterization.[1] For professionals in pharmaceutical development and chemical research, unambiguous structural confirmation is a cornerstone of regulatory compliance, process optimization, and safety assessment. This document moves beyond rote procedures to explain the causality behind the selection of analytical techniques, integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography. Each section details field-proven protocols and data interpretation frameworks designed to build a self-validating and unimpeachable structural dossier.

Introduction and Strategic Overview

Molecular Profile

1-(Pyridin-2-yl)-3-(pyrrolidin-1-yl)-1-(p-tolyl)propan-1-ol is a chiral molecule with a molecular formula of C₁₉H₂₄N₂O and a molecular weight of 296.41 g/mol .[2][3] Its structure incorporates several key functional groups that dictate the analytical strategy: a p-substituted aromatic ring (tolyl), a heterocyclic aromatic ring (pyridine), a tertiary amine (pyrrolidine), a tertiary alcohol, and a chiral center at the C1 position of the propane chain.

The imperative for a meticulous structural analysis stems from the need to ensure chemical identity, purity, and isomeric integrity, particularly when the compound serves as a critical intermediate in the synthesis of an active pharmaceutical ingredient (API).

The Analytical Triad: A Logic-Driven Approach

A robust structural elucidation relies not on a single technique but on the convergent validation from orthogonal methods. Our approach is built on an analytical triad:

  • NMR Spectroscopy: To define the molecular skeleton and connectivity in the solution state.

  • Mass Spectrometry: To confirm the elemental composition and probe fragmentation pathways that corroborate the proposed structure.

  • X-ray Crystallography: To provide the definitive, unambiguous three-dimensional structure in the solid state.

cluster_compound Target Analyte cluster_techniques Analytical Triad cluster_validation Outcome Compound 1-(Pyridin-2-yl)-3-(pyrrolidin-1-yl) -1-(p-tolyl)propan-1-ol (C19H24N2O) NMR NMR Spectroscopy (Connectivity & Solution Structure) Compound->NMR is analyzed by MS Mass Spectrometry (Molecular Formula & Fragmentation) Compound->MS is analyzed by XRAY X-ray Crystallography (3D Solid-State Structure) Compound->XRAY is analyzed by Validation Unambiguous Structural Confirmation NMR->Validation Data Integration leads to MS->Validation Data Integration leads to XRAY->Validation Data Integration leads to cluster_workflow X-ray Crystallography Workflow A Material Purification B Crystal Growth (Slow Evaporation, Vapor Diffusion) A->B C Crystal Selection & Mounting B->C D Data Collection (X-ray Diffractometer) C->D E Structure Solution (Phase Problem) D->E F Structure Refinement E->F G Final Structural Model (CIF File) F->G

Sources

A Comprehensive Spectroscopic and Structural Elucidation Guide to 1-(Pyridin-2-yl)-3-(pyrrolidin-1-yl)-1-(p-tolyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a detailed analysis of the spectroscopic characteristics of 1-(Pyridin-2-yl)-3-(pyrrolidin-1-yl)-1-(p-tolyl)propan-1-ol. This tertiary alcohol is a key intermediate in the synthesis of pharmacologically significant molecules, such as the E-isomer of 1-(4-methylphenyl)-1-(2-pyridyl)-3-pyrrolidinoprop-1-ene, a known antihistamine[1]. Accurate structural confirmation and purity assessment are paramount in drug development and chemical synthesis. This document serves as an in-depth resource for researchers, offering predicted spectroscopic data based on established principles of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), complete with detailed interpretation and experimental protocols. The synergistic use of these techniques provides a self-validating system for the unequivocal identification of the target compound.

Molecular Structure and Functional Group Analysis

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. 1-(Pyridin-2-yl)-3-(pyrrolidin-1-yl)-1-(p-tolyl)propan-1-ol (Molecular Formula: C₂₀H₂₆N₂O, Molar Mass: 310.44 g/mol ) is a complex molecule featuring several key functional groups that will give rise to distinct spectroscopic signals.

  • Tertiary Alcohol (-OH): The hydroxyl group is attached to a quaternary carbon, which influences its characteristic signals in IR and NMR spectroscopy.

  • Aromatic Systems: The molecule contains two distinct aromatic rings:

    • A p-tolyl group : A para-substituted benzene ring, which will show a characteristic AA'BB' splitting pattern in ¹H NMR.

    • A 2-substituted pyridine ring : A heteroaromatic system whose electronic environment is influenced by the nitrogen atom, leading to predictable deshielding of adjacent protons and carbons[2][3].

  • Aliphatic Moieties:

    • A pyrrolidine ring : A five-membered saturated heterocycle containing a tertiary amine. The protons on this ring will have characteristic chemical shifts[4].

    • An ethylene bridge (-CH₂-CH₂-) : This links the pyrrolidine nitrogen to the propanol backbone, with protons exhibiting predictable coupling patterns.

The strategic combination of these groups makes multi-technique spectroscopic analysis essential for unambiguous characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Predicted spectra are based on established chemical shift values and coupling principles[5][6][7].

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard (δ = 0.00 ppm).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal resolution and dispersion.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Typical parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to ensure all carbon signals appear as singlets. A larger number of scans will be required due to the lower natural abundance of the ¹³C isotope. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) should be performed to differentiate between CH, CH₂, and CH₃ groups.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their connectivity.

Assignment Predicted δ (ppm) Multiplicity Integration Coupling Constant (J, Hz) Justification
Pyridine H-6~8.55dd1HJ ≈ 4.8, 1.0Deshielded by adjacent electronegative nitrogen. Coupled to H-5 and H-4.
Pyridine H-4~7.65dt1HJ ≈ 7.7, 1.8Coupled to H-3 and H-5.
Pyridine H-5~7.50ddd1HJ ≈ 7.7, 4.8, 1.0Coupled to H-4, H-6, and H-3.
p-tolyl H (ortho to C-OH)~7.40d2HJ ≈ 8.2Aromatic protons on the p-tolyl ring, part of an AA'BB' system[8][9].
Pyridine H-3~7.15ddd1HJ ≈ 7.7, 1.8, 1.0Coupled to H-4 and H-5.
p-tolyl H (meta to C-OH)~7.10d2HJ ≈ 8.2Aromatic protons on the p-tolyl ring, part of an AA'BB' system[8][9].
-OH~5.0-6.0br s1H-Broad signal, chemical shift is concentration and solvent dependent.
-CH₂- (adjacent to C-OH)~2.80 - 2.95m2H-Diastereotopic protons coupled to the adjacent -CH₂- group.
-CH₂- (adjacent to Pyrrolidine)~2.60 - 2.75m2H-Deshielded by the adjacent nitrogen atom. Coupled to the other -CH₂- group.
Pyrrolidine -CH₂- (N-CH₂)~2.45 - 2.55m4H-Protons on carbons adjacent to the nitrogen in the pyrrolidine ring.
p-tolyl -CH₃~2.30s3H-Characteristic singlet for a methyl group on an aromatic ring[10].
Pyrrolidine -CH₂-~1.75 - 1.85m4H-Protons on the β-carbons of the pyrrolidine ring.
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Assignment Predicted δ (ppm) Justification
Pyridine C-2~165Carbon directly bonded to nitrogen and the propanol chain, highly deshielded[2].
p-tolyl C (ipso, C-OH)~145Quaternary aromatic carbon attached to the propanol chain.
p-tolyl C (ipso, CH₃)~137Aromatic carbon bearing the methyl group.
Pyridine C-4~136Deshielded carbon in the pyridine ring[2].
p-tolyl C (meta)~129Aromatic CH carbons.
p-tolyl C (ortho)~126Aromatic CH carbons.
Pyridine C-6~122Aromatic CH carbon adjacent to nitrogen.
Pyridine C-3/C-5~120-123Aromatic CH carbons of the pyridine ring[11].
C-OH (Quaternary)~78Tertiary alcohol carbon, significantly deshielded by the oxygen atom.
Pyrrolidine C (N-CH₂)~54Aliphatic carbon adjacent to the pyrrolidine nitrogen.
-CH₂- (adjacent to Pyrrolidine)~52Aliphatic carbon adjacent to the pyrrolidine nitrogen.
-CH₂- (adjacent to C-OH)~40Aliphatic carbon in the propanol chain.
Pyrrolidine C (β-CH₂)~23Aliphatic carbon in the pyrrolidine ring.
p-tolyl -CH₃~21Methyl carbon attached to the aromatic ring.
Structural Connectivity Visualization

A 2D COSY (Correlation Spectroscopy) experiment would be invaluable to confirm proton-proton couplings. The diagram below illustrates the expected key correlations.

Caption: Predicted ¹H-¹H COSY correlations for the title compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.

Experimental Protocol: IR Data Acquisition
  • Sample Preparation: The sample can be analyzed as a KBr (potassium bromide) pellet or as a thin film on a salt plate (e.g., NaCl or KBr). For a KBr pellet, mix ~1 mg of the compound with ~100 mg of dry KBr powder and press into a transparent disk.

  • Data Acquisition: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum of air (or the pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Predicted Characteristic IR Absorption Bands
Frequency (cm⁻¹) Vibration Type Intensity Justification
3500 - 3200O-H stretch (alcohol)Strong, BroadCharacteristic of a hydrogen-bonded hydroxyl group in a tertiary alcohol[12][13][14].
3100 - 3000C(sp²)-H stretch (aromatic)MediumAromatic C-H stretching from the pyridine and p-tolyl rings[15].
2980 - 2800C(sp³)-H stretch (aliphatic)Medium-StrongAliphatic C-H stretching from the propanol chain and pyrrolidine ring[15].
~1600, ~1580, ~1470, ~1430C=C / C=N stretch (aromatic)Medium-StrongCharacteristic ring stretching vibrations for both the pyridine and p-tolyl rings[13][15].
~1150C-O stretch (tertiary alcohol)StrongThe C-O stretching vibration for a tertiary alcohol typically appears in this region[14][16].
~1120C-N stretch (tertiary amine)MediumC-N stretching from the pyrrolidine moiety.
~820C-H out-of-plane bendStrongCharacteristic of 1,4-disubstitution (para) on the tolyl benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which acts as a molecular fingerprint.

Experimental Protocol: MS Data Acquisition
  • Ionization Method: Electron Ionization (EI) is a common technique for this type of molecule, typically performed at 70 eV. Electrospray Ionization (ESI) would also be suitable, and would likely show a prominent protonated molecular ion [M+H]⁺.

  • Analysis: The ionized sample is introduced into a mass analyzer (e.g., quadrupole or time-of-flight) which separates the ions based on their mass-to-charge ratio (m/z).

Predicted Molecular Ion and Fragmentation Pattern (EI-MS)

The molecular ion peak [M]⁺• is expected at m/z = 310. The fragmentation pattern is dictated by the stability of the resulting carbocations and radical species[17][18].

Predicted m/z Proposed Fragment Structure / Loss Justification
310[C₂₀H₂₆N₂O]⁺•Molecular Ion (M⁺•)
292[M - H₂O]⁺•Loss of a water molecule, a common fragmentation for alcohols[17].
212[M - C₅H₁₀N]⁺α-cleavage, loss of the pyrrolidinyl-ethyl radical. The resulting fragment [C₁₅H₁₆NO]⁺ is stabilized.
198[C₁₄H₁₆N]⁺α-cleavage with loss of the pyridine ring.
121[C₈H₉O]⁺Fragment containing the p-tolyl group and the hydroxyl-bearing carbon.
98[C₆H₁₂N]⁺Fragment corresponding to the protonated pyrrolidinyl-ethyl side chain.
84 [C₅H₁₀N]⁺ Likely Base Peak. α-cleavage leading to the stable N-vinylpyrrolidinium cation.
91[C₇H₇]⁺Tropylium ion from the p-tolyl group.
78[C₅H₄N]⁺Pyridyl cation.
Visualization of Key Fragmentation Pathways

G M [M]⁺• (m/z 310) M_H2O [M-H₂O]⁺• (m/z 292) M->M_H2O - H₂O F212 [C₁₅H₁₆NO]⁺ (m/z 212) M->F212 - •CH₂CH₂-Pyrrolidine F84 [C₅H₁₀N]⁺ (m/z 84) (Base Peak) M->F84 α-cleavage F121 [C₈H₉O]⁺ (m/z 121) F212->F121 - Pyridine

Caption: Predicted major EI fragmentation pathways for the title compound.

Conclusion: A Unified Spectroscopic Profile

The structural elucidation of 1-(Pyridin-2-yl)-3-(pyrrolidin-1-yl)-1-(p-tolyl)propan-1-ol is robustly achieved through the complementary data provided by NMR, IR, and MS.

  • IR spectroscopy confirms the presence of key functional groups: the broad O-H stretch for the alcohol, and characteristic aromatic and aliphatic C-H and C=C/C=N bands.

  • Mass spectrometry establishes the correct molecular weight (m/z 310) and provides a distinct fragmentation pattern, including the characteristic loss of water and α-cleavages that corroborate the proposed connectivity.

  • NMR spectroscopy provides the definitive structural map. ¹H NMR confirms the number and connectivity of all protons, from the distinct patterns of the p-tolyl and pyridine rings to the aliphatic chain. ¹³C NMR verifies the presence of all 20 unique carbon atoms in their expected electronic environments.

Together, these techniques form a self-validating analytical workflow, providing researchers with a high degree of confidence in the identity and purity of this important synthetic intermediate.

References

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An In-Depth Technical Guide to the In Silico Prediction of Biological Targets for 1-(Pyridin-2-yl)-3-(pyrrolidin-1-yl)-1-(p-tolyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The identification of a small molecule's biological targets is a critical and often resource-intensive phase in drug discovery. This guide provides a comprehensive, in-depth technical walkthrough for the in silico prediction of protein targets for the novel compound 1-(Pyridin-2-yl)-3-(pyrrolidin-1-yl)-1-(p-tolyl)propan-1-ol. In the absence of pre-existing bioactivity data for this specific molecule, this document outlines a multi-faceted computational strategy. We will leverage a suite of publicly available tools and databases to construct a robust, data-driven hypothesis regarding its mechanism of action, potential therapeutic applications, and possible off-target liabilities. This guide is intended for researchers, scientists, and drug development professionals with a foundational understanding of cheminformatics and molecular modeling.

Introduction: The Quest for Molecular Targets

The journey of a drug from a laboratory curiosity to a therapeutic intervention is long and fraught with challenges. A pivotal initial step is the identification of its molecular target(s). Understanding how a small molecule interacts with biological macromolecules provides the mechanistic foundation for its therapeutic effects and potential toxicities. Traditional methods for target deconvolution can be time-consuming and expensive. In silico approaches, which utilize computational methods to predict drug-target interactions, have emerged as indispensable tools for expediting this process.[1] By harnessing the vast and ever-growing repositories of chemical and biological data, we can rationally prioritize experimental validation, thereby accelerating the drug discovery pipeline.

This guide focuses on a specific, uncharacterized molecule: 1-(Pyridin-2-yl)-3-(pyrrolidin-1-yl)-1-(p-tolyl)propan-1-ol. We will treat this compound as a case study, demonstrating a workflow that can be adapted for any novel small molecule with an unknown mechanism of action. Our approach is rooted in the principle of chemical similarity: molecules with similar structures are likely to interact with similar biological targets. We will explore this principle through both ligand-based and structure-based methodologies.

Part 1: Ligand Preparation and Characterization: The Digital Molecule

Before any meaningful in silico analysis can be performed, the two-dimensional chemical structure of our compound of interest must be translated into a three-dimensional representation that is computationally tractable. This initial step is crucial, as the accuracy of all subsequent predictions hinges on the quality of the input molecular structure.

Obtaining the Molecular Structure

The first step is to acquire a machine-readable representation of the molecule. The Simplified Molecular Input Line Entry System (SMILES) is a common and convenient format. For 1-(Pyridin-2-yl)-3-(pyrrolidin-1-yl)-1-(p-tolyl)propan-1-ol, the SMILES string is: CC1=CC=C(C=C1)C(CCN2CCCC2)(C3=CC=CC=N3)O.[2] This string can be obtained from chemical databases such as PubChem or from chemical drawing software.

3D Structure Generation and Energy Minimization

A 2D SMILES string does not contain the conformational information necessary for 3D analyses like docking. Therefore, we must generate a plausible 3D conformation. This can be accomplished using various cheminformatics toolkits such as RDKit or Open Babel.[3][4]

Once a 3D structure is generated, it is imperative to perform an energy minimization.[5][6] This process optimizes the molecular geometry to a low-energy state, resulting in more realistic bond lengths, bond angles, and torsion angles.[6][7] This is a critical step for improving the accuracy of subsequent docking and pharmacophore modeling studies.[5]

Experimental Protocol: Ligand Preparation

  • Input: Start with the SMILES string: CC1=CC=C(C=C1)C(CCN2CCCC2)(C3=CC=CC=N3)O.

  • 3D Conversion: Use a cheminformatics toolkit like Open Babel to convert the 2D SMILES to a 3D structure.

    • obabel -:"CC1=CC=C(C=C1)C(CCN2CCCC2)(C3=CC=CC=N3)O" -O molecule.mol2 --gen3d

  • Energy Minimization: Employ a force field such as MMFF94 to perform energy minimization.

    • obabel molecule.mol2 -O molecule_min.mol2 --minimize --ff MMFF94

  • Output: The resulting molecule_min.mol2 file contains the 3D coordinates of the energy-minimized structure and is now ready for use in various prediction platforms.

Ligand_Preparation SMILES SMILES String Cheminformatics_Toolkit Cheminformatics Toolkit (e.g., Open Babel) SMILES->Cheminformatics_Toolkit Input ThreeD_Structure Initial 3D Structure Cheminformatics_Toolkit->ThreeD_Structure Generate Force_Field Force Field (e.g., MMFF94) ThreeD_Structure->Force_Field Input Energy_Minimized_Structure Energy-Minimized 3D Structure Force_Field->Energy_Minimized_Structure Optimize

Figure 1. Workflow for Ligand Preparation.

Part 2: Ligand-Based Target Prediction: Guilt by Association

Ligand-based target prediction methods operate on the principle that structurally similar molecules often share common biological targets. These approaches compare our query molecule to large databases of known bioactive compounds.

SwissTargetPrediction: A Probabilistic Approach

SwissTargetPrediction is a widely used web server that predicts the most probable protein targets of a small molecule based on a combination of 2D and 3D similarity measures to known ligands.[8] The output is a ranked list of potential targets, along with a probability score for each prediction.

Experimental Protocol: SwissTargetPrediction

  • Navigate to the SwissTargetPrediction web server.

  • Input the SMILES string of our compound into the query box.

  • Select "Homo sapiens" as the target organism.

  • Initiate the prediction.

  • Analyze the results, paying close attention to the targets with the highest probability scores. The results are categorized by protein class, providing a broad overview of the potential biological activities.

SwissTargetPrediction_Workflow Query_Molecule Query Molecule (SMILES) SwissTargetPrediction_Server SwissTargetPrediction Web Server Query_Molecule->SwissTargetPrediction_Server Similarity_Search 2D/3D Similarity Search SwissTargetPrediction_Server->Similarity_Search Bioactive_Ligand_Database Database of Bioactive Ligands Similarity_Search->Bioactive_Ligand_Database Ranked_Targets Ranked List of Potential Targets Similarity_Search->Ranked_Targets

Figure 2. SwissTargetPrediction Workflow.
PharmMapper: A Reverse Pharmacophore Mapping Strategy

PharmMapper is another powerful tool that identifies potential targets by fitting the query molecule to a large database of pharmacophore models derived from known protein-ligand complexes.[9] A pharmacophore is a 3D arrangement of essential features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that a molecule must possess to interact with a specific target.

Experimental Protocol: PharmMapper

  • Access the PharmMapper web server.

  • Upload the energy-minimized 3D structure of the compound (molecule_min.mol2).

  • Select the appropriate pharmacophore database (e.g., human protein targets).

  • Submit the job.

  • Interpret the results, which will include a list of potential targets ranked by a fit score, along with the aligned pose of the query molecule within the pharmacophore.

Part 3: Structure-Based Target Prediction: The Lock and Key Revisited

Structure-based methods, particularly reverse docking, offer a complementary approach to ligand-based techniques. Instead of comparing our molecule to other ligands, we dock it into the binding sites of a large collection of protein structures to predict potential interactions.

Reverse Docking: A High-Throughput Screening Approach

While there are dedicated web servers for reverse docking, this process can also be performed manually using docking software like AutoDock Vina in conjunction with a curated set of protein structures from the Protein Data Bank (PDB).

Conceptual Workflow: Reverse Docking

  • Prepare a Library of Protein Structures: This can be a custom set of targets or a pre-compiled library. Each protein structure must be prepared for docking by adding hydrogen atoms and assigning partial charges.

  • Dock the Ligand: The energy-minimized ligand is systematically docked into the binding site of each protein in the library.

  • Score and Rank: The resulting poses are scored based on their predicted binding affinity. The protein-ligand complexes are then ranked according to these scores.

  • Post-Docking Analysis: The top-ranking poses should be visually inspected to ensure that the predicted interactions are chemically reasonable.

Reverse_Docking_Workflow cluster_ligand Ligand Preparation cluster_protein Protein Library Preparation Ligand Energy-Minimized Ligand Docking_Engine Docking Engine (e.g., AutoDock Vina) Ligand->Docking_Engine PDB Protein Data Bank (PDB) Protein_Library Curated Protein Library PDB->Protein_Library Prepared_Proteins Prepared Protein Structures Protein_Library->Prepared_Proteins Prepared_Proteins->Docking_Engine Scoring_Function Scoring and Ranking Docking_Engine->Scoring_Function Ranked_Complexes Ranked Protein-Ligand Complexes Scoring_Function->Ranked_Complexes Visual_Inspection Visual Inspection and Analysis Ranked_Complexes->Visual_Inspection

Figure 3. Conceptual Reverse Docking Workflow.

Part 4: Integrating and Prioritizing Potential Targets: Assembling the Puzzle

Each of the aforementioned methods will generate a list of potential targets. It is unlikely that these lists will be identical. Therefore, a crucial step is to integrate and cross-validate the results to build a consensus prediction.

Strategies for Data Integration:

  • Identify Overlapping Targets: Targets that are predicted by multiple, orthogonal methods (e.g., SwissTargetPrediction and PharmMapper) should be prioritized for further investigation.

  • Pathway Analysis: The predicted targets can be mapped onto known biological pathways. If multiple predicted targets fall within the same signaling pathway, it can increase the confidence in the prediction.

  • Literature Review: For the top-ranked targets, a thorough literature review should be conducted to determine if there is any existing evidence to support a potential interaction with compounds of a similar chemotype.

Data Presentation: Summary of Predicted Targets

Prediction MethodTop Predicted Target 1Top Predicted Target 2Top Predicted Target 3
SwissTargetPrediction[Target A (Prob: X)][Target B (Prob: Y)][Target C (Prob: Z)]
PharmMapper[Target B (Fit: F1)][Target D (Fit: F2)][Target A (Fit: F3)]
Reverse Docking (Conceptual)[Target E (Score: S1)][Target A (Score: S2)][Target B (Score: S3)]

Note: This table is a template. Actual target names and scores/probabilities would be populated from the results of the respective tools.

Part 5: ADMET and Off-Target Liability Assessment: A Glimpse into the Future

Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is critical for successful drug development.[11][12] Many promising drug candidates fail in later stages due to poor pharmacokinetic profiles or unforeseen toxicity. Several web-based tools, such as ADMETlab and pkCSM, can predict a wide range of ADMET properties based on the molecule's structure.

Furthermore, it is important to consider potential off-target interactions, which can lead to adverse drug reactions. The target prediction methods described in this guide can also be used to identify potential off-target liabilities. For instance, if a predicted target is known to be associated with toxicity when modulated, this information should be carefully considered.

Experimental Protocol: ADMET Prediction

  • Select a suitable ADMET prediction server (e.g., ADMET-AI).

  • Input the SMILES string of the compound.

  • Run the prediction.

  • Analyze the output, which typically includes predictions for properties such as aqueous solubility, blood-brain barrier permeability, cytochrome P450 inhibition, and potential cardiotoxicity (e.g., hERG inhibition).

Conclusion: From In Silico Hypothesis to Experimental Validation

This guide has outlined a comprehensive in silico workflow for predicting the biological targets of 1-(Pyridin-2-yl)-3-(pyrrolidin-1-yl)-1-(p-tolyl)propan-1-ol. By integrating ligand-based and structure-based approaches, we can generate a robust, data-driven hypothesis regarding the compound's mechanism of action. It is crucial to remember that these computational predictions are not a substitute for experimental validation. However, they provide a powerful framework for prioritizing resources and designing focused experiments to confirm the predicted targets and elucidate the compound's therapeutic potential. The next logical steps would involve in vitro binding assays and cell-based functional assays for the top-ranked predicted targets.

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Discovery and history of pyridine-containing tertiary alcohols

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Discovery and History of Pyridine-Containing Tertiary Alcohols

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine ring is a cornerstone of medicinal chemistry, present in a significant portion of FDA-approved drugs.[1][2][3] When this privileged scaffold is combined with a tertiary alcohol moiety, it gives rise to a class of compounds with unique and highly desirable physicochemical properties for drug development. Tertiary alcohols offer a strategic advantage over primary and secondary alcohols by improving metabolic stability, as they are resistant to oxidation and exhibit slower rates of glucuronidation due to steric hindrance.[4][5] This guide provides a comprehensive exploration of the discovery, historical evolution of synthetic methodologies, and the profound impact of pyridine-containing tertiary alcohols in the field of drug discovery, offering field-proven insights for researchers and scientists.

Foundational Discoveries: From Pyridine to the First Tertiary Alcohols

The journey of pyridine-containing tertiary alcohols begins with the discovery of their parent heterocycle. In 1849, Scottish chemist Thomas Anderson first isolated pyridine from coal tar. Its aromatic structure, analogous to benzene with one methine group replaced by a nitrogen atom, was later determined by Wilhelm Körner and James Dewar in 1869.[6] The presence of the nitrogen atom's lone pair, which does not participate in the aromatic system, confers basicity and unique reactivity similar to tertiary amines.[6]

The synthesis of tertiary alcohols became a fundamental transformation in organic chemistry with the advent of the Grignard reaction . This reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to the carbonyl carbon of a ketone.[7][8] The subsequent acidic workup protonates the resulting alkoxide to yield the tertiary alcohol. This powerful carbon-carbon bond-forming reaction laid the essential groundwork for the future synthesis of more complex alcohol structures.

The convergence of these two fields—heterocyclic chemistry and organometallic reactions—led to the first syntheses of pyridine-containing tertiary alcohols. Early methodologies relied on the straightforward application of Grignard or organolithium reagents to pyridyl ketones, a practice that remains relevant today.[9]

The Evolution of Synthetic Methodologies

The synthesis of pyridine-containing tertiary alcohols has evolved from classical organometallic additions to sophisticated catalytic asymmetric methods, driven by the need for enantiopure compounds in modern drug development.

Classical Approach: Grignard and Organolithium Additions

The most direct route to these compounds is the addition of organolithium (RLi) or Grignard (RMgX) reagents to a suitable pyridyl ketone.[9] The choice of the organometallic reagent and the position of the nitrogen atom in the pyridine ring can significantly influence the reaction's efficiency.

Causality Behind Experimental Choices:

  • Reactivity: Organolithium reagents are generally more reactive than their Grignard counterparts.[10] This heightened reactivity can be advantageous for additions to sterically hindered ketones but may also lead to more side reactions.

  • Chelation Effects: A significant challenge, particularly with 2-pyridyl ketones, is the chelation of the organometallic reagent by the pyridine nitrogen and the carbonyl oxygen.[11][12] This interaction can reduce the availability of the nucleophile for addition to the carbonyl carbon, leading to unexpectedly low yields. To counteract this, an excess of the organometallic reagent or the addition of lithium salts like LiBr can enhance the reaction rate by disrupting this stable chelate complex.[11][12]

  • Solvent: Ethereal solvents like diethyl ether or tetrahydrofuran (THF) are standard, as they solvate the magnesium or lithium center, preventing aggregation and maintaining the reagent's reactivity.

Experimental Protocol: Synthesis of 2-(Pyridin-2-yl)propan-2-ol via Grignard Reaction

This protocol describes a self-validating system for synthesizing a simple pyridine-containing tertiary alcohol.

  • Apparatus Setup: A three-necked, round-bottom flask is flame-dried under a stream of inert gas (Argon or Nitrogen) and fitted with a reflux condenser, a dropping funnel, and a magnetic stirrer.

  • Grignard Reagent Formation: Magnesium turnings (1.2 eq) are placed in the flask with anhydrous diethyl ether. A small crystal of iodine can be added to initiate the reaction. Methyl iodide (1.1 eq) dissolved in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is exothermic and should be controlled to maintain a gentle reflux. Successful formation of the Grignard reagent is indicated by the disappearance of the magnesium and the formation of a cloudy grey solution.

  • Addition to Ketone: A solution of 2-acetylpyridine (1.0 eq) in anhydrous diethyl ether is added dropwise to the freshly prepared Grignard reagent at 0 °C. The mixture is then allowed to warm to room temperature and stirred for several hours until the starting material is consumed (monitored by TLC).

  • Aqueous Workup: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[9] This protonates the alkoxide and dissolves the magnesium salts.

  • Extraction and Purification: The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

experimental_workflow

Catalytic Asymmetric Synthesis: The Quest for Enantiopurity

For pharmaceutical applications, controlling the stereochemistry of chiral centers is paramount. Chiral pyridine-containing alcohols are valuable ligands and building blocks in asymmetric synthesis.[13][14] The development of catalytic asymmetric methods to produce these compounds in high enantiomeric excess (ee) represents a significant advancement.

Key Strategies:

  • Asymmetric Reduction of Pyridyl Ketones: A highly practical approach involves the enantioselective reduction of prochiral pyridyl ketones using a chiral catalyst. Landmark work by Noyori demonstrated the use of ruthenium-BINAP catalyst systems for the highly enantioselective hydrogenation of ketones. This has been adapted for pyridyl substrates, affording chiral secondary alcohols, which can then be further elaborated. More recently, iridium-based catalysts have also proven effective for the hydrogenation of 2-pyridyl aryl ketones with excellent enantioselectivity.

  • Enantioselective Addition Reactions: Catalytic enantioselective addition of organometallic reagents to pyridyl ketones is a direct but challenging route to chiral tertiary alcohols. The Lewis basicity of the pyridine nitrogen can interfere with the chiral Lewis acid catalyst. Despite this, specialized chiral ligands and reaction conditions have been developed to achieve high levels of stereocontrol.

  • Chemoenzymatic Synthesis: Enzymes, such as alcohol dehydrogenases, can be used for the highly enantioselective reduction of pyridyl ketones to chiral secondary alcohols, which serve as precursors.[14] This chemoenzymatic approach offers high conversions and excellent enantioselectivities under mild reaction conditions.[14]

Table 1: Comparison of Synthetic Approaches

MethodKey FeaturesAdvantagesChallenges
Grignard/Organolithium Nucleophilic addition to pyridyl ketonesReadily available reagents, straightforwardChelation issues, stoichiometric reagents, no stereocontrol
Asymmetric Hydrogenation Reduction of ketones with H₂ and a chiral catalystHigh enantioselectivity, catalyticPrimarily yields secondary alcohols, requires high pressure
Chemoenzymatic Reduction Enzyme-catalyzed ketone reductionExcellent ee, mild conditions, environmentally benignSubstrate specificity, requires cofactor regeneration
Metal-Free Multicomponent Combines alcohols, vinylarenes, and cyanopyridineNovel bond formation, high atom economyLimited to specific substitution patterns (e.g., γ-pyridyl)[15]

The Role in Drug Design and Medicinal Chemistry

The incorporation of a pyridine-containing tertiary alcohol motif into a drug candidate is a deliberate strategy to optimize its pharmacological profile. Both the pyridine ring and the tertiary alcohol group contribute distinct, beneficial properties.

pharmacophore_features

The Pyridine Moiety: A "Privileged" Scaffold

The pyridine ring is ubiquitous in pharmaceuticals for several reasons:[16][17]

  • Improved Solubility: The basic nitrogen atom can be protonated at physiological pH, forming a pyridinium salt that enhances aqueous solubility.[18][19]

  • Hydrogen Bonding: The nitrogen atom acts as a potent hydrogen bond acceptor, enabling strong interactions with biological targets like enzymes and receptors.[2]

  • Metabolic Stability: The aromatic nature of the ring provides resistance to metabolic degradation.

  • Versatility: It serves as a versatile scaffold for introducing various functional groups to explore structure-activity relationships (SAR).

Between 2014 and 2023, 54 drugs containing a pyridine ring were approved by the US FDA, with a significant number targeting cancer and central nervous system (CNS) disorders.[1][2][3]

The Tertiary Alcohol: A Metabolic Shield

While adding a hydroxyl group to a molecule is an effective way to decrease lipophilicity and increase solubility, primary and secondary alcohols are often susceptible to metabolism through oxidation or glucuronidation.[4][5] This can lead to rapid clearance and the formation of potentially inactive or toxic metabolites.

Tertiary alcohols provide a robust solution to this problem:

  • Resistance to Oxidation: The carbon atom bearing the hydroxyl group lacks a hydrogen atom, making it resistant to oxidation by metabolic enzymes like alcohol dehydrogenase.[4][5]

  • Steric Hindrance: The bulky groups surrounding the hydroxyl moiety sterically hinder the approach of enzymes responsible for conjugation reactions like glucuronidation.[4][5]

  • Improved Pharmacokinetics: By preventing rapid metabolism, the tertiary alcohol group can lead to improved bioavailability and a longer half-life of the drug.[4]

Pharmacological Activity

The combination of these structural features has led to the discovery of pyridine-containing tertiary alcohols with significant biological activity. They have been investigated as potential treatments for a wide range of diseases, including bacterial and fungal infections, and cancer.[18][19][20][21] For example, novel steroidal C-20 tertiary alcohols bearing a pyridine side chain have been synthesized and shown to exhibit significant in vitro antifungal and antibacterial activity.[20]

Conclusion and Future Outlook

The history of pyridine-containing tertiary alcohols is a story of chemical evolution, from the fundamental discoveries of their constituent parts to the development of highly sophisticated and stereoselective synthetic methods. The strategic combination of the medicinally "privileged" pyridine ring and the metabolically robust tertiary alcohol group provides a powerful tool for drug development professionals. As synthetic methodologies continue to advance, particularly in the realm of catalytic asymmetric C-H functionalization and multicomponent reactions, we can expect to see even more efficient and innovative ways to construct these valuable molecules. Their proven ability to confer desirable pharmacokinetic and pharmacodynamic properties ensures that pyridine-containing tertiary alcohols will remain a focal point of research in medicinal chemistry for the foreseeable future.

References

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Elucidating the Mechanism of Action for 1-(Pyridin-2-yl)-3-(pyrrolidin-1-yl)-1-(p-tolyl)propan-1-ol: A Hypothesis-Driven Approach

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract: The compound 1-(Pyridin-2-yl)-3-(pyrrolidin-1-yl)-1-(p-tolyl)propan-1-ol is a tertiary amino-alcohol whose pharmacological profile is not extensively characterized in public-domain literature. However, its distinct structural motifs—a pyridinyl group, a tolyl moiety, and a pyrrolidinyl-propanol backbone—provide a strong basis for forming educated hypotheses regarding its mechanism of action (MoA). This guide synthesizes information from structurally analogous compounds to propose and explore two primary, plausible mechanisms: 1) inhibition of monoamine transporters, and 2) antagonism of the histamine H1-receptor. We present the scientific rationale for each hypothesis, detailed experimental protocols for their validation, and the logical workflows required to rigorously test these predictions. This document serves as a foundational roadmap for researchers seeking to characterize the bioactivity of this and related chemical entities.

Structural Analysis and Mechanistic Overview

The structure of 1-(Pyridin-2-yl)-3-(pyrrolidin-1-yl)-1-(p-tolyl)propan-1-ol contains key pharmacophores that suggest potential interactions with well-known biological targets. The pyrrolidine ring is a versatile scaffold found in numerous biologically active compounds, contributing to molecular stereochemistry and exploring three-dimensional pharmacophore space.[1]

Analysis of its structure reveals compelling similarities to two distinct classes of therapeutic agents:

  • Pyrovalerone Analogs: The 1-(p-tolyl)-3-(pyrrolidin-1-yl)propan-1-ol core is structurally reminiscent of cathinone derivatives like pyrovalerone. Compounds in this class are well-documented as potent inhibitors of the dopamine transporter (DAT) and norepinephrine transporter (NET).[2][3][4][5] This suggests a potential role in modulating catecholaminergic neurotransmission.

  • Triprolidine Precursor: The compound is the direct alcohol precursor to the E-isomer of 1-(4-methylphenyl)-1-(2-pyridyl)-3-pyrrolidino prop-1-ene, commonly known as Triprolidine.[6] Triprolidine is a first-generation antihistamine that functions as a potent H1-receptor antagonist.[7][8][9][10][11] This relationship posits that the compound may act as a prodrug or possess intrinsic antihistaminergic activity.

Based on this structural deconstruction, we will explore two central hypotheses for the compound's mechanism of action.

Hypothesis I: Inhibition of Monoamine Reuptake

2.1. Scientific Rationale

The 1-(phenyl)-2-(pyrrolidinyl)pentan-1-one scaffold, as seen in pyrovalerone, is a classic structure for monoamine reuptake inhibitors. These compounds selectively target DAT and NET with significantly less activity at the serotonin transporter (SERT).[2][4] The core structure of our target compound aligns with this pharmacophore, suggesting it may function by binding to these presynaptic transporters, thereby blocking the reuptake of dopamine and norepinephrine from the synaptic cleft and potentiating their signaling.

2.2. Proposed Signaling Pathway

Inhibition of DAT and NET leads to an accumulation of their respective neurotransmitters in the synaptic cleft, enhancing downstream signaling in postsynaptic neurons.

Caption: Hypothesized inhibition of Dopamine (DA) and Norepinephrine (NE) transporters (DAT/NET) by Compound X.

2.3. Experimental Validation Plan

To rigorously test this hypothesis, a two-stage experimental approach is proposed, moving from target binding to functional activity.

Experimental Workflow: Monoamine Transporter Hypothesis

workflow_monoamine arrow arrow start Hypothesis: Compound X is a DAT/NET Inhibitor binding_assay Protocol 1: Radioligand Binding Assays (DAT, NET, SERT) start->binding_assay uptake_assay Protocol 2: Synaptosome Uptake Assays ([3H]DA, [3H]NE) binding_assay->uptake_assay If significant binding (Ki < 1µM) data_analysis Data Analysis: Determine Ki and IC50 Values uptake_assay->data_analysis conclusion Conclusion: Confirm or Refute Hypothesis data_analysis->conclusion

Caption: Experimental workflow for validating the monoamine transporter inhibition hypothesis.

Protocol 1: Radioligand Binding Assays
  • Objective: To determine the binding affinity (Kᵢ) of the compound for human DAT, NET, and SERT.

  • Methodology:

    • Preparation: Utilize cell membranes prepared from HEK293 cells stably expressing recombinant human DAT, NET, or SERT.

    • Assay Buffer: Prepare appropriate binding buffers for each transporter (e.g., Tris-HCl based buffers with specific ionic compositions).

    • Radioligand: Use selective radioligands such as [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET, and [³H]Citalopram for SERT.

    • Competition Assay:

      • Incubate a fixed concentration of cell membranes and radioligand with increasing concentrations of the test compound (e.g., 10⁻¹⁰ M to 10⁻⁵ M) in a 96-well plate.

      • For non-specific binding determination, use a high concentration of a known inhibitor (e.g., cocaine for DAT, desipramine for NET, fluoxetine for SERT).

      • Incubate at the appropriate temperature and duration (e.g., room temperature for 2 hours).

    • Termination & Measurement: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. Wash filters to remove unbound radioligand. Measure retained radioactivity using a liquid scintillation counter.

    • Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression (e.g., GraphPad Prism) to calculate the IC₅₀. Convert IC₅₀ to Kᵢ using the Cheng-Prusoff equation.

Protocol 2: Synaptosome Monoamine Uptake Assays
  • Objective: To measure the functional inhibition (IC₅₀) of dopamine and norepinephrine uptake by the compound.

  • Methodology:

    • Synaptosome Preparation: Isolate synaptosomes from the striatum (for DA) and hypothalamus (for NE) of rodent brains (e.g., Sprague-Dawley rats) via differential centrifugation.

    • Pre-incubation: Pre-incubate aliquots of the synaptosome preparation with various concentrations of the test compound or vehicle control for 10-15 minutes at 37°C.

    • Uptake Initiation: Initiate neurotransmitter uptake by adding a low concentration of [³H]Dopamine or [³H]Norepinephrine.

    • Uptake Termination: After a short incubation period (e.g., 5-10 minutes), terminate the uptake by rapid filtration over glass fiber filters, followed by immediate washing with ice-cold buffer.

    • Measurement & Analysis: Quantify the radioactivity trapped within the synaptosomes using liquid scintillation counting. Non-specific uptake is determined in the presence of a saturating concentration of a known uptake inhibitor. Calculate IC₅₀ values by non-linear regression analysis of the concentration-response curve.

2.4. Anticipated Data Presentation

The results from these assays should be summarized for clear interpretation and comparison.

Target TransporterBinding Affinity (Kᵢ, nM)Functional Activity (IC₅₀, nM)
Dopamine (DAT)TBDTBD
Norepinephrine (NET)TBDTBD
Serotonin (SERT)TBDTBD

Hypothesis II: Histamine H1-Receptor Antagonism

3.1. Scientific Rationale

The direct structural relationship between our compound and Triprolidine is highly compelling. A patent describes the synthesis of Triprolidine via the dehydration of its alcohol precursor, 1-(4-methylphenyl)-1-(2-pyridyl)-3-pyrrolidinopropan-1-ol.[6] This suggests two possibilities:

  • Direct Antagonism: The compound itself may have an affinity for and antagonize the histamine H1-receptor.

  • Prodrug Activity: The compound may be metabolically converted (dehydrated) in vivo to the more active olefin structure of Triprolidine, which then acts as the H1-receptor antagonist.

3.2. Proposed Signaling Pathway

The histamine H1-receptor is a Gq/11-coupled G-protein coupled receptor (GPCR). Its activation by histamine leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG), resulting in calcium mobilization and protein kinase C (PKC) activation. An antagonist would prevent this cascade.

h1_pathway cluster_membrane Cell Membrane cluster_cyto Cytosol H1R H1 Receptor Gq Gq/11 H1R->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 IP3_DAG IP3 + DAG PIP2->IP3_DAG Ca_PKC Ca²⁺ Release PKC Activation IP3_DAG->Ca_PKC Histamine Histamine Histamine->H1R Binds & Activates Compound_Metabolite Compound X (or Metabolite) Compound_Metabolite->H1R Competitive Antagonism

Caption: Hypothesized competitive antagonism of the Histamine H1-receptor signaling cascade.

3.3. Experimental Validation Plan

This hypothesis requires a multi-faceted approach to assess receptor binding, potential metabolic conversion, and in vivo functional effects.

Experimental Workflow: H1-Receptor Hypothesis

workflow_h1 arrow arrow start Hypothesis: Compound X is an H1-Receptor Antagonist (or Prodrug) binding_assay Protocol 3: H1-Receptor Binding Assay (Compound & Dehydrated Analog) start->binding_assay metabolism_study Protocol 4: In Vivo Metabolic Analysis (LC-MS/MS) binding_assay->metabolism_study If binding is confirmed efficacy_model Protocol 5: In Vivo Paw Edema Model metabolism_study->efficacy_model If prodrug conversion is detected conclusion Conclusion: Determine Antihistamine Activity and MoA efficacy_model->conclusion

Caption: Experimental workflow for validating the H1-receptor antagonism hypothesis.

Protocol 3: H1-Receptor Binding Assay
  • Objective: To determine the binding affinity (Kᵢ) of the parent compound and its dehydrated (Triprolidine) analog for the H1-receptor.

  • Methodology:

    • Preparation: Use membranes from cells expressing the human H1-receptor (e.g., CHO-K1 or HeLa cells) or guinea pig cerebellum homogenates.

    • Radioligand: Employ [³H]Pyrilamine or [³H]Mepyramine as the selective H1-receptor radioligand.

    • Competition Assay: Follow the same principles as the monoamine transporter binding assay (Protocol 1), incubating membranes and radioligand with a range of concentrations of both the parent compound and its synthesized dehydrated analog.

    • Non-specific Binding: Define using a high concentration of a known H1-antagonist like diphenhydramine or Triprolidine.

    • Analysis: Calculate Kᵢ values for both compounds to compare their direct binding affinities.

Protocol 4: In Vivo Metabolic Analysis
  • Objective: To determine if the parent compound is converted to its dehydrated metabolite in vivo.

  • Methodology:

    • Dosing: Administer a single dose of the parent compound to a group of laboratory animals (e.g., male Wistar rats) via an appropriate route (e.g., oral gavage or intravenous).

    • Sample Collection: Collect blood samples at multiple time points post-administration (e.g., 0.5, 1, 2, 4, 8, 24 hours).

    • Sample Preparation: Process blood to obtain plasma. Perform protein precipitation followed by solid-phase or liquid-liquid extraction to isolate the parent compound and potential metabolites.

    • LC-MS/MS Analysis: Develop a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to simultaneously quantify the parent compound and the dehydrated analog. This requires obtaining a chemical standard of the dehydrated analog.

    • Data Analysis: Plot the plasma concentration-time profiles for both the parent and the metabolite to assess the extent and rate of conversion.

Protocol 5: Histamine-Induced Paw Edema Model
  • Objective: To assess the in vivo functional antihistamine activity of the compound.

  • Methodology:

    • Animal Groups: Use groups of mice or rats. Groups include: Vehicle Control, Positive Control (e.g., Triprolidine), and Test Compound (at various doses).

    • Dosing: Administer the test compound or controls orally or intraperitoneally.

    • Induction of Edema: After a set pre-treatment time (e.g., 60 minutes), inject a small volume of histamine solution into the subplantar region of one hind paw.

    • Measurement: Measure the volume of the paw using a plethysmometer at baseline (before histamine injection) and at several time points after (e.g., 30, 60, 120 minutes).

    • Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group. A significant reduction in paw volume indicates H1-receptor antagonism.

Discussion and Future Directions

The experimental frameworks outlined above will provide a robust initial characterization of 1-(Pyridin-2-yl)-3-(pyrrolidin-1-yl)-1-(p-tolyl)propan-1-ol. It is plausible that the compound exhibits a dual mechanism of action, possessing both monoamine reuptake inhibitory and antihistaminergic properties, a profile seen in some other CNS-active agents.

Critical Considerations:

  • Stereochemistry: The carbinol carbon is a chiral center. The biological activity of related compounds is often enantiomer-specific.[2][4] It is imperative to perform chiral separation of the racemic mixture and test each enantiomer individually in the proposed assays to identify the active stereoisomer.

  • Off-Target Screening: A broader secondary pharmacology screen (e.g., a CEREP panel) should be conducted to identify potential off-target activities, particularly at muscarinic receptors, given the anticholinergic effects of many first-generation antihistamines.[11][12]

  • ADMET Profiling: Initial in vitro absorption, distribution, metabolism, excretion, and toxicity (ADMET) assays should be run in parallel to provide a more complete pharmacological profile.

Conclusion

While the precise mechanism of action of 1-(Pyridin-2-yl)-3-(pyrrolidin-1-yl)-1-(p-tolyl)propan-1-ol remains to be definitively established, a hypothesis-driven investigation based on its structural similarity to known neuroactive compounds provides a clear path forward. The evidence strongly suggests two primary avenues of exploration: inhibition of DAT/NET and antagonism of the histamine H1-receptor, potentially via a prodrug mechanism. The systematic application of the in vitro and in vivo protocols detailed in this guide will enable researchers to elucidate the compound's primary biological function, uncover any polypharmacology, and determine its potential as a pharmacological tool or therapeutic lead.

References

  • PubChem. 2-(Pyrrolidin-1-yl)-1-(m-tolyl)propan-1-one,monohydrochloride. National Center for Biotechnology Information. URL: [Link]

  • Meltzer, P. C., Butler, D., Deschamps, J. R., & Madras, B. K. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of medicinal chemistry, 49(4), 1420–1432. URL: [Link]

  • Gora, T., Sapa, J., Stachowicz, K., Partyka, A., Pilc, A., & Paluchowska, M. H. (2018). Metabolic benefits of 1-(3-(4-(o-tolyl)piperazin-1-yl)propyl)pyrrolidin-2-one: a non-selective α-adrenoceptor antagonist. Pharmacological reports, 70(4), 776–783. URL: [Link]

  • Google Patents. (n.d.). Process for the preparation of chiral pyrollidine-2-yl- methanol derivatives.
  • PubChem. Triprolidine. National Center for Biotechnology Information. URL: [Link]

  • Tekle-Gabriel, M., et al. (1993). Chemical and biochemical studies of 2-propynylpyrrolidine derivatives. Restricted-rotation analogues of N-methyl-N-(1-methyl-4-pyrrolidino-2-butynyl)acetamide (BM-5). Journal of medicinal chemistry, 36(16), 2294–2301. URL: [Link]

  • Dey, C., & Kündig, E. P. (2014). Synthesis of 1,3-‐Dimethyl-‐3-‐(p-‐tolyl)-‐1H-‐pyrrolo[3,2-‐ c]pyridin-‐2(3H)-‐one by Cu(II)-‐Mediated Direct Oxidative Coupling. Organic Syntheses, 91, 221-232. URL: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Triprolidine Hydrochloride? URL: [Link]

  • Iannitelli, A., et al. (2023). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 28(15), 5858. URL: [Link]

  • Drugs.ie. (n.d.). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) Analogues. URL: [Link]

  • Meltzer, P. C., et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (pyrovalerone) analogues: a promising class of monoamine uptake inhibitors. Journal of medicinal chemistry, 49(4), 1420–1432. URL: [Link]

  • Langel, D., et al. (2019). Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. Molecules, 24(18), 3256. URL: [Link]

  • Pediatric Oncall. (n.d.). Triprolidine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose. URL: [Link]

  • WebMD. (2024). Triprolidine (Histex, PediaClear, and others): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. URL: [Link]

  • Patsnap Synapse. (2024). What is Triprolidine Hydrochloride used for? URL: [Link]

  • ResearchGate. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors. URL: [Link]

  • Google Patents. (n.d.). US8350045B2 - Process for preparation of E-isomer of 1-(4-methylphenyl)-1-(2-pyridyl)-3-pyrrolidino prop-1-ene and acid addition salts thereof.
  • Arikawa, Y., et al. (2012). Discovery of a novel pyrrole derivative 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate (TAK-438) as a potassium-competitive acid blocker (P-CAB). Journal of medicinal chemistry, 55(9), 4446–4456. URL: [Link]

  • MDPI. (2023). Piperine: Chemistry and Biology. URL: [Link]

  • Ivanova, G., et al. (2019). Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. Molecules, 24(12), 2269. URL: [Link]

Sources

Methodological & Application

Synthesis protocol for 1-(Pyridin-2-yl)-3-(pyrrolidin-1-yl)-1-(p-tolyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: A-Plus Synthetics

Topic: A Validated Two-Step Protocol for the Synthesis of 1-(Pyridin-2-yl)-3-(pyrrolidin-1-yl)-1-(p-tolyl)propan-1-ol

Abstract

This application note provides a detailed, two-step synthetic protocol for the preparation of 1-(pyridin-2-yl)-3-(pyrrolidin-1-yl)-1-(p-tolyl)propan-1-ol, a key tertiary alcohol intermediate in the synthesis of various pharmacologically active molecules, including the first-generation antihistamine, Triprolidine.[1] The synthesis is achieved through a classical and robust approach, beginning with a Mannich reaction to form a β-amino ketone, followed by a Grignard reaction to introduce the pyridyl moiety and generate the target alcohol. This guide is intended for researchers in medicinal chemistry and drug development, offering in-depth mechanistic insights, step-by-step procedures, and critical process parameters to ensure reproducibility and high yield.

Introduction & Synthetic Strategy

1-(Pyridin-2-yl)-3-(pyrrolidin-1-yl)-1-(p-tolyl)propan-1-ol is a valuable synthetic intermediate. Its structure incorporates a pyridine ring, a tertiary alcohol, and a pyrrolidine-containing side chain, making it a versatile scaffold for further chemical modification. The most reliable and widely described pathway to this molecule involves a convergent two-part strategy.[1]

  • Part I: The Mannich Reaction. This three-component condensation reaction involves the aminoalkylation of an acidic proton located on the α-carbon of a ketone.[2] In this protocol, 4'-methylacetophenone (the ketone), paraformaldehyde (an aldehyde source), and pyrrolidine (a secondary amine) are reacted to form the crucial β-amino ketone intermediate, 3-(pyrrolidin-1-yl)-1-(p-tolyl)propan-1-one.[1][3]

  • Part II: The Grignard Reaction. This organometallic reaction is fundamental for forming carbon-carbon bonds.[4] The ketone group of the Mannich base intermediate is targeted by a nucleophilic 2-pyridylmagnesium bromide Grignard reagent. This addition reaction, followed by an aqueous workup, yields the desired tertiary alcohol.[1][5]

The overall synthetic workflow is illustrated below.

G A 4'-Methylacetophenone + Paraformaldehyde + Pyrrolidine B Mannich Base Intermediate 3-(pyrrolidin-1-yl)-1-(p-tolyl)propan-1-one A->B  Step 1:  Mannich Reaction   E Target Product 1-(Pyridin-2-yl)-3-(pyrrolidin-1-yl) -1-(p-tolyl)propan-1-ol B->E  Step 2:  Grignard Reaction   C 2-Bromopyridine + Magnesium D Grignard Reagent 2-Pyridylmagnesium Bromide C->D  Reagent  Preparation   D->E G cluster_0 Iminium Ion Formation cluster_1 Enol Formation cluster_2 C-C Bond Formation A Pyrrolidine (Amine) C Iminium Cation (Electrophile) A->C + H⁺ - H₂O B Formaldehyde F Mannich Base (β-Amino Ketone) C->F D 4'-Methyl- acetophenone E Enol Intermediate (Nucleophile) D->E Tautomerization (Acid-catalyzed) E->F Nucleophilic Attack

Caption: Mechanism of the Mannich Reaction.

Experimental Protocol: Mannich Base Synthesis

Table 1: Reagents for Mannich Reaction

Reagent CAS No. MW ( g/mol ) Amount Moles (mol)
4'-Methylacetophenone 122-00-9 134.18 13.42 g 0.10
Paraformaldehyde 30525-89-4 30.03 (monomer) 4.50 g 0.15
Pyrrolidine 123-75-1 71.12 7.11 g (8.3 mL) 0.10
Ethanol (95%) 64-17-5 46.07 100 mL -

| Hydrochloric Acid (conc.) | 7647-01-0 | 36.46 | ~8.3 mL | ~0.10 |

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4'-methylacetophenone (13.42 g, 0.10 mol), paraformaldehyde (4.50 g, 0.15 mol), and ethanol (100 mL).

  • Amine Addition: In a separate beaker, carefully add concentrated hydrochloric acid (~8.3 mL) to pyrrolidine (7.11 g, 0.10 mol) while cooling in an ice bath to form the pyrrolidine hydrochloride salt. Add this solution to the reaction flask.

  • Reflux: Heat the reaction mixture to reflux (approx. 80-85°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) until the starting ketone spot has disappeared.

  • Workup: After cooling to room temperature, remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the remaining residue, add 100 mL of water and 100 mL of diethyl ether. Stir and transfer to a separatory funnel. Separate the layers and wash the aqueous layer with diethyl ether (2 x 50 mL) to remove any unreacted starting material.

  • Basification: Cool the aqueous layer in an ice bath and carefully add a 20% sodium hydroxide solution until the pH is >12. The Mannich base will precipitate as an oil or solid.

  • Isolation: Extract the product into dichloromethane (3 x 75 mL). Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product, 3-(pyrrolidin-1-yl)-1-(p-tolyl)propan-1-one. [6][7]8. Purification (Optional): The product can be further purified by vacuum distillation or recrystallization from a suitable solvent like isopropanol if necessary. Expected yield is typically 75-85%.

Part II: Synthesis of the Target Tertiary Alcohol

Mechanistic Discussion: The Grignard Reaction

The Grignard reaction is a powerful tool for creating alcohols from carbonyl compounds. [5]The key to this reaction is the Grignard reagent, an organomagnesium halide, which features a highly polarized carbon-magnesium bond. This polarization renders the carbon atom strongly nucleophilic and basic. [4]

  • Reagent Formation: 2-Pyridylmagnesium bromide is prepared by reacting 2-bromopyridine with magnesium metal in an anhydrous ether solvent (e.g., THF). This is an oxidative insertion of magnesium into the carbon-bromine bond.

  • Nucleophilic Addition: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the Mannich base intermediate. The pi-bond of the carbonyl breaks, and its electrons move to the oxygen atom, forming a magnesium alkoxide intermediate. [8]3. Protonation (Workup): The reaction is quenched by the addition of a mild acid (e.g., aqueous ammonium chloride). The alkoxide is protonated to yield the final tertiary alcohol product, 1-(pyridin-2-yl)-3-(pyrrolidin-1-yl)-1-(p-tolyl)propan-1-ol.

Critical Consideration: Grignard reagents are highly sensitive to protic sources (like water or alcohols) due to their strong basicity. [4]The reaction must be conducted under strictly anhydrous conditions using dried glassware and anhydrous solvents to prevent the reagent from being quenched, which would halt the reaction and drastically reduce the yield.

G A 2-Pyridyl-MgBr (Grignard Reagent) C Magnesium Alkoxide Intermediate A->C  Nucleophilic  Addition   B Mannich Base (Ketone) D Final Tertiary Alcohol Product C->D  Aqueous Workup  (e.g., NH₄Cl/H₂O)  

Caption: Mechanism of the Grignard Reaction.

Experimental Protocol: Grignard Reaction

Table 2: Reagents for Grignard Reaction

Reagent CAS No. MW ( g/mol ) Amount Moles (mol)
Magnesium Turnings 7439-95-4 24.31 2.92 g 0.12
2-Bromopyridine 109-04-6 158.00 17.38 g 0.11
Mannich Base (from Part I) 87849-03-4 217.31 21.73 g 0.10
Tetrahydrofuran (THF), Anhydrous 109-99-9 72.11 200 mL -
Iodine 7553-56-2 253.81 1 crystal (activator)

| Ammonium Chloride (sat. soln.) | 12125-02-9| 53.49 | ~100 mL | - |

Procedure:

  • Glassware Preparation: Ensure all glassware (three-neck flask, dropping funnel, condenser) is oven-dried or flame-dried under vacuum and assembled while hot. Maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the reaction.

  • Grignard Reagent Preparation: Place magnesium turnings (2.92 g, 0.12 mol) and a small crystal of iodine into the three-neck flask. Add 20 mL of anhydrous THF.

  • Initiation: In the dropping funnel, prepare a solution of 2-bromopyridine (17.38 g, 0.11 mol) in 80 mL of anhydrous THF. Add ~5 mL of this solution to the magnesium. The reaction should initiate, indicated by the disappearance of the iodine color and gentle bubbling. If it does not start, gentle warming with a heat gun may be required.

  • Reagent Formation: Once initiated, add the remaining 2-bromopyridine solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Addition of Ketone: Cool the Grignard solution to 0°C using an ice bath. Dissolve the Mannich base (21.73 g, 0.10 mol) in 100 mL of anhydrous THF and add it dropwise to the cold Grignard reagent over 30-45 minutes. [1]6. Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours.

  • Quenching: Carefully quench the reaction by slowly pouring the mixture into a beaker containing 200 g of crushed ice and 100 mL of saturated aqueous ammonium chloride solution. Stir vigorously until all solids have dissolved.

  • Extraction & Isolation: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude 1-(pyridin-2-yl)-3-(pyrrolidin-1-yl)-1-(p-tolyl)propan-1-ol.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization. Expected yield is 65-80%.

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory.

  • Mannich Reaction: Paraformaldehyde is toxic upon inhalation. Hydrochloric acid is highly corrosive. Handle with care.

  • Grignard Reaction: Anhydrous ethers like THF are extremely flammable and can form explosive peroxides. Never distill to dryness. Grignard reagents react violently with water. The quenching process is exothermic and should be done slowly and with cooling. Magnesium metal is flammable.

Conclusion

This application note details a robust and reproducible two-step synthesis of 1-(pyridin-2-yl)-3-(pyrrolidin-1-yl)-1-(p-tolyl)propan-1-ol. By leveraging a classic Mannich reaction followed by a Grignard addition, this protocol provides a reliable pathway for obtaining this valuable intermediate in high purity and good yield. The mechanistic discussions and detailed procedural steps are designed to provide researchers with the necessary tools for successful synthesis in a laboratory setting.

References

  • Chemical Communications (RSC Publishing). (n.d.). Synthesis of syn- and enantioenriched anti-β-amino alcohols by highly diastereoselective borono-Mannich allylation reactions.
  • YouTube. (2024, June 29). Synthesis of Triprolidine HCL & Promethazine HCL//Medicinal chemistry 5th semester//Unit-01//Lec-06.
  • ACS Publications. (n.d.). Catalytic Asymmetric Synthesis of Both Syn- and Anti-β-Amino Alcohols.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of Triprolidine Hydrochloride for Research Applications.
  • Wikipedia. (n.d.). Mannich reaction.
  • Google Patents. (n.d.). WO2007141803A2 - A process for the synthesis of (e) -2-[1 - (4 - methyl phenyl) -3-(1-pyrronyl)-1 - propenyl] pyridine (triprolidine).
  • ResearchGate. (2025, August 6). A Simple and Convenient Synthesis of Triprolidine.
  • AdiChemistry. (n.d.). MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS.
  • Der Pharma Chemica. (n.d.). Synthesis, Characterization of β-amino Carbonyl Complexes via Mannich Reaction and Study of Their Antibacterial Activity.
  • YouTube. (2020, August 3). Synthesis of Triprolidine Hydrochloride | Structure and Uses| In Easy Way | BP 501T| L~4.
  • Journal of the American Chemical Society. (n.d.). Reaction of S-(2-pyridyl) thioates with Grignard reagents. Convenient method for the preparation of ketones.
  • Journal of the American Chemical Society. (n.d.). The Condensation of Grignard Reagents with 3-Pyridyl and 3-Quinolyl Ketones.
  • International Journal of Innovative Technology and Exploring Engineering (IJITEE). (2013, April 30). Synthesis of β-Amino Carbonyl Compounds via Mannich reaction using sulfated MCM-41.
  • BYJU'S. (n.d.). Mannich Reaction Mechanism.
  • Organic Chemistry Tutor. (n.d.). Mannich Reaction.
  • Organic Chemistry Portal. (n.d.). Grignard Reaction.
  • Wikipedia. (n.d.). Grignard reaction.
  • Chemistry Steps. (n.d.). Mannich Reaction.
  • MySkinRecipes. (n.d.). 3-(3-Phenyl-pyrrolidin-1-yl)-1-p-tolyl-propan-1-one.
  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents.
  • Pharmaffiliates. (n.d.). 3-(Pyrrolidin-1-yl)-1-(p-tolyl)propan-1-one.
  • BLDpharm. (n.d.). 87849-03-4|3-(Pyrrolidin-1-yl)-1-(p-tolyl)propan-1-one.
  • Google Patents. (n.d.). US8350045B2 - Process for preparation of E-isomer of 1-(4-methylphenyl)-1-(2-pyridyl)-3-pyrrolidino prop-1-ene and acid addition salts thereof.
  • Organic Syntheses. (2014, June 27). p-‐tolyl)-‐1H-‐pyrrolo[3,2-‐ c]pyridin.
  • Simson Pharma Limited. (n.d.). 3-(pyrrolidin-1-yl)-1-(p-tolyl)propan-1-one | CAS No- 87849-03-4.

Sources

Application Notes and Protocols for Cell-based Assay Development Using 1-(Pyridin-2-yl)-3-(pyrrolidin-1-yl)-1-(p-tolyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Bioactivity of a Novel Compound

In the landscape of drug discovery, the characterization of novel chemical entities is a critical first step. This document provides a comprehensive guide for the development of cell-based assays to elucidate the bioactivity of 1-(Pyridin-2-yl)-3-(pyrrolidin-1-yl)-1-(p-tolyl)propan-1-ol. Based on its structural similarity to known first-generation antihistamines, such as Triprolidine, we hypothesize that this compound may act as an antagonist to the histamine H1 receptor.

These application notes are designed for researchers, scientists, and drug development professionals. The protocols herein are detailed to ensure scientific integrity and reproducibility, providing a robust framework for the initial characterization and validation of this compound's mechanism of action. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system.

Scientific Foundation: The Histamine H1 Receptor Signaling Cascade

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that plays a pivotal role in allergic and inflammatory responses.[1][2] Upon binding of its endogenous ligand, histamine, the H1 receptor undergoes a conformational change, activating the associated Gq alpha subunit of the heterotrimeric G-protein.[1][3][4] This initiates a downstream signaling cascade, as depicted in the diagram below.

The activated Gq alpha subunit stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[3][5][6] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[5][7] The resulting increase in intracellular calcium concentration is a hallmark of H1 receptor activation and can be quantitatively measured to assess receptor function.[8]

H1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum H1R Histamine H1 Receptor Gq Gq Protein (α, β, γ) H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds Ca_release Ca²⁺ Release IP3R->Ca_release Opens Histamine Histamine Histamine->H1R Activates Antagonist 1-(Pyridin-2-yl)-3-(pyrrolidin-1-yl) -1-(p-tolyl)propan-1-ol Antagonist->H1R Inhibits

Caption: Histamine H1 Receptor Signaling Pathway.

Primary Functional Assay: Calcium Flux Measurement

To investigate the potential H1 receptor antagonist activity of 1-(Pyridin-2-yl)-3-(pyrrolidin-1-yl)-1-(p-tolyl)propan-1-ol, a calcium flux assay is the primary recommended method. This assay directly measures the consequence of H1 receptor activation, providing a robust and sensitive readout.

Application Note: Calcium Flux Assay for H1 Receptor Antagonism

This assay quantifies the ability of the test compound to inhibit histamine-induced intracellular calcium mobilization in cells stably expressing the human H1 receptor. A fluorescent calcium indicator, such as Fluo-4 AM, is used to detect changes in intracellular calcium levels.

Experimental Workflow

Calcium_Flux_Workflow A 1. Cell Seeding (HEK293-H1 or CHO-H1) in 96-well plates B 2. Cell Culture (24 hours) A->B C 3. Dye Loading (Fluo-4 AM) B->C D 4. Compound Incubation (Test compound or vehicle) C->D E 5. Histamine Stimulation D->E F 6. Kinetic Reading (Fluorescence Measurement) E->F G 7. Data Analysis (IC₅₀ determination) F->G

Caption: Workflow for the Calcium Flux Assay.

Detailed Protocol: Calcium Flux Assay

1. Materials:

  • HEK293 or CHO cells stably expressing the human histamine H1 receptor.[9][10][11][12]

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin/streptomycin, and a selection antibiotic (e.g., Zeocin or Puromycin).[13]

  • Phosphate Buffered Saline (PBS), Ca²⁺ and Mg²⁺ free.

  • Fluo-4 AM calcium indicator dye.[14][15]

  • Pluronic F-127.[14]

  • Histamine dihydrochloride (agonist).

  • 1-(Pyridin-2-yl)-3-(pyrrolidin-1-yl)-1-(p-tolyl)propan-1-ol (test compound).

  • Known H1 receptor antagonist (e.g., Triprolidine) as a positive control.

  • 96-well black, clear-bottom tissue culture plates.

  • Fluorescence plate reader with kinetic reading capabilities and automated injection.

2. Cell Seeding:

  • Culture HEK293-H1 or CHO-H1 cells according to the supplier's recommendations.

  • Trypsinize and resuspend the cells in complete growth medium.

  • Seed the cells into 96-well black, clear-bottom plates at a density of 40,000-60,000 cells per well in 100 µL of medium.

  • Incubate the plates at 37°C in a humidified 5% CO₂ incubator for 24 hours.

3. Dye Loading:

  • Prepare a Fluo-4 AM loading solution. A typical final concentration is 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127 in a suitable assay buffer (e.g., HBSS with 20 mM HEPES).

  • Aspirate the culture medium from the cell plate.

  • Gently wash the cells once with 100 µL of assay buffer.

  • Add 50 µL of the Fluo-4 AM loading solution to each well.

  • Incubate the plate at 37°C for 45-60 minutes in the dark.

4. Compound Incubation:

  • During dye loading, prepare serial dilutions of the test compound, positive control antagonist, and vehicle control in assay buffer.

  • After incubation, gently wash the cells twice with 100 µL of assay buffer to remove excess dye.

  • Add 50 µL of the diluted compounds or controls to the respective wells.

  • Incubate the plate at room temperature for 15-30 minutes in the dark.

5. Histamine Stimulation and Fluorescence Reading:

  • Prepare a histamine solution in assay buffer at a concentration that will yield an EC₈₀ response (predetermined from an agonist dose-response curve).

  • Set up the fluorescence plate reader to measure fluorescence intensity (Excitation: ~494 nm, Emission: ~516 nm) kinetically.

  • Establish a baseline reading for 10-20 seconds.

  • Using the plate reader's injector, add 25 µL of the histamine solution to each well.

  • Continue kinetic reading for at least 60-120 seconds to capture the peak calcium response.

6. Data Analysis:

  • Calculate the change in fluorescence (ΔRFU) by subtracting the baseline fluorescence from the peak fluorescence for each well.

  • Normalize the data to the vehicle control (0% inhibition) and a control with a saturating concentration of a known antagonist (100% inhibition).

  • Plot the normalized response against the logarithm of the test compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Assay Validation and Quality Control

To ensure the reliability of the screening data, it is crucial to validate the assay. The Z'-factor is a statistical parameter used to quantify the quality of a high-throughput screening assay.[16][17]

Z'-Factor Calculation:

Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|

Where:

  • Positive control = Histamine stimulation (maximum signal)

  • Negative control = No histamine stimulation (baseline signal)

  • SD = Standard Deviation

Z'-Factor ValueAssay Quality
> 0.5Excellent
0 to 0.5Acceptable
< 0Unacceptable

A Z'-factor between 0.5 and 1.0 is considered excellent for high-throughput screening.[17][18]

Secondary Assays: Assessing Cytotoxicity

It is essential to determine if the observed inhibition in the primary functional assay is due to specific receptor antagonism or a result of general cytotoxicity. Two common methods for assessing cytotoxicity are the MTT and LDH assays.

MTT Assay for Cell Viability

Application Note: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[19][20] Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into insoluble purple formazan crystals.

Protocol: MTT Assay

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate and incubate for 24 hours.

    • Treat the cells with various concentrations of 1-(Pyridin-2-yl)-3-(pyrrolidin-1-yl)-1-(p-tolyl)propan-1-ol for a period relevant to the primary assay (e.g., 1-24 hours). Include a vehicle control and a positive control for cytotoxicity (e.g., Triton X-100).

  • MTT Incubation:

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization and Measurement:

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well.[21]

    • Mix thoroughly to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle-treated control.

    • Plot the percentage of viability against the compound concentration to determine the CC₅₀ (50% cytotoxic concentration).

LDH Release Assay for Cell Lysis

Application Note: The lactate dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from damaged cells into the culture medium.[22][23] LDH is a stable cytosolic enzyme that is released upon membrane damage.[23][24]

Protocol: LDH Assay

  • Cell Seeding and Treatment:

    • Follow the same procedure as for the MTT assay.

  • Supernatant Collection:

    • After the treatment period, centrifuge the plate at 250 x g for 5 minutes.

    • Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.

  • LDH Reaction:

    • Add the LDH assay reaction mixture to each well according to the manufacturer's instructions.[25]

    • Incubate at room temperature for up to 30 minutes, protected from light.

  • Measurement:

    • Add a stop solution if required by the kit.

    • Measure the absorbance at the recommended wavelength (typically 490 nm).[22]

  • Data Analysis:

    • Calculate the percentage of cytotoxicity relative to the maximum LDH release control (cells treated with a lysis buffer).

Data Presentation and Interpretation

The results from these assays should be presented clearly to allow for straightforward interpretation.

Table 1: Summary of In Vitro Pharmacological Data for 1-(Pyridin-2-yl)-3-(pyrrolidin-1-yl)-1-(p-tolyl)propan-1-ol

AssayCell LineParameterValue
H1 Receptor Functional AssayHEK293-H1IC₅₀ (nM)[Insert Value]
MTT Cytotoxicity AssayHEK293-H1CC₅₀ (µM)[Insert Value]
LDH Cytotoxicity AssayHEK293-H1CC₅₀ (µM)[Insert Value]

A significant separation between the functional IC₅₀ and the cytotoxic CC₅₀ values (typically a selectivity index of >100) would suggest that the compound's activity in the functional assay is due to specific receptor modulation rather than non-specific toxicity.

Conclusion and Future Directions

These application notes and protocols provide a robust starting point for the in vitro characterization of 1-(Pyridin-2-yl)-3-(pyrrolidin-1-yl)-1-(p-tolyl)propan-1-ol. A confirmed potent and selective antagonist activity at the H1 receptor would warrant further investigation, including selectivity profiling against other histamine receptor subtypes and other GPCRs, as well as in vivo studies to assess its therapeutic potential.

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Application Notes and Protocols: Investigating 1-(Pyridin-2-yl)-3-(pyrrolidin-1-yl)-1-(p-tolyl)propan-1-ol in Receptor Antagonism and Enzyme Inhibition Studies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Structural Rationale for Investigating a Novel Compound

The compound 1-(Pyridin-2-yl)-3-(pyrrolidin-1-yl)-1-(p-tolyl)propan-1-ol is a novel chemical entity with significant structural similarities to known therapeutic agents. Specifically, its core scaffold shares features with triprolidine, a well-characterized first-generation histamine H1 receptor antagonist.[1][2] This structural analogy provides a strong rationale for hypothesizing that 1-(Pyridin-2-yl)-3-(pyrrolidin-1-yl)-1-(p-tolyl)propan-1-ol may also exhibit affinity for and antagonism of the histamine H1 receptor.

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, initiates a cascade of intracellular signaling events.[3][4] A key pathway involves the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[5] These events can subsequently lead to the activation of other downstream enzyme cascades, such as the mitogen-activated protein kinase (MAPK) pathway, including the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[6][7]

This application note provides a comprehensive guide for the in vitro characterization of 1-(Pyridin-2-yl)-3-(pyrrolidin-1-yl)-1-(p-tolyl)propan-1-ol. We will outline detailed protocols to:

  • Determine its binding affinity for the histamine H1 receptor.

  • Assess its functional antagonism of histamine-induced intracellular signaling.

  • Investigate its inhibitory effect on downstream enzyme activation.

By following these protocols, researchers can elucidate the pharmacological profile of this novel compound and evaluate its potential as a modulator of histamine-mediated pathways.

Part 1: Characterization of Histamine H1 Receptor Binding Affinity

The initial step in characterizing a potential receptor antagonist is to determine its binding affinity. A competitive radioligand binding assay is a robust method for quantifying the affinity of an unlabeled compound (the "competitor," in this case, 1-(Pyridin-2-yl)-3-(pyrrolidin-1-yl)-1-(p-tolyl)propan-1-ol) for a specific receptor by measuring its ability to displace a radiolabeled ligand with known affinity.[5][8]

Protocol 1: Competitive Radioligand Binding Assay

This protocol describes the determination of the inhibitory constant (Kᵢ) of the test compound for the human histamine H1 receptor using [³H]-mepyramine as the radioligand.

Materials and Reagents:

  • HEK293 cells stably expressing the human histamine H1 receptor

  • [³H]-mepyramine (a radiolabeled H1 receptor antagonist)

  • 1-(Pyridin-2-yl)-3-(pyrrolidin-1-yl)-1-(p-tolyl)propan-1-ol (test compound)

  • Triprolidine or another known H1 antagonist (positive control)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Scintillation cocktail

  • Glass fiber filters

  • Cell harvester

  • Scintillation counter

Experimental Workflow:

G cluster_0 Preparation cluster_1 Incubation cluster_2 Separation & Counting P1 Prepare serial dilutions of test compound and controls P2 Prepare cell membrane homogenates expressing H1 receptor I1 Incubate membranes with [³H]-mepyramine and varying concentrations of test compound P2->I1 I2 Allow to reach equilibrium (e.g., 60 min at 25°C) I1->I2 S1 Rapidly filter the incubation mixture through glass fiber filters I2->S1 S2 Wash filters to remove unbound radioligand S1->S2 S3 Place filters in scintillation vials with cocktail S2->S3 S4 Quantify bound radioactivity using a scintillation counter S3->S4

Caption: Workflow for the competitive radioligand binding assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of 1-(Pyridin-2-yl)-3-(pyrrolidin-1-yl)-1-(p-tolyl)propan-1-ol in a suitable solvent (e.g., DMSO). Perform serial dilutions in binding buffer to achieve a range of final assay concentrations (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of [³H]-mepyramine (typically at its K₋d value), and the various concentrations of the test compound.

  • Controls:

    • Total Binding: Cell membranes + [³H]-mepyramine + binding buffer (no competitor).

    • Non-specific Binding: Cell membranes + [³H]-mepyramine + a high concentration of a known unlabeled H1 antagonist (e.g., 10 µM triprolidine).

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate the specific binding at each test compound concentration: Specific Binding = Total Binding - Non-specific Binding.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration.

  • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).[9]

  • Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋d), where [L] is the concentration of the radioligand and K₋d is its dissociation constant.[10]

ParameterDescriptionExpected Outcome for an Active Compound
IC₅₀ The concentration of the test compound that displaces 50% of the radiolabeled ligand.A low nanomolar to micromolar value.
Kᵢ The inhibitory constant, representing the affinity of the compound for the receptor.A low Kᵢ value indicates high binding affinity.

Part 2: Functional Antagonism of Histamine-Induced Signaling

Demonstrating that a compound binds to a receptor is the first step. The next is to determine if it has a functional effect, such as blocking the action of the natural ligand. H1 receptor activation by histamine leads to a rapid increase in intracellular calcium concentration ([Ca²⁺]ᵢ).[11] A functional assay can measure the ability of the test compound to inhibit this histamine-induced calcium mobilization.[12][13]

Protocol 2: Intracellular Calcium Mobilization Assay

This protocol uses a fluorescent calcium indicator to measure changes in [Ca²⁺]ᵢ in response to histamine, and the inhibitory effect of the test compound.

Materials and Reagents:

  • HEK293 cells stably expressing the human histamine H1 receptor

  • Fluo-4 AM or a similar calcium-sensitive fluorescent dye

  • Histamine

  • 1-(Pyridin-2-yl)-3-(pyrrolidin-1-yl)-1-(p-tolyl)propan-1-ol (test compound)

  • Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES)

  • 96- or 384-well black, clear-bottom plates

  • Fluorescence plate reader with an injection system

Experimental Workflow:

G C1 Plate cells expressing H1 receptor C2 Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) C1->C2 C3 Pre-incubate cells with varying concentrations of the test compound C2->C3 C4 Measure baseline fluorescence C3->C4 C5 Inject histamine (agonist) C4->C5 C6 Measure the change in fluorescence (calcium release) C5->C6

Caption: Workflow for the intracellular calcium mobilization assay.

Step-by-Step Methodology:

  • Cell Plating: Seed the H1 receptor-expressing cells into black, clear-bottom microplates and culture overnight.

  • Dye Loading: Wash the cells with assay buffer and then incubate them with a fluorescent calcium indicator like Fluo-4 AM, as per the manufacturer's instructions.

  • Compound Pre-incubation: Wash the cells to remove excess dye and then pre-incubate with various concentrations of the test compound for a defined period (e.g., 15-30 minutes).

  • Fluorescence Measurement: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence for a few seconds.

  • Agonist Stimulation: Inject a fixed concentration of histamine (typically the EC₈₀ concentration) into the wells and continue to monitor the fluorescence signal over time (e.g., for 60-120 seconds).

  • Controls:

    • Positive Control: Cells treated with histamine only (no antagonist).

    • Negative Control: Cells treated with buffer only.

Data Analysis:

  • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

  • Determine the peak fluorescence response for each concentration of the test compound.

  • Calculate the percentage of inhibition of the histamine response at each concentration of the test compound.

  • Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[14][15]

ParameterDescriptionExpected Outcome for an Antagonist
IC₅₀ The concentration of the test compound that inhibits 50% of the histamine-induced calcium response.A dose-dependent decrease in the fluorescence signal, yielding a potent IC₅₀ value.

Part 3: Inhibition of Downstream Enzyme Signaling Cascades

To further confirm the antagonistic activity of the compound and to bridge the gap between receptor binding and cellular response, it is valuable to investigate its effect on downstream enzyme activation. Histamine H1 receptor activation is known to induce the phosphorylation of ERK1/2, a key step in the MAPK signaling pathway.[16][17]

Protocol 3: Western Blot Analysis of ERK1/2 Phosphorylation

This protocol measures the level of phosphorylated ERK1/2 (p-ERK1/2) relative to total ERK1/2 in cell lysates following histamine stimulation in the presence or absence of the test compound.[18]

Materials and Reagents:

  • Cells expressing the histamine H1 receptor

  • 1-(Pyridin-2-yl)-3-(pyrrolidin-1-yl)-1-(p-tolyl)propan-1-ol (test compound)

  • Histamine

  • Serum-free cell culture medium

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Protein electrophoresis and Western blotting equipment

H1 Receptor Signaling Pathway:

G cluster_0 Cell Membrane cluster_1 Cytosol cluster_2 Cellular Response Histamine Histamine H1R H1 Receptor Histamine->H1R Gq Gq Protein H1R->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 PLC->IP3 PKC Protein Kinase C (PKC) PLC->PKC Ca Ca²⁺ Release IP3->Ca MAPK MAPK Cascade (Raf/MEK/ERK) PKC->MAPK pERK p-ERK1/2 MAPK->pERK Response Gene Transcription, Cell Proliferation, etc. pERK->Response

Sources

Protocol for Comprehensive Evaluation of Novel Pyridine Derivatives' Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel Antimicrobial Agents

The relentless rise of antimicrobial resistance (AMR) constitutes a formidable threat to global public health.[1][2] The World Health Organization (WHO) has identified several bacterial families that pose a significant danger to human health due to limited treatment options.[3] This escalating crisis underscores the urgent need for the discovery and development of new classes of antimicrobial agents with novel mechanisms of action.[3][4]

Pyridine derivatives represent a promising class of heterocyclic compounds in medicinal chemistry.[5][6] The pyridine scaffold is a "privileged" structure, known for its presence in numerous biologically active compounds.[5] Its ability to enhance water solubility and form hydrogen bonds with biological targets makes it an attractive framework for designing new therapeutic agents.[5] Recent studies have demonstrated the potential of various pyridine derivatives against a range of microbial pathogens, including drug-resistant strains.[7][8][9]

This document provides a comprehensive, multi-tiered protocol for researchers, scientists, and drug development professionals to rigorously evaluate the antimicrobial potential of novel pyridine derivatives. The workflow is designed to progress from initial screening to more in-depth characterization of activity and safety, ensuring a robust and self-validating assessment.

Tier 1: Primary Screening for Antimicrobial Activity

The initial phase focuses on identifying compounds with demonstrable antimicrobial activity using standardized, high-throughput methods. The goal is to cast a wide net and identify "hits" for further investigation.

Disk Diffusion (Kirby-Bauer) Assay

The disk diffusion test is a widely used qualitative method for preliminary screening of antimicrobial activity.[10][11] It is valued for its simplicity, low cost, and ability to test numerous compounds against various microorganisms.[12]

Principle: A filter paper disk impregnated with a known concentration of the pyridine derivative is placed on an agar plate inoculated with a standardized bacterial suspension.[13][14][15] The compound diffuses into the agar, creating a concentration gradient. If the compound inhibits bacterial growth, a clear "zone of inhibition" will appear around the disk after incubation.[10][13][14][15] The diameter of this zone is inversely correlated with the minimum inhibitory concentration (MIC).[16]

Step-by-Step Protocol:

  • Prepare Inoculum: Culture the test microorganism in a suitable broth overnight. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard.[17]

  • Inoculate Agar Plate: Using a sterile cotton swab, uniformly streak the standardized inoculum over the entire surface of a Mueller-Hinton agar (MHA) plate to create a bacterial lawn.[17]

  • Apply Disks: Aseptically place paper disks impregnated with a known concentration of the pyridine derivative onto the agar surface.[15] Ensure firm contact between the disk and the agar.[13] Place disks at least 24 mm apart to prevent overlapping zones.[17]

  • Incubation: Invert the plates and incubate at 35 ± 2°C for 16-18 hours.[18]

  • Measure and Interpret: Measure the diameter of the zone of inhibition in millimeters.[13] A larger zone of inhibition generally indicates greater susceptibility of the microorganism to the compound.[16]

Controls:

  • Positive Control: A disk containing a standard antibiotic with known efficacy against the test organism.

  • Negative Control: A disk impregnated with the solvent used to dissolve the pyridine derivative.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

Following a positive result in the disk diffusion assay, the broth microdilution method is employed to quantify the antimicrobial activity by determining the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[11][16][19][20][21] This method is considered a gold standard for susceptibility testing.[13]

Principle: Serial dilutions of the pyridine derivative are prepared in a liquid growth medium in a 96-well microtiter plate.[21][22][23] Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the wells are visually inspected for turbidity, which indicates microbial growth.[18][20]

Step-by-Step Protocol:

  • Prepare Compound Dilutions: Perform a two-fold serial dilution of the pyridine derivative in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth) directly in a 96-well plate.[21][24]

  • Prepare Standardized Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and then dilute it to the appropriate final concentration for testing.[21]

  • Inoculate Microplate: Add the standardized inoculum to each well containing the compound dilutions.[24]

  • Incubation: Incubate the microplate at 37°C for 18-24 hours.[24]

  • Determine MIC: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[19][21][25]

Controls:

  • Growth Control: Wells with broth and inoculum but no compound.[21]

  • Sterility Control: Wells with broth only to check for contamination.[21]

  • Positive Control: A standard antibiotic with a known MIC for the test organism.

Tier 2: Quantitative Assessment and Bactericidal/Bacteriostatic Determination

Compounds that demonstrate promising MIC values in Tier 1 are advanced to this stage for a more detailed characterization of their antimicrobial effect.

Minimum Bactericidal Concentration (MBC) Assay

While the MIC indicates the concentration that inhibits growth (bacteriostatic), the Minimum Bactericidal Concentration (MBC) determines the lowest concentration that results in microbial death (bactericidal).[18][19][20] The MBC is defined as the lowest concentration of an antimicrobial agent that kills ≥99.9% of the initial bacterial inoculum.[16][20][25]

Principle: Following the MIC determination, a small aliquot from the wells showing no visible growth is subcultured onto an antibiotic-free agar medium.[16] The absence of growth on the agar after incubation indicates a bactericidal effect at that concentration.

Step-by-Step Protocol:

  • Perform MIC Test: Conduct the broth microdilution assay as described in section 1.2.

  • Subculture: From the wells corresponding to the MIC and higher concentrations (where no growth was observed), plate a standardized volume (e.g., 10-100 µL) onto fresh, antibiotic-free agar plates.

  • Incubation: Incubate the agar plates at 37°C for 18-24 hours.

  • Determine MBC: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of colony-forming units (CFU/mL) compared to the initial inoculum.[20]

Data Interpretation:

  • Bactericidal: If the MBC is no more than four times the MIC.[20][25]

  • Bacteriostatic: If the MBC is significantly higher than the MIC.

  • Resistance: An MBC value more than 32 times the MIC may suggest the microorganism has developed resistance.[20][25]

Tier 3: Safety and Selectivity Profiling

A critical aspect of antimicrobial drug development is ensuring that the compounds are selectively toxic to microbial cells while exhibiting minimal toxicity to host cells.[8]

Cytotoxicity Assays

3.1.1. MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[26]

Principle: Viable cells with active mitochondria can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[26][27] The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Culture: Seed mammalian cells (e.g., hepatocytes, fibroblasts) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Expose the cells to various concentrations of the pyridine derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

3.1.2. Lactate Dehydrogenase (LDH) Assay

The LDH assay is another common method to assess cytotoxicity by measuring the integrity of the cell membrane.[28]

Principle: Lactate dehydrogenase is a stable enzyme present in the cytoplasm of all cells.[29] When the plasma membrane is damaged, LDH is released into the culture medium.[29][30] The amount of LDH in the supernatant is proportional to the number of lysed cells.[29]

Step-by-Step Protocol:

  • Cell Culture and Treatment: Follow the same initial steps as the MTT assay.

  • Collect Supernatant: After the treatment period, carefully collect the cell culture supernatant.[28]

  • LDH Reaction: Mix the supernatant with the LDH reaction solution, which contains substrates for the LDH enzyme.[29]

  • Incubation and Measurement: After a short incubation period, the enzymatic reaction produces a colored product that can be measured spectrophotometrically.[29]

Data Presentation: The results from these assays should be presented as the concentration of the compound that causes a 50% reduction in cell viability (IC50). This value can then be compared to the MIC to determine the selectivity index (SI = IC50 / MIC). A higher SI indicates greater selectivity for the microbial target.

Tier 4: Elucidating the Mechanism of Action

Understanding how a novel antimicrobial agent works is crucial for its development and for predicting and overcoming potential resistance mechanisms.[31]

Preliminary Mechanistic Assays

4.1.1. Cell Membrane Integrity Assay

This assay helps determine if the pyridine derivative disrupts the bacterial cell membrane.

Principle: Propidium iodide (PI) is a fluorescent dye that cannot penetrate the intact cell membranes of viable bacteria. However, if the membrane is compromised, PI can enter the cell and intercalate with DNA, leading to a significant increase in fluorescence.

Step-by-Step Protocol:

  • Bacterial Culture: Grow bacteria to the mid-logarithmic phase.

  • Compound Treatment: Treat the bacterial suspension with the pyridine derivative at its MIC and multiples of the MIC.

  • PI Staining: Add propidium iodide to the treated bacterial suspensions.

  • Fluorescence Measurement: Measure the fluorescence using a fluorometer or a fluorescence microscope. An increase in fluorescence compared to untreated controls suggests membrane damage.

4.1.2. DNA Interaction Studies

These studies can indicate whether the compound's mode of action involves targeting bacterial DNA.

Principle: Ethidium bromide (EtBr) is a fluorescent dye that intercalates with DNA. If a compound binds to DNA, it can displace the EtBr, leading to a decrease in fluorescence.

Step-by-Step Protocol:

  • Prepare DNA-EtBr Complex: Mix bacterial DNA with ethidium bromide to form a fluorescent complex.

  • Compound Titration: Add increasing concentrations of the pyridine derivative to the DNA-EtBr complex.

  • Fluorescence Measurement: Monitor the fluorescence intensity. A quenching of fluorescence suggests that the compound is interacting with the DNA.

Further in-depth studies, such as macromolecular synthesis assays (measuring the incorporation of radiolabeled precursors for DNA, RNA, protein, and cell wall synthesis) and identifying resistance mutations, can provide more definitive evidence of the mechanism of action.[31]

Data Presentation and Workflow Visualization

Summary of Key Experimental Parameters
Assay Parameter Measured Purpose Typical Units
Disk Diffusion Zone of InhibitionPreliminary screening for activitymm
Broth Microdilution Minimum Inhibitory Concentration (MIC)Quantify bacteriostatic activityµg/mL or µM
MBC Assay Minimum Bactericidal Concentration (MBC)Quantify bactericidal activityµg/mL or µM
MTT Assay IC50Assess cytotoxicity against mammalian cellsµg/mL or µM
LDH Assay IC50Assess cytotoxicity via membrane damageµg/mL or µM
Selectivity Index SI (IC50/MIC)Determine selectivity for microbial targetUnitless ratio
Experimental Workflow Diagram

Antimicrobial_Testing_Workflow cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Quantitative Assessment cluster_2 Tier 3: Safety & Selectivity cluster_3 Tier 4: Mechanism of Action Start Novel Pyridine Derivatives DiskDiffusion Disk Diffusion Assay Start->DiskDiffusion MIC Broth Microdilution (MIC) DiskDiffusion->MIC Active? End Lead Compound Identification DiskDiffusion->End Inactive MBC MBC Determination MIC->MBC Potent? Cytotoxicity Cytotoxicity Assays (MTT, LDH) MIC->Cytotoxicity MIC->End Not Potent Selectivity Calculate Selectivity Index (SI) MBC->Selectivity Cytotoxicity->Selectivity MoA Mechanism of Action Studies Selectivity->MoA Selective? Selectivity->End Not Selective MoA->End

Caption: A tiered workflow for the antimicrobial evaluation of novel pyridine derivatives.

Conclusion

The protocol outlined in this document provides a systematic and robust framework for the evaluation of novel pyridine derivatives as potential antimicrobial agents. By following this tiered approach, researchers can efficiently screen compound libraries, quantify antimicrobial activity, assess safety and selectivity, and gain initial insights into the mechanism of action. This comprehensive evaluation is essential for identifying promising lead candidates for further preclinical and clinical development in the ongoing fight against antimicrobial resistance. The development of new antibacterial drugs is a complex process, and adherence to standardized and rigorous testing protocols is paramount for success.[32][33]

References

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]

  • FWD AMR-RefLabCap. Determination of antimicrobial resistance by disk diffusion. [Link]

  • Wikipedia. Disk diffusion test. [Link]

  • Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of Antimicrobial Chemotherapy, 48(suppl_1), 5-16. [Link]

  • Microbe Online. (2020). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). [Link]

  • Microbe Notes. (2022). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. [Link]

  • Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]

  • Creative Diagnostics. Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. [Link]

  • Pacific BioLabs. Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Minimum Fungicidal Concentration (MFC) Testing. [Link]

  • European Medicines Agency. (2022). EMA guidance supports development of new antibiotics. [Link]

  • Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

  • National Institutes of Health. (2022). Elucidating the Mechanisms of Action of Antimicrobial Agents. [Link]

  • American Society for Microbiology. Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. [Link]

  • MDPI. (2021). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. [Link]

  • Taylor & Francis Online. (2020). Tackling Antimicrobial Resistance by Exploring New Mechanisms of Antibiotic Action. [Link]

  • MI - Microbiology. Broth Microdilution. [Link]

  • BioPharm International. (2016). FDA Publishes Antibacterial Drug Development Guidance. [Link]

  • PubMed. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. [Link]

  • PubMed. (2007). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin Against Molds. [Link]

  • Microbe Notes. (2022). Antimicrobial Susceptibility Testing (AST)- Types and Limitations. [Link]

  • Clinical and Laboratory Standards Institute. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]

  • Apec.org. Antimicrobial Susceptibility Testing. [Link]

  • INTEGRA Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. [Link]

  • Ovid. Antimicrobial Susceptibility Testing : Clinical Infectious Diseases. [Link]

  • Drug Target Review. (2019). Antibiotics with novel mechanism of action discovered. [Link]

  • Creative Biolabs. Mode of Action & Target for Antibacterial Drug. [Link]

  • MDPI. (2023). Design and Synthesis of Novel Antimicrobial Agents. [Link]

  • National Center for Biotechnology Information. Novel Antimicrobial Drug Development and Access: U.S. Government Support and Opportunities. [Link]

  • PubMed Central. (2016). LDH, proliferation curves and cell cycle analysis are the most suitable assays to identify and characterize new phytotherapeutic compounds. [Link]

  • PubMed Central. (2018). In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. [Link]

  • Wiley Online Library. (2021). Synthesis, computational and antimicrobial evaluation of some new pyridine derivatives. [Link]

  • Frontiers. (2020). Bacterial Interference With Lactate Dehydrogenase Assay Leads to an Underestimation of Cytotoxicity. [Link]

  • Antibodies.com. LDH Cytotoxicity Assay Kit. [Link]

  • Oxford Academic. (2018). Discovery and development of new antibacterial drugs: learning from experience?. [Link]

  • World Health Organization. (2024). WHO releases report on state of development of antibacterials. [Link]

  • ResearchGate. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. [Link]

  • PubMed. (2024). Synthesis and Antimicrobial Activity Evaluation of Pyridine Derivatives Containing Imidazo[2,1-b][10][13][19]Thiadiazole Moiety. [Link]

  • ResearchGate. (2009). Synthesis and antimicrobial studies of new pyridine derivatives. [Link]

Sources

Triprolidine in Neuropharmacology Research: A Detailed Guide to its Application and Experimental Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Neuropharmacological Potential of Triprolidine

1-(Pyridin-2-yl)-3-(pyrrolidin-1-yl)-1-(p-tolyl)propan-1-ol, more commonly known as Triprolidine, is a first-generation antihistamine belonging to the pyridine derivative class.[1] While clinically utilized for the symptomatic relief of allergic conditions due to its potent histamine H1 receptor antagonism, its ability to readily cross the blood-brain barrier imparts significant effects on the central nervous system (CNS), making it a valuable tool for neuropharmacology research.[1][2] The most prominent of these central effects is sedation, a characteristic shared by many first-generation antihistamines.[3]

This comprehensive guide serves as a detailed application note and protocol resource for researchers, scientists, and drug development professionals interested in leveraging Triprolidine for their neuropharmacological investigations. We will delve into its mechanism of action, provide detailed protocols for its characterization, and explore its application in preclinical behavioral models.

Physicochemical Properties and Pharmacokinetics

A thorough understanding of Triprolidine's physicochemical properties and pharmacokinetic profile is paramount for designing and interpreting neuropharmacological studies.

PropertyValueSource
Molecular Formula C₁₉H₂₂N₂[1]
Molar Mass 278.4 g/mol [1]
Bioavailability (Oral) ~79% (in combination with pseudoephedrine)[4]
Peak Plasma Concentration (Cmax) 8.4 ng/mL (2.5 mg dose); 14.3 ng/mL (5.0 mg dose)[4]
Time to Peak Concentration (Tmax) ~1.5 hours[4][5]
Elimination Half-life (t½) ~4 hours[5]
Metabolism Hepatic[6]

Mechanism of Action in the Central Nervous System

Triprolidine's primary neuropharmacological effects stem from its competitive antagonism of the histamine H1 receptor in the brain.[2] Histamine, a key neurotransmitter, is involved in regulating the sleep-wake cycle, arousal, and cognitive functions. By blocking H1 receptors, Triprolidine attenuates the excitatory effects of histamine in the CNS, leading to its characteristic sedative and hypnotic effects.[3]

Histamine H1 Receptor Signaling Pathway

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. Upon activation by histamine, this pathway initiates a cascade of intracellular events, including the activation of phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key second messenger involved in numerous neuronal processes. Triprolidine, by blocking the binding of histamine to the H1 receptor, effectively inhibits this signaling cascade.

H1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Histamine Histamine H1R H1 Receptor (GPCR) Histamine->H1R Activates Triprolidine Triprolidine Triprolidine->H1R Antagonizes Gq11 Gq/11 H1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers Neuronal_Response Altered Neuronal Excitability (Sedation) Ca_release->Neuronal_Response Leads to

Caption: Triprolidine antagonizes the H1 receptor, inhibiting the Gq/11 signaling cascade and subsequent calcium release, leading to altered neuronal excitability and sedation.

Receptor Binding Profile and Selectivity

For its utility in neuropharmacology, understanding Triprolidine's binding affinity for its primary target and its selectivity against other CNS receptors is crucial.

Receptor/TransporterBinding Affinity (Ki, nM)Source
Histamine H1 ~1-5 [4]
Dopamine Transporter (DAT)>10,000[7]
Serotonin Transporter (SERT)>10,000[7]
Norepinephrine Transporter (NET)>10,000[7]

Experimental Protocols for Neuropharmacological Characterization

In Vitro Assays

This assay determines the binding affinity (Ki) of Triprolidine for the histamine H1 receptor through competitive displacement of a radiolabeled ligand.

Objective: To quantify the affinity of Triprolidine for the H1 receptor.

Materials:

  • Cell Membranes: Membranes from a cell line stably expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]-Pyrilamine (a well-characterized H1 antagonist).

  • Test Compound: Triprolidine hydrochloride.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled H1 antagonist (e.g., 10 µM Mianserin).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • 96-well plates and filtration apparatus.

Protocol:

  • Membrane Preparation: Prepare cell membranes according to standard laboratory protocols. Determine the protein concentration using a suitable method (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: 50 µL of assay buffer, 25 µL of [³H]-Pyrilamine (at a concentration near its Kd), and 25 µL of cell membrane suspension.

    • Non-specific Binding: 50 µL of non-specific binding control, 25 µL of [³H]-Pyrilamine, and 25 µL of cell membrane suspension.

    • Competitive Binding: 50 µL of varying concentrations of Triprolidine (typically from 10⁻¹¹ to 10⁻⁵ M), 25 µL of [³H]-Pyrilamine, and 25 µL of cell membrane suspension.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes with gentle agitation to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester.

  • Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Transfer the filters to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of Triprolidine.

    • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow Start Start Prepare_Membranes Prepare H1R-expressing cell membranes Start->Prepare_Membranes Plate_Setup Set up 96-well plate: Total, Non-specific, & Competitive Binding Prepare_Membranes->Plate_Setup Incubate Incubate at RT (60-120 min) Plate_Setup->Incubate Filter_Wash Filter and wash to separate bound/unbound Incubate->Filter_Wash Scintillation_Count Measure radioactivity Filter_Wash->Scintillation_Count Data_Analysis Analyze data: Calculate IC50 and Ki Scintillation_Count->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the radioligand binding assay to determine the affinity of Triprolidine for the H1 receptor.

This cell-based functional assay measures the ability of Triprolidine to inhibit histamine-induced intracellular calcium mobilization.

Objective: To determine the functional potency (IC50) of Triprolidine as an H1 receptor antagonist.

Materials:

  • Cells: A cell line endogenously or recombinantly expressing the human H1 receptor (e.g., HEK293 or CHO cells).

  • Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive dye.

  • Agonist: Histamine.

  • Test Compound: Triprolidine hydrochloride.

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • 96-well black-walled, clear-bottom plates.

  • Fluorescence plate reader with an injection module.

Protocol:

  • Cell Plating: Seed the cells into 96-well plates and grow to 80-90% confluency.

  • Dye Loading: Wash the cells with assay buffer and then incubate with the calcium indicator dye (e.g., 2 µM Fluo-4 AM) in assay buffer for 45-60 minutes at 37°C in the dark.

  • Compound Incubation: Wash the cells to remove excess dye and add assay buffer containing varying concentrations of Triprolidine. Incubate for 15-30 minutes at room temperature.

  • Fluorescence Measurement:

    • Place the plate in a fluorescence plate reader.

    • Record a baseline fluorescence reading for 10-20 seconds.

    • Inject a solution of histamine (at a concentration that elicits a submaximal response, e.g., EC80) into each well.

    • Continuously measure the fluorescence signal for 60-120 seconds to capture the calcium transient.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Normalize the data to the response elicited by histamine in the absence of Triprolidine (100% activity).

    • Plot the percentage of inhibition against the log concentration of Triprolidine.

    • Fit the data using a non-linear regression model to determine the IC50 value.

In Vivo Behavioral Assays

The sedative effects of Triprolidine can be quantified in rodents using various behavioral assays.

This test measures the spontaneous locomotor activity of an animal in a novel environment. Sedative compounds like Triprolidine are expected to decrease locomotor activity.

Objective: To assess the sedative effects of Triprolidine by measuring changes in spontaneous locomotor activity.

Apparatus:

  • Open field arena (e.g., 40 x 40 cm) equipped with infrared beams to automatically track movement, or a video tracking system.

Protocol:

  • Acclimation: Acclimate the animals (mice or rats) to the testing room for at least 30 minutes before the experiment.

  • Drug Administration: Administer Triprolidine (e.g., 1-10 mg/kg, intraperitoneally) or vehicle to the animals. The choice of dose and route of administration should be based on preliminary studies.

  • Testing: 30 minutes after drug administration, place each animal individually into the center of the open field arena.

  • Data Collection: Record locomotor activity for a set period (e.g., 30-60 minutes). Key parameters to measure include:

    • Total distance traveled.

    • Time spent mobile.

    • Rearing frequency (a measure of exploratory behavior).

  • Data Analysis: Compare the locomotor activity parameters between the Triprolidine-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

The rotarod test assesses motor coordination and balance. Sedative compounds can impair an animal's ability to remain on a rotating rod.

Objective: To evaluate the motor-impairing effects of Triprolidine.

Apparatus:

  • Rotarod apparatus with a rotating rod of a specified diameter.

Protocol:

  • Training: Train the animals on the rotarod for 2-3 consecutive days prior to the test day. This involves placing them on the rod at a constant low speed (e.g., 4 rpm) for a set duration (e.g., 5 minutes). Animals that are unable to stay on the rod for the full duration may be excluded.

  • Drug Administration: On the test day, administer Triprolidine (e.g., 1-10 mg/kg, i.p.) or vehicle.

  • Testing: At the time of peak drug effect (e.g., 30 minutes post-injection), place each animal on the rotarod. The rod can be set to accelerate from a low speed to a high speed (e.g., 4 to 40 rpm over 5 minutes) or maintained at a constant challenging speed.

  • Data Collection: Record the latency to fall from the rod for each animal. A cutoff time (e.g., 300 seconds) is typically used.

  • Data Analysis: Compare the latency to fall between the Triprolidine-treated and vehicle-treated groups using appropriate statistical analysis.

Neurochemical Effects

While Triprolidine's primary mechanism is H1 receptor antagonism, it is important to consider its potential effects on other neurotransmitter systems. A study using in vivo microdialysis in rats found that Triprolidine, at doses of 1.0 and 3.0 mg/kg, did not significantly alter extracellular dopamine levels in the nucleus accumbens.[7] This suggests that the neuropharmacological effects of Triprolidine are not primarily mediated by direct interactions with the dopamine system. Further research is needed to fully elucidate its effects on other neurotransmitter systems, such as the cholinergic and serotonergic systems, in the CNS.

Conclusion and Future Directions

Triprolidine serves as a valuable and well-characterized tool for neuropharmacology research, particularly for studies investigating the role of the central histaminergic system in behavior and physiology. Its high affinity and selectivity for the H1 receptor, coupled with its ability to penetrate the CNS, make it an excellent probe for dissecting the downstream consequences of H1 receptor blockade. The detailed protocols provided in this guide offer a solid foundation for researchers to reliably characterize the in vitro and in vivo neuropharmacological properties of Triprolidine and other H1 receptor antagonists.

Future research could focus on further delineating the off-target profile of Triprolidine at a broader range of CNS receptors, quantifying its brain penetration more precisely, and exploring its effects on other neurotransmitter systems beyond dopamine. Such studies will undoubtedly enhance our understanding of the multifaceted role of histamine in the brain and provide further insights into the neuropharmacological actions of first-generation antihistamines.

References

  • Triprolidine - Drug Index. Pediatric Oncall. [Link]

  • Triprolidine H1-Antihistamine Action. PubChem Pathway. [Link]

  • Triprolidine. PubChem. [Link]

  • Tanda G, et al. Cocaine-Like Neurochemical Effects of Antihistaminic Medications. Neuropsychopharmacology. 2009;34(6):1613-1625. [Link]

  • Hedges A, et al. Bioavailability of Triprolidine as a Single Agent or in Combination With Pseudoephedrine: A Randomized, Open‐Label Crossover Study in Healthy Volunteers. Clinical Pharmacology in Drug Development. 2020;9(5):614-622. [Link]

  • Triprolidine. LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. [Link]

  • Locomotor Activity Test SOP. Portland VA Medical Center. [Link]

  • The Rotarod Test (For Mice). Maze Engineers. [Link]

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Application Notes and Protocols for In Vivo Studies with 1-(Pyridin-2-yl)-3-(pyrrolidin-1-yl)-1-(p-tolyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Strategic Approach to In Vivo Evaluation

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design and execution of in vivo studies for the novel compound 1-(Pyridin-2-yl)-3-(pyrrolidin-1-yl)-1-(p-tolyl)propan-1-ol. The structural features of this molecule, particularly the pyridine and pyrrolidine moieties, suggest a potential role as a prolyl-hydroxylase (PHD) inhibitor. PHD inhibitors are a promising class of drugs that stabilize Hypoxia-Inducible Factor (HIF), leading to the endogenous production of erythropoietin (EPO) and subsequent stimulation of red blood cell production.[1][2][3] Therefore, these application notes are structured around the hypothesis that this compound is a potential therapeutic agent for anemia.

The following protocols are designed to be a self-validating system, emphasizing scientific integrity and logical progression from initial tolerability and pharmacokinetic assessments to robust efficacy evaluations.[4][5][6][7] The causality behind each experimental choice is explained to provide a deeper understanding of the drug development process.

Part 1: Foundational In Vivo Studies - Safety, Tolerability, and Pharmacokinetics

The initial phase of in vivo testing is critical for establishing a foundational understanding of the compound's behavior in a living system. These studies are essential for determining a safe and effective dose range for subsequent efficacy studies.[8]

Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of 1-(Pyridin-2-yl)-3-(pyrrolidin-1-yl)-1-(p-tolyl)propan-1-ol that can be administered without causing unacceptable toxicity.

Rationale: The MTD is a crucial parameter for designing subsequent in vivo studies. It ensures animal welfare and provides a starting point for dose-response investigations.[8]

Protocol:

  • Animal Model: Use a standard rodent model such as healthy male and female Sprague-Dawley rats (8-10 weeks old). The use of both sexes is important to identify any potential sex-specific differences in toxicity.

  • Acclimatization: Allow animals to acclimate to the facility for at least one week prior to the study.

  • Dose Formulation: Prepare a clear, sterile solution or a homogenous suspension of the test compound in an appropriate vehicle (e.g., 0.5% carboxymethylcellulose in sterile water). The choice of vehicle should be based on the compound's solubility and stability.

  • Dose Escalation:

    • Begin with a low starting dose (e.g., 1 mg/kg) administered via the intended clinical route (e.g., oral gavage).

    • Administer escalating single doses to sequential groups of animals (n=3-5 per group). A common dose escalation scheme is the modified Fibonacci sequence.

  • Monitoring:

    • Observe animals for clinical signs of toxicity (e.g., changes in activity, posture, breathing, and body weight) at regular intervals (e.g., 1, 4, 24, and 48 hours) after dosing.

    • Record body weights daily.

    • Perform a gross necropsy on all animals at the end of the observation period (typically 7-14 days) to examine for any organ abnormalities.

  • MTD Determination: The MTD is defined as the highest dose that does not cause mortality, significant clinical signs of toxicity, or more than a 10-15% reduction in body weight.

Pharmacokinetic (PK) Profiling

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of 1-(Pyridin-2-yl)-3-(pyrrolidin-1-yl)-1-(p-tolyl)propan-1-ol.[9][10]

Rationale: Understanding the PK profile is essential for selecting an appropriate dosing regimen that will maintain therapeutic concentrations of the drug at the target site.[9][11]

Protocol:

  • Animal Model: Use cannulated rats to facilitate serial blood sampling.

  • Dosing: Administer a single dose of the compound at a dose level well below the MTD (e.g., 10 mg/kg) via both intravenous (IV) and the intended therapeutic route (e.g., oral). The IV administration allows for the determination of absolute bioavailability.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose) into tubes containing an appropriate anticoagulant.

  • Plasma Analysis:

    • Separate plasma by centrifugation.

    • Analyze the concentration of the parent compound (and any major metabolites, if known) in the plasma using a validated analytical method such as LC-MS/MS.

  • PK Parameter Calculation: Use appropriate software (e.g., WinNonlin) to calculate key PK parameters.

Table 1: Key Pharmacokinetic Parameters to be Determined

ParameterDescription
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
t1/2 Elimination half-life
CL Clearance
Vd Volume of distribution
F% Bioavailability (for non-IV routes)

Part 2: Pharmacodynamic and Efficacy Studies in an Anemia Model

Once a safe dose range and the PK profile are established, the next logical step is to evaluate the compound's ability to elicit the desired biological response (pharmacodynamics) and its therapeutic efficacy in a relevant disease model.[12][13]

Animal Model of Anemia

Objective: To induce a state of anemia in an animal model that is responsive to erythropoiesis-stimulating agents.

Rationale: A robust and reproducible disease model is crucial for accurately assessing the therapeutic potential of the test compound. For a suspected PHD inhibitor, a model of anemia of chronic disease or chemotherapy-induced anemia is often relevant. A simple and effective model is the phenylhydrazine (PHZ)-induced hemolytic anemia model.

Protocol for Phenylhydrazine-Induced Anemia in Mice:

  • Animal Model: Use male C57BL/6 mice (8-10 weeks old).

  • Induction of Anemia:

    • Administer phenylhydrazine hydrochloride (60 mg/kg, intraperitoneally) on days 0 and 1.

    • This will induce significant hemolysis and a subsequent drop in hemoglobin and hematocrit levels.

  • Monitoring: Monitor hematological parameters (hemoglobin, hematocrit, red blood cell count) on day 3 to confirm the induction of anemia before starting the treatment.

Pharmacodynamic (PD) Biomarker Assessment

Objective: To demonstrate that 1-(Pyridin-2-yl)-3-(pyrrolidin-1-yl)-1-(p-tolyl)propan-1-ol engages its target (PHD) and stimulates the downstream pathway.

Rationale: Measuring PD biomarkers provides early evidence of the compound's mechanism of action and helps to establish a dose-response relationship for the desired biological effect.[12]

Protocol:

  • Animal Model: Use healthy or anemic mice.

  • Dosing: Administer single or multiple doses of the compound at various dose levels.

  • Sample Collection: Collect blood samples at appropriate time points after dosing.

  • Biomarker Analysis:

    • Plasma EPO levels: Measure plasma EPO concentrations using a validated ELISA kit. An increase in EPO is a key downstream marker of HIF stabilization.[3]

    • Reticulocyte count: An increase in the number of immature red blood cells (reticulocytes) is an early indicator of a bone marrow response to EPO.

dot

PD_Pathway Compound 1-(Pyridin-2-yl)-3-(pyrrolidin-1-yl)- 1-(p-tolyl)propan-1-ol PHD Prolyl-Hydroxylase (PHD) Compound->PHD Inhibition HIF Hypoxia-Inducible Factor (HIF) PHD->HIF Degradation (inhibited by Compound) EPO_Gene EPO Gene Transcription HIF->EPO_Gene Activation EPO Erythropoietin (EPO) EPO_Gene->EPO Increased Production Bone_Marrow Bone Marrow EPO->Bone_Marrow Stimulation RBC Red Blood Cell Production Bone_Marrow->RBC Increased

Caption: Proposed mechanism of action and pharmacodynamic pathway.

Efficacy Study in an Anemia Model

Objective: To evaluate the therapeutic efficacy of 1-(Pyridin-2-yl)-3-(pyrrolidin-1-yl)-1-(p-tolyl)propan-1-ol in reversing anemia.

Rationale: This is the definitive study to determine if the compound has the potential to be a clinically useful therapeutic agent for anemia.

Protocol:

  • Animal Model: Use the established phenylhydrazine-induced anemic mouse model.

  • Study Groups:

    • Group 1: Vehicle control

    • Group 2: Test compound (Low dose)

    • Group 3: Test compound (Mid dose)

    • Group 4: Test compound (High dose)

    • Group 5: Positive control (e.g., recombinant human EPO)

  • Dosing:

    • Initiate treatment on day 3 post-PHZ administration.

    • Administer the vehicle, test compound, or positive control daily for a specified period (e.g., 14 days) via the intended therapeutic route.

  • Efficacy Endpoints:

    • Primary Endpoint: Measurement of hemoglobin and hematocrit levels at regular intervals (e.g., weekly).

    • Secondary Endpoints: Red blood cell count, reticulocyte count, and spleen weight (as an indicator of extramedullary hematopoiesis).

  • Data Analysis:

    • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to compare the treatment groups to the vehicle control.

Table 2: Example Efficacy Study Design and Endpoints

GroupTreatmentDoseRouteDosing FrequencyPrimary Endpoint
1Vehicle-OralDailyHemoglobin
2Test CompoundLowOralDailyHemoglobin
3Test CompoundMidOralDailyHemoglobin
4Test CompoundHighOralDailyHemoglobin
5rhEPO100 IU/kgSC3x/weekHemoglobin

Part 3: Experimental Workflow and Data Interpretation

A well-designed in vivo study follows a logical progression, with each phase informing the next.

dot

Experimental_Workflow cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Proof-of-Concept cluster_2 Phase 3: Efficacy Evaluation MTD Maximum Tolerated Dose (MTD) Study PK Pharmacokinetic (PK) Profiling MTD->PK Inform Dose Selection PD_Biomarkers Pharmacodynamic (PD) Biomarker Assessment PK->PD_Biomarkers Inform Dosing Regimen Anemia_Model Anemia Model Development Efficacy_Study Definitive Efficacy Study Anemia_Model->Efficacy_Study PD_Biomarkers->Efficacy_Study Confirm Mechanism & Dose

Caption: Overall in vivo experimental workflow.

Data Interpretation:

  • MTD: Provides the upper limit for safe dosing.

  • PK: Guides the selection of a dosing regimen that is likely to maintain therapeutic drug levels.

  • PD: Confirms that the drug is hitting its target and eliciting the expected biological response.

  • Efficacy: A statistically significant and dose-dependent increase in hemoglobin levels in the treated groups compared to the vehicle control would provide strong evidence of the compound's therapeutic potential for treating anemia.

Ethical Considerations

All animal experiments must be conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC) and in compliance with all applicable local, state, and federal regulations. The principles of the 3Rs (Replacement, Reduction, and Refinement) should be strictly adhered to throughout all in vivo studies.[4]

References

  • Designing an In Vivo Preclinical Research Study - MDPI. Available from: [Link]

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  • Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation - MDPI. Available from: [Link]

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  • Pharmacokinetics - StatPearls - NCBI Bookshelf - NIH. Available from: [Link]

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  • 3-(1-Methylpyrrolidin-2-yl)pyridine | C10H14N2 | CID 942 - PubChem. Available from: [Link]

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  • Discovery of a novel pyrrole derivative 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate (TAK-438) as a potassium-competitive acid blocker (P-CAB) - PubMed. Available from: [Link]

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Application Note: High-Throughput Quantification of 1-(Pyridin-2-yl)-3-(pyrrolidin-1-yl)-1-(p-tolyl)propan-1-ol (Triprolidine) in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(Pyridin-2-yl)-3-(pyrrolidin-1-yl)-1-(p-tolyl)propan-1-ol, commonly known as Triprolidine, is a first-generation antihistamine belonging to the alkylamine class.[1][2] It functions as a competitive antagonist of histamine at H1 receptors and is utilized for the symptomatic relief of allergic conditions such as rhinitis and urticaria.[1] Accurate quantification of Triprolidine in biological matrices is paramount for pharmacokinetic (PK) and toxicokinetic (TK) studies, which are fundamental to drug development and regulatory submissions. Given its presence in low concentrations in bodily fluids, typically in the range of 1-24 ng/mL, highly sensitive and selective analytical methods are required for its precise measurement.[3]

This application note provides a comprehensive, field-proven guide for the quantification of Triprolidine in human plasma. We will delve into the rationale behind the selection of analytical methodologies, provide detailed, step-by-step protocols for sample preparation and analysis, and present a robust method validation strategy in accordance with regulatory expectations.[4][5]

The Analytical Challenge: Why LC-MS/MS?

The low plasma concentrations of Triprolidine necessitate an analytical technique with high sensitivity and specificity. While HPLC with UV detection has been reported for Triprolidine analysis, its sensitivity may be insufficient for pharmacokinetic studies where low drug concentrations are expected.[6][7][8] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for bioanalytical quantification due to its superior sensitivity, selectivity, and speed.[9][10] The ability of LC-MS/MS to selectively monitor specific precursor-to-product ion transitions for the analyte and internal standard minimizes the impact of matrix interferences, ensuring accurate and reliable data.[9]

A Strategic Approach to Sample Preparation

The complexity of biological matrices, such as plasma, which contains a high abundance of proteins, lipids, and other endogenous components, can significantly interfere with the analytical measurement of the target analyte.[11][12] Therefore, an effective sample preparation strategy is crucial to isolate Triprolidine from these interfering substances.[11] The choice of sample preparation technique is a critical decision that balances recovery, cleanliness of the extract, and throughput.

dot

Caption: Overview of common sample preparation techniques.

For this application, we will focus on Protein Precipitation (PPT) due to its simplicity, speed, and suitability for high-throughput analysis.[13][14] While Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) can provide cleaner extracts, PPT offers a pragmatic balance for routine bioanalysis when coupled with the high selectivity of LC-MS/MS.[15][16]

Experimental Protocols

Materials and Reagents
  • Triprolidine hydrochloride reference standard (USP grade or equivalent)

  • Internal Standard (IS): Gabapentin or a stable isotope-labeled Triprolidine

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Human plasma (sourced from an accredited supplier)

  • Deionized water (18.2 MΩ·cm)

Instrumentation and Analytical Conditions
  • Liquid Chromatograph: A high-performance liquid chromatography system capable of delivering reproducible gradients.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 5 µm) is recommended for good chromatographic separation.[9]

  • Mobile Phase: An isocratic or gradient elution using a mixture of methanol and water with 0.1-0.5% formic acid is a common starting point. A typical mobile phase could be water:methanol:formic acid (55:45:0.5, v/v/v).[9]

  • Flow Rate: A flow rate of 0.3 mL/min is generally suitable for a 2.1 mm ID column.[9]

  • Injection Volume: 5-10 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS/MS Transitions: The precursor-to-product ion transitions should be optimized for both Triprolidine and the internal standard. For Triprolidine, a common transition is m/z 279.1 → m/z 208.1.[9]

Step-by-Step Protocol: Sample Preparation using Protein Precipitation
  • Prepare Working Solutions:

    • Prepare a stock solution of Triprolidine and the internal standard in methanol.

    • Prepare a series of calibration standards and quality control (QC) samples by spiking the appropriate amount of Triprolidine working solution into blank human plasma.

  • Protein Precipitation:

    • To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 300 µL of ice-cold acetonitrile containing the internal standard. The 3:1 ratio of organic solvent to plasma is effective for protein precipitation.[13][17]

    • Vortex the mixture vigorously for 30 seconds to ensure complete protein denaturation and precipitation.[14]

    • Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[14]

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

    • The sample is now ready for injection into the LC-MS/MS system.

dot

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Spike Spike Plasma with IS Precipitate Add Acetonitrile Spike->Precipitate Vortex Vortex Precipitate->Vortex Centrifuge Centrifuge Vortex->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Inject Inject into LC-MS/MS Transfer->Inject Separate Chromatographic Separation Inject->Separate Detect MS/MS Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantify Unknowns Calibrate->Quantify

Caption: Bioanalytical workflow for Triprolidine quantification.

Method Validation: Ensuring Data Integrity

A bioanalytical method must be rigorously validated to ensure its reliability and reproducibility for its intended purpose.[5][18] The validation process should adhere to the guidelines set forth by regulatory agencies such as the U.S. Food and Drug Administration (FDA).[4][19]

Key Validation Parameters
Parameter Description Acceptance Criteria (Typical)
Specificity & Selectivity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention times of the analyte and IS in blank plasma from at least six different sources.
Linearity The ability of the method to produce test results that are directly proportional to the concentration of the analyte.A calibration curve with a correlation coefficient (r²) ≥ 0.99 is generally required.
Accuracy & Precision The closeness of the determined value to the nominal concentration (accuracy) and the degree of scatter between a series of measurements (precision).For QC samples, the mean concentration should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ), and the precision (%CV) should not exceed 15% (20% for LLOQ).
Recovery The extraction efficiency of the analytical method.Recovery should be consistent, precise, and reproducible.
Matrix Effect The suppression or enhancement of ionization of the analyte by the presence of co-eluting matrix components.The coefficient of variation of the matrix factor should be ≤ 15%.
Stability The chemical stability of the analyte in the biological matrix under various storage and processing conditions.Analyte concentrations should remain within ±15% of the initial concentration under the tested conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).

Conclusion

This application note presents a robust and high-throughput LC-MS/MS method for the quantification of Triprolidine in human plasma. The described protein precipitation protocol, coupled with the sensitivity and selectivity of tandem mass spectrometry, provides a reliable and efficient workflow for supporting pharmacokinetic and other clinical studies. Adherence to the principles of bioanalytical method validation is critical to ensure the generation of high-quality, defensible data for regulatory submissions.

References

  • Spectrophotometric and High Performance Liquid Chromatographic Determination (HPLC) of Triprolidine and Pseudoephedrine Hydrochloride in Tablet Dosage Form. (2015). ResearchGate. [Link]

  • Pharmacokinetics of Oral Triprolidine From Historical Human Studies. (2020). ResearchGate. [Link]

  • Studies on pharmacokinetics and bioavailability of triprolidine hydrochloride by means of HPLC assay. (n.d.). CNKI. [Link]

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  • DETERMINATION OF TRIPROLIDINE-HCl BY SPECTROPHOTOMETRIC METHOD IN PURE AND PHARMACEUTICAL PREPARATIONS USING DICHLORONITROBENZEN. (n.d.). International Journal of ChemTech Research. [Link]

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  • An investigation of the H1-receptor antagonist triprolidine: pharmacokinetics and antihistaminic effects. (1986). Journal of Allergy and Clinical Immunology. [Link]

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  • Extraction of Drugs and Metabolites from Biological Matrices. (2024). International Journal of Pharmaceutical Sciences Review and Research. [Link]

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  • Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. (2023). Oriental Journal of Chemistry. [Link]

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  • LC–MS–MS chromatograms of: (a) human plasma blank, (b) LLOQ for both... (n.d.). ResearchGate. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). FDA. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (n.d.). ResolveMass. [Link]

  • Simultaneous determination of triprolidine and pseudoephedrine in human plasma by liquid chromatography–ion trap mass spectrometry. (2009). Al-Ahliyya Amman University. [Link]

  • Technical Tip: Protein Precipitation. (2015). Phenomenex. [Link]

  • Sample treatment based on extraction techniques in biological matrices. (2011). Bioanalysis. [Link]

  • Fractionation of Acidic, Basic, and Neutral Drugs from Plasma with an SPE Mixed Mode Strong Cation Exchange Polymeric Resin. (2013). Agilent. [Link]

  • Solid-Phase Extraction (SPE) Techniques for Sample Preparation in Clinical and Pharmaceutical Analysis: A Brief Overview. (2014). ResearchGate. [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). AAPS. [Link]

  • Sample Preparation for Pharmaceuticals using A Bioanalytical Method. (2022). International Journal of Creative Research Thoughts. [Link]

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  • Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions. (n.d.). Waters Corporation. [Link]

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Triprolidine as a Chemical Probe for Histamine H1 Receptor Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Pyridin-2-yl)-3-(pyrrolidin-1-yl)-1-(p-tolyl)propan-1-ol, more commonly known as Triprolidine , is a first-generation antihistamine that serves as a potent and selective chemical probe for the histamine H1 receptor.[1][2][3] As a member of the alkylamine class of antihistamines, Triprolidine is a valuable tool for elucidating the role of H1 receptor signaling in various physiological and pathophysiological processes.[4] Its primary mechanism of action is the competitive inhibition of histamine binding to H1 receptors, effectively blocking downstream signaling cascades.[5][6][7] This document provides a comprehensive guide for researchers on the effective use of Triprolidine as a chemical probe, including its mechanism of action, key pharmacological data, and detailed protocols for in vitro assays.

Mechanism of Action and Signaling Pathway

Triprolidine functions as a competitive antagonist or inverse agonist at the histamine H1 receptor.[4] The H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand histamine, couples to the Gq/11 family of G-proteins.[8] This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[9] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), a key event in numerous cellular responses.[9]

By competitively binding to the H1 receptor, Triprolidine stabilizes the receptor in an inactive conformation, preventing histamine from binding and initiating this signaling cascade.[5] This blockade of histamine-induced intracellular calcium mobilization is a key measurable outcome in many in vitro assays.

H1_Signal_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Histamine Histamine H1R H1 Receptor (GPCR) Histamine->H1R Activates Triprolidine Triprolidine Triprolidine->H1R Blocks Gq11 Gq/11 H1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca2 Ca²⁺ Release ER->Ca2 CellularResponse Cellular Response Ca2->CellularResponse

Figure 1: Simplified signaling pathway of the Histamine H1 receptor and the inhibitory action of Triprolidine.

Pharmacological Properties

Triprolidine is a first-generation antihistamine, which is characterized by its ability to cross the blood-brain barrier, leading to potential sedative effects.[4][5] It is primarily metabolized in the liver, with a relatively short biological half-life.[1]

ParameterValueSource
Target Histamine H1 Receptor[1]
Mechanism of Action Competitive Antagonist / Inverse Agonist[1][4]
Biological Half-life 4 to 6 hours[1]
Peak Plasma Concentration (Tmax) ~1.5 - 2 hours[10][11]
Metabolism Hepatic (primarily)[1]
Common Side Effects Drowsiness, dizziness, dry mouth[12][13]

Note on Selectivity: While Triprolidine is highly potent for the H1 receptor, like many first-generation antihistamines, it may exhibit off-target effects at higher concentrations, including interactions with muscarinic receptors, which contribute to side effects like dry mouth.[2][4] However, some studies suggest that compared to other first-generation antihistamines, Triprolidine has minimal anticholinergic activity.[10] It is also important to note that Triprolidine does not appear to have significant effects on dopamine transmission in the nucleus accumbens, unlike some other H1 antagonists.[14]

Experimental Protocols

Triprolidine is an excellent positive control for in vitro assays designed to identify and characterize H1 receptor antagonists.

Preparation of Triprolidine Stock Solutions

Proper dissolution and storage of Triprolidine are crucial for reproducible results.

  • Solvents: Triprolidine hydrochloride is soluble in water (up to 50 mg/mL) and DMSO (up to 62 mg/mL).[15]

  • Stock Solution Preparation (10 mM in DMSO):

    • Weigh out a precise amount of Triprolidine HCl powder.

    • Add the appropriate volume of high-purity DMSO to achieve a 10 mM concentration.

    • Vortex or sonicate briefly to ensure complete dissolution.

  • Storage:

    • Store the DMSO stock solution in small aliquots at -20°C for up to one month or at -80°C for up to six months to avoid repeated freeze-thaw cycles.[15]

    • Aqueous solutions should be prepared fresh for each experiment.

In Vitro Assay: Calcium Flux Assay for H1 Receptor Antagonism

This cell-based functional assay measures the ability of a compound to inhibit histamine-induced calcium mobilization.

Materials:

  • Cells expressing the human H1 receptor (e.g., HEK293-H1R or U-373 MG cells).

  • Black, clear-bottom 96- or 384-well microplates.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Triprolidine HCl (as a positive control).

  • Histamine (as the agonist).

  • Fluorescence microplate reader with an injection system.

Protocol:

Calcium_Flux_Workflow A 1. Seed Cells in 96-well Plate B 2. Incubate Overnight (37°C, 5% CO₂) A->B C 3. Load Cells with Calcium Dye (e.g., Fluo-4 AM) B->C D 4. Incubate in the Dark (e.g., 30-60 min at 37°C) C->D E 5. Add Serial Dilutions of Triprolidine/Test Compounds D->E F 6. Pre-incubate (e.g., 15-30 min at 37°C) E->F G 7. Measure Baseline Fluorescence F->G H 8. Inject Histamine (Agonist) G->H I 9. Measure Fluorescence (Kinetic Read) H->I J 10. Data Analysis: Calculate IC₅₀ I->J

Figure 2: Workflow for the Calcium Flux Assay.

Detailed Steps:

  • Cell Plating: Seed the H1 receptor-expressing cells into the microplate at an appropriate density to achieve a confluent monolayer on the day of the assay.

  • Dye Loading: The following day, remove the culture medium and add the calcium-sensitive dye solution to the cells. Incubate as recommended by the dye manufacturer (typically 30-60 minutes at 37°C).

  • Compound Addition: After incubation, wash the cells with the assay buffer. Add serial dilutions of Triprolidine (positive control) and your test compounds to the wells. Include wells with buffer only (negative control) and wells with buffer that will receive only histamine (agonist control).

  • Pre-incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at 37°C to allow the compounds to interact with the receptors.[16]

  • Fluorescence Measurement:

    • Place the cell plate in a fluorescence microplate reader.

    • Record a baseline fluorescence reading for 10-20 seconds.[16]

    • Using the instrument's injector, add a pre-determined concentration of histamine to all wells to stimulate the H1 receptor.

    • Continuously measure the fluorescence signal for 1-3 minutes to capture the transient increase in intracellular calcium.[16]

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Normalize the data to the agonist control (100% response) and the negative control (0% response).

    • Plot the normalized response against the log concentration of Triprolidine or the test compound.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of the antagonist that inhibits 50% of the histamine-induced response).

In Vitro Assay: Cell Viability/Cytotoxicity Assay

It is essential to determine if the observed effects of a compound are due to specific receptor modulation or general cytotoxicity.

Materials:

  • Cell line used in the primary assay.

  • Clear or opaque 96-well plates (depending on the assay).

  • Triprolidine HCl.

  • Cell viability reagent (e.g., MTS, MTT, or a reagent measuring ATP levels).

  • Plate reader (absorbance or luminescence).

Protocol:

  • Cell Plating: Seed cells in a 96-well plate and incubate overnight.

  • Compound Treatment: Add serial dilutions of Triprolidine to the cells. Include a vehicle control.

  • Incubation: Incubate the plate for a period relevant to your primary assay (e.g., 24-72 hours).[15]

  • Assay: Add the cell viability reagent to each well and incubate according to the manufacturer's instructions (typically 1-4 hours).[15]

  • Measurement: Measure the absorbance or luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. This will help determine the concentration window where Triprolidine is not cytotoxic and can be reliably used as a specific H1 receptor probe.

Self-Validating Systems and Best Practices

  • Positive and Negative Controls: Always include Triprolidine as a positive control for H1 receptor antagonism and a vehicle control (e.g., DMSO at the same final concentration as in the compound-treated wells) as a negative control.

  • Agonist Concentration: In functional assays, use a histamine concentration that elicits a submaximal response (e.g., EC80). This ensures that the assay is sensitive to inhibition.

  • Counter-Screening: To confirm the selectivity of new compounds identified in your primary screen, it is advisable to test them in assays for other related receptors (e.g., other histamine receptor subtypes, muscarinic receptors).

  • Data Reproducibility: Perform all experiments in at least triplicate and repeat the experiments on different days to ensure the reproducibility of the results.

Conclusion

Triprolidine is a well-characterized, potent, and selective chemical probe for the histamine H1 receptor. Its established mechanism of action and commercial availability make it an indispensable tool for researchers studying H1 receptor pharmacology. By following the detailed protocols and best practices outlined in this guide, scientists can generate robust and reliable data to advance our understanding of histamine signaling in health and disease.

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  • Patsnap Synapse. (2024, June 21). What are H1 receptor agonists and how do they work? Retrieved from [Link]

  • Febbraro, S., Siew, S., St-Jean, M., & El-Kattan, A. F. (2020). Bioavailability of Triprolidine as a Single Agent or in Combination With Pseudoephedrine: A Randomized, Open-Label Crossover Study in Healthy Volunteers. Clinical Pharmacology in Drug Development, 9(2), 248–256. Retrieved from [Link]

  • Febbraro, S., Siew, S., St-Jean, M., & El-Kattan, A. F. (2020). Bioavailability of Triprolidine as a Single Agent or in Combination With Pseudoephedrine: A Randomized, Open-Label Crossover Study in Healthy Volunteers. Clinical Pharmacology in Drug Development, 9(2), 248–256. Retrieved from [Link]

  • Simons, F. E., Simons, K. J., & Frith, E. M. (1986). An investigation of the H1-receptor antagonist triprolidine: pharmacokinetics and antihistaminic effects. Journal of Allergy and Clinical Immunology, 77(2), 326–330. Retrieved from [Link]

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  • de Graaf, C., et al. (2014). Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics. Journal of Medicinal Chemistry, 57(15), 6545–6558. Retrieved from [Link]

  • Mizuguchi, H., et al. (2010). Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells. Journal of Pharmacological Sciences, 114(4), 435–442. Retrieved from [Link]

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  • de Graaf, C., et al. (2014). Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics. Journal of Medicinal Chemistry, 57(15), 6545–6558. Retrieved from [Link]

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  • WebMD. (2024, November 20). Triprolidine (Histex, PediaClear, and others): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. Retrieved from [Link]

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Application Notes & Protocols: Strategic Formulation of 1-(Pyridin-2-yl)-3-(pyrrolidin-1-yl)-1-(p-tolyl)propan-1-ol for Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The successful transition of a novel chemical entity (NCE) from discovery to preclinical and subsequent clinical evaluation is critically dependent on the development of a stable and bioavailable formulation. This document provides a comprehensive guide for the formulation of 1-(Pyridin-2-yl)-3-(pyrrolidin-1-yl)-1-(p-tolyl)propan-1-ol , a promising small molecule candidate, for preclinical toxicology and pharmacokinetic (PK) studies. Given that a significant percentage of NCEs exhibit poor aqueous solubility, this guide will focus on strategies to address this common challenge, thereby ensuring maximal exposure in animal models.[1][2][3][4] The protocols outlined herein are designed to establish a foundational understanding of the molecule's physicochemical properties, systematically develop a suitable formulation, and rigorously characterize it to ensure safety, stability, and performance. Adherence to these principles is essential for generating reliable preclinical data and complying with regulatory expectations set forth by bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[5][6][7]

Part 1: Pre-formulation Assessment - The Physicochemical Blueprint

Before any formulation development can commence, a thorough characterization of the active pharmaceutical ingredient (API) is paramount.[1] This pre-formulation stage provides the essential data to guide all subsequent development decisions.

Initial API Characterization

The initial steps involve assessing the fundamental physical and chemical properties of 1-(Pyridin-2-yl)-3-(pyrrolidin-1-yl)-1-(p-tolyl)propan-1-ol.

  • Identity and Purity: Confirmation of the chemical structure and determination of purity are the foremost steps. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are standard techniques for this purpose.[8][9]

  • Physical Form: The solid-state properties of the API, including crystallinity and polymorphism, should be investigated using techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC). Different polymorphic forms can exhibit varying solubility and stability.

  • pKa and LogP: The ionization constant (pKa) and the octanol-water partition coefficient (LogP) are critical predictors of a drug's behavior in biological systems. The presence of the pyridine and pyrrolidine moieties suggests potential for pH-dependent solubility.

  • Aqueous Solubility: This is a critical parameter. Solubility should be determined at various pH levels (e.g., pH 1.2, 4.5, and 6.8) to simulate the gastrointestinal tract.

Protocol 1: Preliminary Solubility Assessment
  • Objective: To determine the equilibrium solubility of the API in different aqueous media.

  • Materials: 1-(Pyridin-2-yl)-3-(pyrrolidin-1-yl)-1-(p-tolyl)propan-1-ol API, phosphate-buffered saline (PBS) at pH 7.4, simulated gastric fluid (pH 1.2), and simulated intestinal fluid (pH 6.8).

  • Procedure:

    • Add an excess amount of the API to separate vials containing each of the specified media.

    • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • Filter the samples through a 0.22 µm filter to remove undissolved solids.

    • Analyze the concentration of the dissolved API in the filtrate using a validated HPLC method.

  • Data Analysis: Report the solubility in mg/mL for each medium.

Part 2: Formulation Development - Strategy and Execution

The primary goal for preclinical formulations is often to maximize exposure for safety and efficacy testing.[3] For a compound anticipated to have low aqueous solubility, several strategies can be employed.

Formulation Strategies for Poorly Soluble Compounds

Based on the pre-formulation data, an appropriate formulation strategy can be selected. Common approaches include:

  • Co-solvent Systems: A mixture of solvents can be used to dissolve the API.[1] Common co-solvents for preclinical use include polyethylene glycols (PEGs), propylene glycol, and ethanol. However, the potential for drug precipitation upon dilution in aqueous bodily fluids must be considered.

  • Suspensions: For high-dose toxicology studies, a simple suspension may be necessary if the required concentration exceeds the API's solubility.[1] Particle size control is critical to ensure dose uniformity and minimize variability in absorption.

  • Lipid-Based Formulations: These can enhance oral bioavailability by presenting the drug in a solubilized state and utilizing lipid absorption pathways.[2][10] This category includes oily solutions and self-emulsifying drug delivery systems (SEDDS).

The following workflow illustrates the decision-making process for formulation selection:

Formulation_Strategy cluster_preform Pre-formulation Data cluster_decision Formulation Decision cluster_formulations Formulation Approaches Preform_Data Solubility (S) pKa, LogP Solubility_Check Is S > Dose/Volume? Preform_Data->Solubility_Check Aqueous_Solution Aqueous Solution (pH adjustment) Solubility_Check->Aqueous_Solution Yes Cosolvent_System Co-solvent System Solubility_Check->Cosolvent_System No Suspension Suspension Cosolvent_System->Suspension Precipitation on dilution? Lipid_Based Lipid-Based System Cosolvent_System->Lipid_Based Low LogP?

Caption: Formulation strategy selection workflow.

Protocol 2: Preparation of a Co-solvent Formulation
  • Objective: To prepare a solution of 1-(Pyridin-2-yl)-3-(pyrrolidin-1-yl)-1-(p-tolyl)propan-1-ol for intravenous or oral administration.

  • Materials: API, PEG 400, Propylene Glycol, Saline.

  • Procedure:

    • Weigh the required amount of API.

    • In a suitable container, add the API to a pre-determined volume of PEG 400.

    • Vortex or sonicate until the API is fully dissolved.

    • If required, add Propylene Glycol and mix thoroughly.

    • Slowly add saline to the final volume while stirring continuously to avoid precipitation.

    • Visually inspect the final formulation for any signs of precipitation or immiscibility.

Part 3: Formulation Characterization and Stability

Once a prototype formulation is developed, it must be thoroughly characterized to ensure it meets the required quality attributes.[3][5]

Key Characterization Assays

The following table summarizes the critical analytical tests for formulation characterization:

ParameterAnalytical Technique(s)Purpose
Appearance Visual InspectionTo assess color, clarity, and presence of particulate matter.
API Concentration (Assay) High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC)To confirm the drug concentration in the formulation is within acceptable limits (e.g., 90-110% of the target).[8][9]
Purity/Impurities HPLC/UPLC with a photodiode array (PDA) detectorTo identify and quantify any degradation products or impurities.[11]
pH pH meterTo ensure the pH of the formulation is within the desired range for stability and physiological compatibility.
Particle Size (for suspensions) Dynamic Light Scattering (DLS) or Laser DiffractionTo determine the particle size distribution, which can impact bioavailability and physical stability.
Physical Stability Visual Inspection, Particle Size Analysis, and HPLC over time at different storage conditionsTo evaluate the formulation's shelf-life and identify potential issues like precipitation, crystallization, or chemical degradation.[5][12]
Protocol 3: HPLC Method for Assay and Purity
  • Objective: To develop and validate an HPLC method for the quantification of 1-(Pyridin-2-yl)-3-(pyrrolidin-1-yl)-1-(p-tolyl)propan-1-ol and its related impurities.

  • Instrumentation: HPLC system with a UV detector (e.g., Agilent 1260 Infinity II or equivalent).[11]

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

    • Gradient: Start with 95% A, ramp to 95% B over 15 minutes, hold for 5 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determined by UV-Vis spectral analysis of the API (e.g., 254 nm).

    • Injection Volume: 10 µL.

  • Procedure:

    • Prepare a stock solution of the API in a suitable solvent (e.g., acetonitrile/water).

    • Prepare a series of calibration standards by diluting the stock solution.

    • Dilute the test formulation to fall within the calibration range.

    • Inject the standards and samples onto the HPLC system.

  • Data Analysis: Construct a calibration curve and determine the concentration of the API in the formulation. Calculate the percentage of impurities by area normalization.

Stability Studies

Stability testing is a regulatory requirement and ensures that the formulation remains safe and effective throughout the duration of the preclinical studies.[3][12]

  • Forced Degradation: The formulation should be subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to understand its degradation pathways.

  • Short-term Stability: The formulation should be stored at various temperatures (e.g., 4°C, 25°C/60% RH, 40°C/75% RH) and tested at predetermined time points (e.g., 0, 1, 2, and 4 weeks).

The overall workflow for formulation development and characterization is depicted below:

Full_Workflow cluster_dev Development Phase cluster_char Characterization Phase cluster_final Finalization Preform Pre-formulation Studies Form_Select Formulation Strategy Selection Preform->Form_Select Proto_Dev Prototype Formulation Development Form_Select->Proto_Dev Form_Char Formulation Characterization Proto_Dev->Form_Char Analytical_Dev Analytical Method Development (HPLC) Analytical_Dev->Form_Char Stability Stability Studies Form_Char->Stability Final_Form Final Formulation for Preclinical Studies Stability->Final_Form

Caption: Integrated formulation development workflow.

Conclusion

The successful formulation of 1-(Pyridin-2-yl)-3-(pyrrolidin-1-yl)-1-(p-tolyl)propan-1-ol for preclinical studies hinges on a systematic and data-driven approach. By thoroughly characterizing the API's physicochemical properties, selecting an appropriate solubilization strategy, and performing rigorous analytical and stability testing, researchers can develop a robust formulation. This diligence is crucial for obtaining reliable and reproducible data from toxicology and pharmacokinetic studies, ultimately paving the way for a successful Investigational New Drug (IND) application.[5][6]

References

  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2014). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech, 15(1), 1-14. [Link]

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  • Agno Pharmaceuticals. (n.d.). Complete Guide To Pre-Clinical Drug Product Manufacturing. [Link]

  • ECA Academy. (2025). EMA Guideline on Quality, non-clinical and clinical Requirements for Investigational Medicinal Products for Advanced Therapies in Clinical Trials. [Link]

  • ECA Academy. (2021). EMA Drafts on Quality Requirements for IMPs. [Link]

  • European Medicines Agency. (2022). Guideline on the requirements to the chemical and pharmaceutical quality documentation concerning investigational medicinal products in clinical trials. [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • ELSIBI. (2025). EMA – Publication of the Guideline on quality, non-clinical and clinical requirements for investigational advanced therapy medicinal products in clinical trials. [Link]

  • Altasciences. (n.d.). Considerations to Achieve Optimal Preclinical Formulation and Drug Product Manufacture. [Link]

  • AxisPharm. (n.d.). Small Molecule Analysis. [Link]

  • Dong, M. W. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. LCGC North America, 35(8), 516-525. [Link]

  • Pharmaceutical Technology. (2011). Formulation Strategies for Poorly Soluble Drugs. [Link]

  • Singh, A., & Worku, Z. A. (2019). Strategies for the formulation development of poorly soluble drugs via oral route. In Innovative Dosage Forms: Design and Development at Early Stage (pp. 49-89). Wiley. [Link]

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  • Social Science Research Institute, Duke University. (n.d.). Preclinical Regulatory Requirements. [Link]

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Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges with 1-(Pyridin-2-yl)-3-(pyrrolidin-1-yl)-1-(p-tolyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 1-(Pyridin-2-yl)-3-(pyrrolidin-1-yl)-1-(p-tolyl)propan-1-ol (henceforth referred to as "the compound"). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common solubility issues encountered when preparing this compound in aqueous buffers for experimental assays.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving the compound in my standard phosphate-buffered saline (PBS) at pH 7.4. Why is it so poorly soluble?

This is a common and expected challenge. The compound's molecular structure contains significant hydrophobic (water-repelling) regions, namely the p-tolyl group and the carbon backbone. At the same time, it possesses two basic nitrogen atoms: one on the pyridine ring and one on the pyrrolidine ring.[1][2] At neutral or alkaline pH (like pH 7.4), these nitrogen atoms are largely unprotonated (neutral charge), making the overall molecule less polar and thus poorly soluble in aqueous media.

Q2: My compound dissolved in an organic solvent like DMSO, but it precipitated immediately when I diluted it into my aqueous assay buffer. What went wrong?

This phenomenon is known as "crashing out." It occurs when a compound that is highly soluble in a concentrated organic solvent is rapidly diluted into an aqueous buffer where its solubility is much lower. The organic solvent disperses, leaving the compound molecules exposed to an environment they are not soluble in, causing them to aggregate and precipitate.[3] The key is to manage the dilution process carefully and ensure the final concentration of both the compound and the organic solvent are within acceptable limits for your assay.

Q3: Is it safe to heat the mixture to try and force the compound into solution?

Gentle warming can sometimes help dissolve a compound, but it is generally not recommended as a primary strategy without further investigation. There is a high risk that the compound will simply precipitate out again as the solution cools to the working temperature of your experiment. Furthermore, excessive heat can degrade the compound, leading to inaccurate experimental results. A systematic formulation approach is a more reliable and reproducible method.

Understanding the Physicochemical Landscape

To effectively troubleshoot solubility, we must first understand the compound's key chemical properties. While specific experimental data for this exact molecule is not publicly available, we can infer its behavior by analyzing its structural components.

The compound's solubility is primarily governed by the interplay between its hydrophobic character and the pH-dependent charge of its two basic nitrogen atoms. The Henderson-Hasselbalch equation is the guiding principle for understanding the relationship between pH, pKa, and the ionization state of a molecule, which in turn dictates its solubility.[4][5][6]

  • Pyrrolidine Nitrogen: The pyrrolidine ring contains a saturated amine, which is a strong base. Its conjugate acid has an estimated pKa of approximately 11.3.[2][7]

  • Pyridine Nitrogen: The pyridine ring contains an aromatic nitrogen, which is a much weaker base. Its conjugate acid has a pKa of about 5.2.[1][8][9]

This means that to achieve significant protonation and therefore enhanced aqueous solubility, the pH of the solution must be lowered substantially.

Table 1: Estimated Physicochemical Properties
PropertyValue (Estimated)Implication for Aqueous Solubility
pKa (Pyrrolidinium) ~11.3[2][7]This nitrogen is uncharged at physiological pH (7.4), contributing to low solubility. It requires a strongly acidic environment to become protonated.
pKa (Pyridinium) ~5.2[1][8][9]This nitrogen is also uncharged at physiological pH. It becomes protonated as the pH drops below 5.
LogP (Octanol/Water) High (Predicted)The large nonpolar surface area (p-tolyl group) suggests the compound is inherently lipophilic and prefers non-aqueous environments.

The diagram below illustrates how the protonation state of the compound changes with pH, directly impacting its solubility.

G cluster_0 High pH (> 12) cluster_1 Neutral pH (~7.4) cluster_2 Acidic pH (3 - 5) cluster_3 Strongly Acidic pH (< 2) high_ph Structure: Neutral Solubility: Very Low neutral_ph Structure: Neutral Solubility: Very Low high_ph->neutral_ph pH decreases acidic_ph Structure: Single Protonation (+1) (Pyridine-N) Solubility: Improved neutral_ph->acidic_ph pH decreases strong_acid_ph Structure: Double Protonation (+2) (Pyridine-N & Pyrrolidine-N) Solubility: Maximized acidic_ph->strong_acid_ph pH decreases

Caption: pH-dependent protonation states of the compound.

Systematic Troubleshooting Workflow

Follow this workflow to systematically address solubility issues. Start with the simplest and most direct method (pH adjustment) before proceeding to more complex strategies.

G cluster_ph Strategy 1: pH Adjustment cluster_cosolvent Strategy 2: Co-Solvent start Start: Compound powder + Aqueous Buffer (e.g., PBS) q1 Does it dissolve at the desired concentration? start->q1 ph_step1 Prepare 10 mM stock in acidic water (e.g., pH 2-3 with HCl). Vortex/sonicate. q1->ph_step1 No success Success: Proceed with experiment. Always run vehicle control. q1->success Yes ph_step2 Add stock solution dropwise to final assay buffer while vortexing. ph_step1->ph_step2 ph_q Precipitation occurs? ph_step2->ph_q cosolvent_step1 Prepare concentrated stock (e.g., 10-50 mM) in 100% DMSO. ph_q->cosolvent_step1 Yes ph_q->success No cosolvent_step2 Perform serial dilution in DMSO or directly into assay buffer. Keep final DMSO <0.5%. cosolvent_step1->cosolvent_step2 cosolvent_q Precipitation occurs? cosolvent_step2->cosolvent_q advanced Consider Advanced Strategies: - Cyclodextrins - Surfactants (e.g., Tween-80) - Re-evaluate required concentration cosolvent_q->advanced Yes cosolvent_q->success No

Caption: A systematic workflow for troubleshooting compound solubility.

Experimental Protocols
Protocol 1: Solubilization by pH Adjustment

This is the preferred method for ionizable basic compounds as it avoids organic solvents that might interfere with biological assays.

Objective: To prepare a 10 mM stock solution and dilute it to a final concentration of 10 µM in a pH 7.4 buffer.

Materials:

  • The compound (powder)

  • Sterile, deionized water

  • 1 M Hydrochloric Acid (HCl)

  • Calibrated pH meter

  • Standard assay buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare Acidic Water: Add 1 M HCl dropwise to a volume of sterile water until the pH is stable between 2.0 and 3.0.

  • Prepare Stock Solution: Weigh out the appropriate amount of the compound to make a 10 mM solution in the prepared acidic water. For a compound with a molecular weight of 296.41 g/mol , this is 2.96 mg per 1 mL.

  • Dissolve: Add the acidic water to the compound powder. Vortex vigorously. If necessary, sonicate in a water bath for 5-10 minutes until the solution is completely clear. This is your 10 mM acidic stock solution .

  • Prepare Working Solution: To make a 1:1000 dilution (for a final concentration of 10 µM), add 1 µL of the 10 mM stock solution to 999 µL of your final assay buffer (pH 7.4).

    • CRITICAL STEP: Add the stock solution dropwise directly into the buffer while the buffer tube is being vortexed. This ensures rapid dispersal and minimizes localized high concentrations that can cause precipitation.[3]

  • Final Check: Visually inspect the final solution for any signs of precipitation or cloudiness. The final pH should be minimally affected by the small volume of acidic stock, but it is good practice to verify.

  • Vehicle Control: Remember to prepare a vehicle control for your experiment by adding the same volume of acidic water (without the compound) to your assay buffer.

Protocol 2: Solubilization Using a Co-solvent (DMSO)

Use this method if pH adjustment is not feasible or is incompatible with your assay system.

Objective: To prepare a 20 mM stock in DMSO and dilute to a final concentration of 10 µM in assay buffer, ensuring the final DMSO concentration is ≤0.1%.

Materials:

  • The compound (powder)

  • 100% Dimethyl sulfoxide (DMSO), anhydrous or cell-culture grade

  • Standard assay buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare Stock Solution: Weigh out the appropriate amount of the compound to make a 20 mM solution in 100% DMSO. Vortex until fully dissolved. This is your 20 mM DMSO stock solution .

  • Prepare Working Solution: The dilution strategy must keep the final DMSO concentration low. For many cell-based assays, the final concentration should not exceed 0.5%, with <0.1% being ideal to avoid artifacts.[10][11]

    • To achieve a 10 µM final concentration with 0.1% final DMSO:

      • First, make an intermediate dilution. Add 1 µL of the 20 mM DMSO stock to 199 µL of assay buffer. This gives you a 100 µM solution in 0.5% DMSO.

      • Next, add 100 µL of this intermediate solution to 900 µL of assay buffer. This gives you the final 10 µM compound concentration in 0.05% DMSO .

  • Vortexing: As with the pH adjustment method, ensure vigorous vortexing when adding the DMSO stock to the aqueous buffer to prevent precipitation.

  • Vehicle Control: Prepare a corresponding vehicle control with the same final concentration of DMSO.

Advanced Solubilization Strategies

If both pH adjustment and co-solvents fail, more advanced formulation techniques can be employed.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[12][13] They can form "inclusion complexes" with poorly soluble molecules like the compound, effectively shielding the hydrophobic parts and increasing aqueous solubility.[14][15][16] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice for parenteral formulations.[14]

  • Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low concentrations (typically below 0.1%) to form micelles that can encapsulate hydrophobic compounds. It is critical to ensure the chosen surfactant does not interfere with the assay.

References
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Stability testing of 1-(Pyridin-2-yl)-3-(pyrrolidin-1-yl)-1-(p-tolyl)propan-1-ol under experimental conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the stability testing of 1-(Pyridin-2-yl)-3-(pyrrolidin-1-yl)-1-(p-tolyl)propan-1-ol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshoot common issues encountered during experimental procedures.

Section 1: Foundational Knowledge & Key Stability Considerations

This section addresses fundamental questions regarding the stability of 1-(Pyridin-2-yl)-3-(pyrrolidin-1-yl)-1-(p-tolyl)propan-1-ol, focusing on its structural liabilities and the rationale behind stability testing.

Q1: What are the primary structural features of this molecule that could influence its stability?

A1: The stability of 1-(Pyridin-2-yl)-3-(pyrrolidin-1-yl)-1-(p-tolyl)propan-1-ol is influenced by several key functional groups, each presenting potential degradation pathways:

  • Tertiary Amine (Pyrrolidine Ring): The nitrogen atom in the pyrrolidine ring is a nucleophilic center and is highly susceptible to oxidation.[1][2] Under oxidative stress, it can form an N-oxide, a common degradation pathway for tertiary amines in pharmaceutical compounds.[1][3]

  • Tertiary Alcohol (-OH group): The tertiary alcohol is prone to dehydration, especially under acidic and/or high-temperature conditions, which would lead to the formation of an alkene.

  • Aromatic Rings (Pyridine and p-tolyl): These rings act as chromophores, meaning they can absorb UV and visible light. This absorption can provide the energy needed to initiate photodegradation reactions.[4][5]

  • Benzylic Carbon: The carbon atom attached to both the p-tolyl ring and the hydroxyl group is benzylic. Such positions can be susceptible to oxidation.[6]

Q2: Why are forced degradation studies necessary for this compound?

A2: Forced degradation, or stress testing, is a critical component of drug development mandated by regulatory bodies like the ICH.[7][8][9] These studies involve intentionally exposing the compound to harsh conditions (e.g., strong acids/bases, high heat, intense light, and oxidizing agents) to accelerate its decomposition. The primary objectives are:

  • To Identify Likely Degradants: Stress testing helps to rapidly identify potential degradation products that could form during long-term storage.[6][8]

  • To Elucidate Degradation Pathways: Understanding how the molecule breaks down provides crucial insights into its intrinsic stability.[6][8]

  • To Develop Stability-Indicating Methods: The degradant-rich samples generated are essential for developing and validating analytical methods (like HPLC) that can accurately separate and quantify the active pharmaceutical ingredient (API) from its degradation products. This ensures the method is "stability-indicating."[9]

  • To Inform Formulation and Packaging: Knowledge of sensitivities (e.g., to light or oxygen) guides the development of a stable formulation and the selection of appropriate packaging to protect the drug product.[8]

Q3: What are the most common degradation pathways for pharmaceutical compounds, and how do they apply here?

A3: The most prevalent degradation pathways for pharmaceuticals are hydrolysis, oxidation, and photolysis.[10][11]

  • Hydrolysis: This involves the cleavage of a molecule by reaction with water. While the primary functional groups in this compound are not as susceptible as esters or amides, pH extremes can still catalyze reactions like dehydration of the tertiary alcohol.[10][12]

  • Oxidation: This is a major degradation route, often involving reaction with atmospheric oxygen (autoxidation) or peroxides.[13][14] For this molecule, the tertiary amine is the most likely site for oxidation.[1][2][15] Trace metal ions can also catalyze these reactions.[16]

  • Photolysis: Degradation due to light exposure is a significant concern for compounds with aromatic rings.[10] The energy from UV or visible light can trigger reactions, leading to a variety of degradation products. Photostability testing is governed by the ICH Q1B guideline.[4][17][18]

  • Thermal Degradation: High temperatures can provide the energy to overcome reaction barriers, leading to decomposition.[19][20][21] For this compound, thermal stress could induce dehydration or other fragmentation reactions.

Section 2: Troubleshooting Forced Degradation Studies

This section provides practical advice and protocols for conducting and interpreting forced degradation experiments.

Q4: I am not observing any degradation under acidic or basic conditions. Is this expected?

A4: It is possible for a compound to be highly stable against hydrolysis at moderate temperatures. The core structure of 1-(Pyridin-2-yl)-3-(pyrrolidin-1-yl)-1-(p-tolyl)propan-1-ol lacks highly labile groups like esters or amides, which are the most common sites of hydrolysis.[10][12]

Troubleshooting Steps:

  • Increase Stress Severity: If initial conditions (e.g., 0.1 M HCl at 60°C for 24 hours) show no degradation, you may need to increase the acid/base concentration, temperature, or exposure time. The goal is to achieve a target degradation of 5-20%.[9] Be cautious, as overly harsh conditions can lead to secondary degradation products not relevant to real-world stability.

  • Verify Analytical Method: Ensure your analytical method has the sensitivity to detect small changes. Check the peak purity of the main compound using a photodiode array (PDA) detector to see if any co-eluting impurities are forming.

  • Confirm Compound Integrity: Before starting the stress test, confirm the purity of your starting material to ensure you are not misinterpreting existing impurities as degradants.

Q5: My oxidative stress study with hydrogen peroxide produced many small, poorly resolved peaks. How can I improve the results?

A5: This is a common issue in oxidative degradation studies, as oxidation can be a complex, multi-pathway process.[1]

  • Causality: Hydrogen peroxide can generate highly reactive hydroxyl radicals, leading to non-specific degradation and a complex mixture of products. The tertiary amine is a primary target, but other parts of the molecule can also be affected.[1][6]

Troubleshooting & Optimization:

  • Reduce Peroxide Concentration: Start with a lower concentration of H₂O₂ (e.g., 3%) and shorter exposure times. This can favor the formation of the primary, most stable degradant (like the N-oxide) over subsequent breakdown products.

  • Control Temperature: Conduct the experiment at room temperature or even refrigerated conditions to slow down the reaction rate and gain better control.

  • Optimize Chromatography: The appearance of many peaks necessitates a highly efficient, stability-indicating HPLC method.

    • Gradient Elution: If you are using an isocratic method, switch to a gradient elution to improve the separation of early-eluting polar degradants from the parent peak and later-eluting non-polar ones.

    • Change Mobile Phase pH: The ionization state of the pyridine and pyrrolidine rings is pH-dependent. Adjusting the mobile phase pH can significantly alter the retention and peak shape of the parent compound and its degradants.

    • Use a High-Resolution Column: Employ a column with a smaller particle size (e.g., <3 µm) or a core-shell technology column to enhance peak resolution.[22]

Experimental Protocol: Forced Degradation Study

This protocol outlines the steps for conducting a comprehensive forced degradation study.

1. Preparation of Stock Solution:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or a 50:50 mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • For each condition, mix the stock solution with the stressor as detailed in the table below.

  • Include a "control" sample for each condition, containing the compound in the solvent without the stressor, kept at the same temperature.

  • Include a "blank" solution for each condition, containing only the stressor and solvent, to identify any peaks originating from the reagents.

Table 1: Recommended Starting Conditions for Forced Degradation

Stress Condition Reagent/Condition Temperature Duration Neutralization Step
Acid Hydrolysis 0.1 M HCl 80°C 24 hours Neutralize with 0.1 M NaOH
Base Hydrolysis 0.1 M NaOH 80°C 24 hours Neutralize with 0.1 M HCl
Oxidation 3% H₂O₂ Room Temp 24 hours N/A
Thermal Solid compound & solution 105°C 48 hours N/A

| Photolytic | Solid compound & solution | Ambient | As per ICH Q1B | N/A |

  • Note on Photostability: Follow ICH Q1B guidelines, which recommend an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[4][18] Use a dark control sample wrapped in aluminum foil to differentiate between thermal and photolytic degradation.[4][5]

3. Sample Analysis:

  • After the specified duration, cool the samples to room temperature.

  • Perform any necessary neutralization steps as indicated in the table.

  • Dilute the samples with the mobile phase to a suitable concentration for HPLC analysis (e.g., 0.1 mg/mL).

  • Analyze all samples using a validated stability-indicating HPLC method.

Visualization: Forced Degradation Workflow

G Forced Degradation Experimental Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare 1 mg/mL Stock Solution B Acid Hydrolysis (0.1 M HCl, 80°C) A->B Expose C Base Hydrolysis (0.1 M NaOH, 80°C) A->C Expose D Oxidation (3% H2O2, RT) A->D Expose E Thermal Stress (105°C) A->E Expose F Photolytic Stress (ICH Q1B Light) A->F Expose G Neutralize & Dilute Samples B->G C->G D->G E->G F->G H HPLC-PDA Analysis G->H I Assess Degradation % & Peak Purity H->I

Caption: Workflow for conducting forced degradation studies.

Section 3: Analytical Method Development & Troubleshooting

This section focuses on the primary analytical tool for stability testing: High-Performance Liquid Chromatography (HPLC).

Q6: How do I develop a robust, stability-indicating HPLC method for this compound?

A6: Developing a stability-indicating method requires demonstrating specificity, which is the ability to separate the parent compound from all potential degradation products.

  • Column Selection: A C18 column is a good starting point for this molecule due to its aromatic rings and moderate polarity.

  • Mobile Phase Selection:

    • Organic Modifier: Use acetonitrile or methanol. Acetonitrile often provides better peak shape for basic compounds.

    • Aqueous Phase: Use a buffer to control the pH. A pH around 3-4 is often effective for nitrogen-containing compounds, as it ensures consistent protonation and good peak shape. A phosphate or acetate buffer is suitable.[23]

  • Wavelength Selection: Use a PDA detector to scan the UV spectrum of the parent compound and identify the wavelength of maximum absorbance (λmax). This will provide the highest sensitivity for the parent drug. Also, monitor at other wavelengths to ensure detection of degradants that may have different UV spectra.

  • Method Validation: Once you have good separation of the parent peak from the degradant peaks (generated during forced degradation), validate the method according to ICH Q2(R1) guidelines for parameters like specificity, linearity, accuracy, precision, and robustness.

Protocol: Stability-Indicating RP-HPLC Method

This method is a starting point and may require optimization for your specific system and degradation profile. It is based on methods used for structurally related compounds like Triprolidine.[23][24][25]

Table 2: Example HPLC-UV Method Parameters

Parameter Condition
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.5-3.0)
Mobile Phase B Acetonitrile
Gradient 0 min: 10% B; 20 min: 70% B; 25 min: 70% B; 26 min: 10% B; 30 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL

| Detection | UV at 232 nm |

Visualization: Potential Degradation Pathways

G Potential Degradation Pathways cluster_oxidation Oxidative Stress (H₂O₂) cluster_acid_thermal Acidic / Thermal Stress cluster_photolytic Photolytic Stress (UV/Vis) Parent 1-(Pyridin-2-yl)-3-(pyrrolidin-1-yl) -1-(p-tolyl)propan-1-ol (Parent Compound) N_Oxide N-Oxide Degradant (on Pyrrolidine) Parent->N_Oxide Oxidation of Tertiary Amine Dehydration Dehydration Product (Alkene Formation) Parent->Dehydration Elimination of Tertiary Alcohol Photo_Products Various Photodegradants (e.g., ring cleavage, radical products) Parent->Photo_Products Energy Absorption by Chromophores

Caption: Potential degradation products under stress conditions.

References

  • Vertex AI Search. (2024).
  • ACS Publications. (2022). Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions.
  • Benchchem. A Comparative Guide to Analytical Methods for Quantifying Pyridine-2-carboxylic Anhydride.
  • ATSDR. Toxicological Profile for Pyridine - Chapter 6: Analytical Methods.
  • NIH National Library of Medicine. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions.
  • HELIX Chromatography. HPLC Methods for analysis of Pyridine.
  • NCBI Bookshelf.
  • NCBI Bookshelf. Table 6-2, Analytical Methods for Determining Pyridine in Environmental Samples.
  • ICH. Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • International Journal of Pharmaceutics and Drug Analysis. (2016).
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  • European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products.
  • Semantic Scholar. (2013).
  • PubMed. (2003). ICH guideline for photostability testing: aspects and directions for use.
  • YouTube. (2024). ICH Q1B: Complete Guide to Photostability Testing.
  • ResearchGate. Spectrophotometric and High Performance Liquid Chromatographic Determination (HPLC) of Triprolidine and Pseudoephedrine Hydrochloride in Tablet Dosage Form.
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  • Benchchem.
  • ResearchGate. Thermal stability and decomposition of pharmaceutical compounds.
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  • Pharmaceutical Technology. (2019).
  • Semantic Scholar. Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety.
  • BOC Sciences. (2025).
  • ResearchGate. (2025). Recent Issues in Stability Study.
  • MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
  • IJNRD. Degradation Profiling of Pharmaceuticals: A Review.
  • Pharmacy 180.
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  • NIH National Library of Medicine. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties.
  • Scribd.
  • European Medicines Agency. (2006). Q 1 A (R2) Stability Testing of new Drug Substances and Products.
  • PubMed. (2014).
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  • NIH National Library of Medicine. Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds.
  • ResearchGate. (2021).
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  • MDPI. (2025). Creation of Long-Term Physical Stability of Amorphous Solid Dispersions.

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Reducing side reactions in the synthesis of pyridinyl-pyrrolidinyl propanols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The synthesis of pyridinyl-pyrrolidinyl propanols represents a critical step in the development of numerous pharmacologically active agents. The inherent complexity of these bicyclic structures, combined with the reactivity of the intermediate species, often leads to challenging side reactions that can significantly impact reaction yield, purity, and stereochemical outcome. This guide is designed to serve as a dedicated resource for researchers and drug development professionals, providing in-depth troubleshooting strategies and answers to frequently encountered questions. Our approach is rooted in mechanistic principles to not only solve immediate experimental issues but also to empower scientists to proactively optimize their synthetic routes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems observed during the synthesis. Each issue is presented with common symptoms, probable root causes based on reaction mechanisms, and actionable, field-proven solutions.

Problem 1: Low yield of the desired propanol with significant recovery of the starting ketone.
  • Symptom: Analysis of the crude reaction mixture (via TLC, LC-MS, or NMR) shows a large amount of unreacted ketone precursor alongside minor product formation.

  • Probable Cause (A): Grignard Reagent Inactivity or Stoichiometric Imbalance. (Applicable if using a Grignard-based C-C bond formation). Grignard reagents are notoriously sensitive to moisture and air.[1][2] Contamination leads to protonation and subsequent inactivation. Furthermore, the actual concentration of a prepared Grignard solution can differ from the theoretical value.

  • Solution (A):

    • Strict Anhydrous & Inert Conditions: Ensure all glassware is oven- or flame-dried immediately before use. Use anhydrous solvents (e.g., freshly distilled THF over sodium/benzophenone) and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the setup and reaction.[3][4]

    • Reagent Titration: Never assume the concentration of your Grignard reagent. Titrate it before use using a standard method (e.g., with I2 or a salen-based indicator) to determine the precise molarity. This ensures you are using the correct stoichiometric equivalents for the reaction.[5]

    • Magnesium Activation: If preparing the Grignard reagent in-house, ensure the magnesium turnings are fresh and shiny. If oxidized (dull gray), activate them using methods such as grinding without solvent, or adding a small crystal of iodine or 1,2-dibromoethane to initiate the reaction.

  • Probable Cause (B): Enolization of the Ketone. This is a major competing pathway, especially with sterically hindered ketones or bulky Grignard reagents. The Grignard reagent acts as a base, abstracting an α-proton from the ketone to form a magnesium enolate.[2][6] After aqueous workup, this enolate is protonated, regenerating the starting ketone.

  • Solution (B):

    • Lower the Reaction Temperature: Addition of the Grignard reagent at lower temperatures (e.g., -78 °C to 0 °C) can kinetically favor the desired nucleophilic addition over the enolization pathway.[7]

    • Use a Less Hindered Reagent: If possible, redesign the synthesis to utilize a less bulky Grignard reagent.

    • Change the Cation (Barbier Reaction): Consider an in-situ Barbier reaction using Lithium instead of Magnesium. Organolithium reagents are generally more nucleophilic and less basic than their Grignard counterparts, which can suppress enolization.

Problem 2: Incorrect stereochemistry or low enantiomeric excess (ee).
  • Symptom: Chiral analysis (e.g., chiral HPLC or SFC) of the purified alcohol reveals a nearly 1:1 ratio of enantiomers (racemic mixture) or an ee value below the desired specification.

  • Probable Cause: Inappropriate choice or execution of the asymmetric reduction method. Standard reducing agents like sodium borohydride (NaBH₄) are not stereoselective and will produce a racemic product from a prochiral ketone.[8]

  • Solution:

    • Employ a Catalytic Asymmetric Method: The Corey-Itsuno (CBS) reduction is a highly reliable method for the enantioselective reduction of prochiral ketones to yield chiral, non-racemic alcohols.[9][10] This reaction uses a chiral oxazaborolidine catalyst in conjunction with a stoichiometric borane source (e.g., BH₃·THF or BH₃·SMe₂).

    • Optimize CBS Reduction Conditions: High enantioselectivity in a CBS reduction is critically dependent on experimental parameters.

      • Anhydrous Conditions: The presence of even trace amounts of water can dramatically decrease the enantiomeric excess.[3][9] All reagents, solvents, and equipment must be scrupulously dry.

      • Temperature Control: Lower temperatures generally improve enantioselectivity. However, an optimal temperature exists for each substrate/catalyst combination.[9] A typical starting point is 0 °C to room temperature, with cooling to -20 °C or lower if ee is suboptimal.

      • Reagent Purity: Ensure the borane source and the CBS catalyst are of high purity.

Problem 3: Formation of a reduced, non-alkylated alcohol byproduct.
  • Symptom: Mass spectrometry identifies a significant byproduct with a molecular weight corresponding to the starting ketone + 2 amu (i.e., the secondary alcohol derived from simple reduction), instead of the expected Grignard adduct.

  • Probable Cause: Reduction via β-Hydride Transfer. If the Grignard reagent possesses a hydrogen atom on its β-carbon, it can reduce the ketone via a six-membered cyclic transition state (a Meerwein-Ponndorf-Verley-type reduction).[6] This pathway becomes more competitive with sterically hindered ketones where direct nucleophilic attack is slow.

  • Solution:

    • Reagent Selection: If the synthetic route allows, use a Grignard reagent that lacks β-hydrogens (e.g., methylmagnesium bromide, neopentylmagnesium bromide, or phenylmagnesium bromide).

    • Lower Temperature: As with enolization, lowering the reaction temperature can disfavor the sterically demanding transition state of the reduction pathway compared to the desired addition.

    • Use of Additives: In some cases, the addition of cerium(III) chloride (Luche reduction conditions) can enhance the nucleophilicity of the organometallic reagent and suppress reduction side reactions, though this is more common with organolithium reagents.

Frequently Asked Questions (FAQs)

Q1: For an enantioselective synthesis, is it better to perform an asymmetric reduction on a pyridinyl-pyrrolidinyl propanone precursor, or use a chiral Grignard reagent?

While chiral Grignard reagents exist, achieving high levels of stereocontrol can be challenging. A more robust and widely adopted strategy is the asymmetric reduction of a prochiral ketone precursor. Methods like the Corey-Itsuno (CBS) reduction are highly developed, predictable, and scalable, often providing excellent enantiomeric excess (>95% ee) for a broad range of ketone substrates.[10][11]

Q2: What are the critical parameters for a successful Corey-Itsuno (CBS) reduction?

The three most critical parameters are:

  • Anhydrous Conditions: Water reacts with the borane reagent and can interfere with the catalyst complex, severely diminishing enantioselectivity.[3][4]

  • Catalyst-Substrate Coordination: The mechanism relies on the coordination of the ketone's carbonyl oxygen to the Lewis acidic boron atom of the catalyst.[3][10] The ketone's substituents dictate the approach to the catalyst, thereby determining the stereochemical outcome.

  • Temperature: Temperature affects the stability of the catalyst-borane-ketone complex and the rate of the background (non-catalyzed) reduction. Lower temperatures typically enhance selectivity.[9]

Q3: How can I effectively monitor the progress of these reactions?

Thin-Layer Chromatography (TLC) is the most common and rapid method. Use a solvent system that provides good separation between your starting ketone (less polar) and the product alcohol (more polar). Stain with a potassium permanganate (KMnO₄) solution; the alcohol product will typically show up as a yellow spot on a purple background immediately, while the ketone may take longer to appear or not stain at all. For more precise monitoring, especially for byproduct formation, LC-MS is ideal.

Q4: What are the best practices for purifying the final pyridinyl-pyrrolidinyl propanol product?

Standard silica gel flash column chromatography is typically effective. The basicity of the pyridine and pyrrolidine nitrogens can cause peak tailing on silica gel. This can often be mitigated by pre-treating the silica with triethylamine (Et₃N) or by adding a small percentage (0.5-1%) of Et₃N or ammonium hydroxide to the eluent (e.g., ethyl acetate/hexanes mixture). For removing trace pyridine-containing impurities, specialized techniques like solid-phase extraction (SPE) with a phenylboronic acid (PBA) cartridge can also be considered.[12]

Data & Visualizations
Table 1: Troubleshooting Summary
SymptomProbable CauseKey Recommended Actions
High recovery of starting ketoneGrignard inactivityEnsure strict anhydrous/inert conditions; titrate Grignard reagent.
Enolization of ketoneLower reaction temperature; use organolithium reagent.[2][6]
Low enantiomeric excess (ee)Use of achiral reductantsSwitch to a catalytic asymmetric method (e.g., CBS reduction).[9]
Poor catalyst performanceEnsure strict anhydrous conditions; optimize temperature.[3][4]
Formation of reduced byproductβ-Hydride transfer from GrignardUse Grignard reagent without β-hydrogens; lower temperature.[6]
Dark tar or complex mixtureAir/moisture contaminationImprove inert atmosphere technique; use degassed solvents.
Diagram 1: Troubleshooting Workflow for Low Product Yield

TroubleshootingWorkflow start Low Yield of Desired Propanol check_sm Analyze Crude Mixture (LC-MS, NMR) start->check_sm sm_present High % of Starting Ketone? check_sm->sm_present byproduct_present Major Byproduct Present? sm_present->byproduct_present No cause_enol Cause: Enolization or Inactive Reagent sm_present->cause_enol Yes cause_reduction Cause: Reduction Side Rxn (β-Hydride Transfer) byproduct_present->cause_reduction Yes, MW = Ketone+2 cause_decomp Cause: Decomposition byproduct_present->cause_decomp Yes, Other sol_enol Action: 1. Titrate Grignard 2. Lower Temperature 3. Use Organolithium cause_enol->sol_enol sol_reduction Action: 1. Change Grignard (no β-H) 2. Lower Temperature cause_reduction->sol_reduction sol_decomp Action: 1. Check Temp Profile 2. Improve Inert Atmos. cause_decomp->sol_decomp ReactionPathways sub Pyridinyl-Pyrrolidinyl Propanone + R-MgX prod_desired Desired Propanol (Tertiary Alcohol) sub->prod_desired Nucleophilic Addition (Desired Pathway) prod_enol Enolate Intermediate (reverts to ketone) sub->prod_enol Enolization (Side Rxn) (Grignard as Base) prod_reduced Reduced Alcohol (Secondary Alcohol) sub->prod_reduced Reduction (Side Rxn) (β-Hydride Transfer)

Caption: Desired vs. competing side reaction pathways.

Experimental Protocols
Protocol 1: General Procedure for Grignard Addition to a Ketone

This is a representative protocol and must be adapted for the specific substrate and scale.

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a reflux condenser, and a rubber septum under a positive pressure of argon.

  • Reagents: Dissolve the pyridinyl-pyrrolidinyl propanone precursor (1.0 eq) in anhydrous THF (approx. 0.2 M solution) in the reaction flask.

  • Addition: Cool the solution to the desired temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath. Add the titrated Grignard reagent (1.1 - 1.5 eq) dropwise via syringe over 30-60 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Stir the mixture at the addition temperature for 1-3 hours, monitoring by TLC. Upon completion, allow the reaction to warm slowly to room temperature.

  • Quench: Cool the flask back to 0 °C and slowly quench the reaction by dropwise addition of a saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Workup: Transfer the mixture to a separatory funnel, add ethyl acetate, and separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: General Procedure for Asymmetric CBS Reduction

This protocol is a standard starting point for the enantioselective reduction of a prochiral ketone.

  • Setup: Under an argon atmosphere, add the chiral oxazaborolidine catalyst (e.g., (R)- or (S)-Me-CBS) (0.05 - 0.1 eq) to a flame-dried flask containing anhydrous THF.

  • Borane Addition: Cool the catalyst solution to 0 °C. Slowly add the borane solution (e.g., BH₃·THF, 1.0 M solution, 1.0-1.2 eq) dropwise. Stir for 15 minutes at 0 °C to allow for complex formation.

  • Substrate Addition: Dissolve the pyridinyl-pyrrolidinyl propanone precursor (1.0 eq) in anhydrous THF and add it dropwise to the catalyst-borane mixture over 30-60 minutes, maintaining the internal temperature.

  • Reaction: Stir the reaction at the same temperature until TLC or LC-MS indicates complete consumption of the starting material (typically 1-4 hours).

  • Quench: Carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C until gas evolution ceases.

  • Workup: Concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with 1 M HCl and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude alcohol by flash column chromatography. Determine the enantiomeric excess by chiral HPLC or SFC analysis.

References
  • Wikipedia. (n.d.). Enantioselective reduction of ketones. Retrieved January 21, 2026, from [Link]

  • ChemTube3D. (n.d.). Enantioselective Ketone Reduction Chiral Reagent - Alpine Borane. Retrieved January 21, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved January 21, 2026, from [Link]

  • Wikipedia. (n.d.). Corey–Itsuno reduction. Retrieved January 21, 2026, from [Link]

  • SCI. (2009). Boron Reagents for Asymmetric Synthesis.
  • NROChemistry. (n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples. Retrieved January 21, 2026, from [Link]

  • Grokipedia. (n.d.). Corey–Itsuno reduction. Retrieved January 21, 2026, from [Link]

  • NIH PMC. (n.d.). Novel Chiral Switching Ligands for Enantioselective Asymmetric Reductions of Prochiral Ketones. Retrieved January 21, 2026, from [Link]

  • University Course Material. (n.d.). Enantioselective Reduction of Ketones.
  • YouTube. (2021). Corey-Itsuno, Corey-Bakshi-Shibata Reduction. Retrieved January 21, 2026, from [Link]

  • Study.com. (n.d.). Video: Grignard Reaction with Alcohol, Ketone & Aldehyde Overview. Retrieved January 21, 2026, from [Link]

  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved January 21, 2026, from [Link]

  • Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved January 21, 2026, from [Link]

  • Chemguide. (n.d.). reaction of aldehydes and ketones with grignard reagents. Retrieved January 21, 2026, from [Link]

  • Organic Chemistry Data. (n.d.). Grignard Reaction - Common Conditions. Retrieved January 21, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction. Retrieved January 21, 2026, from [Link]

  • Study.com. (n.d.). Grignard Reaction With Alcohol, Ketone & Aldehyde Overview. Retrieved January 21, 2026, from [Link]

  • LibreTexts Chemistry. (2025). 19.7: Nucleophilic Addition of Hydride and Grignard Reagents - Alcohol Formation. Retrieved January 21, 2026, from [Link]

  • OpenStax. (2023). 19.7 Nucleophilic Addition of Hydride and Grignard Reagents: Alcohol Formation. Retrieved January 21, 2026, from [Link]

  • YouTube. (2018). Grignard Reagent Reaction Mechanism. Retrieved January 21, 2026, from [Link]

  • Reddit. (2020). Troubleshooting my grignard reactions. Retrieved January 21, 2026, from [Link]

  • NIH PMC. (2025). Pyrrolidine synthesis via ring contraction of pyridines. Retrieved January 21, 2026, from [Link]

  • JTI. (n.d.). Rapid and easy removal or purification of pyridine compounds by phenylboronic acid solid-phase extraction (PBA-SPE). Retrieved January 21, 2026, from [Link]

  • ResearchGate. (2025). Enantioselective Synthesis of Spirocyclic Pyrrolidine Derivatives. Retrieved January 21, 2026, from [Link]

  • Chemistry Steps. (n.d.). Grignard Reaction in Organic Synthesis with Practice Problems. Retrieved January 21, 2026, from [Link]

  • ACS Omega. (2018). Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines. Retrieved January 21, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved January 21, 2026, from [Link]

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Technical Support Center: Optimization of Purification Methods for 1-(Pyridin-2-yl)-3-(pyrrolidin-1-yl)-1-(p-tolyl)propan-1-ol (Triprolidine)

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of Triprolidine. Our focus is on delivering practical, field-proven insights grounded in established chemical principles to overcome common challenges in obtaining high-purity (E)-Triprolidine and its hydrochloride salt.

Foundational Knowledge: Understanding Triprolidine

1-(Pyridin-2-yl)-3-(pyrrolidin-1-yl)-1-(p-tolyl)propan-1-ol, commonly known as Triprolidine, is a first-generation antihistamine of the alkylamine class.[1][2] It is a potent H1-receptor antagonist used for symptomatic relief of allergic conditions.[3] In synthetic procedures, a critical challenge is the separation of the pharmacologically more active (E)-isomer from the less active (Z)-isomer, which often form as a mixture.[1] Purification is further complicated by the compound's basicity and sensitivity to light.[4][5][6] This guide addresses these specific challenges.

Table 1: Physicochemical Properties of Triprolidine and its Hydrochloride Salt

Understanding these properties is the first step in designing a robust purification strategy.

PropertyTriprolidine (Free Base)Triprolidine Hydrochloride
Molecular Formula C₁₉H₂₂N₂[7]C₁₉H₂₂N₂·HCl (Anhydrous)[8] / C₁₉H₂₂N₂·HCl·H₂O (Monohydrate)[5]
Molecular Weight 278.4 g/mol [7]314.9 g/mol (Anhydrous)[8] / 332.87 g/mol (Monohydrate)[9]
Appearance Amber syrup or crystalline solid[10]White crystalline powder[4][11]
Melting Point 59-61 °C[7]115-120 °C (Monohydrate)[6]
Solubility Crystals from light petroleum[7]Water: 50 mg/mL[12][13]Alcohol: Soluble (1 in 1.5 parts)[12][13]Chloroform: Soluble (1 in <1 part)[12][13]
pKa (Basic) 9.25 - 9.69[7]Not Applicable

Troubleshooting Guide: Common Purification Issues

This section is structured in a question-and-answer format to directly address experimental roadblocks.

Q1: My initial synthesis yielded a mixture of geometric isomers. How can I isolate the desired (E)-Triprolidine?

This is the most common challenge. Synthetic routes, particularly those involving dehydration of the precursor alcohol or a Wittig reaction, often produce a mixture of (E) and (Z) isomers.[1][14]

Root Cause Analysis: The thermodynamic stability of the two isomers is not sufficiently different to favor exclusive formation of one during synthesis. Therefore, a dedicated purification or isomerization step is required.

Solution Pathway:

  • Acid-Catalyzed Isomerization: The (Z) isomer can be converted to the more stable (E) isomer. A patented method involves heating the isomeric mixture with a strong acid.[14] For example, heating with an 85% aqueous sulfuric acid solution or a 1:1 mixture of methanesulfonic acid and concentrated sulfuric acid at elevated temperatures (e.g., 140 °C) can drive the equilibrium towards the desired (E) isomer.[10][14] This approach simplifies subsequent purification by reducing the amount of the major impurity.

  • Fractional Crystallization via Salt Formation: This is a highly effective classical method. The subtle structural differences between the (E) and (Z) isomers are amplified in their salt forms, leading to differences in crystal lattice energy and solubility.

    • Protocol Insight: Convert the mixed-isomer free base into a salt. Oxalate and hydrochloride salts are commonly used.[14] The (E)-isomer salt will often have lower solubility in specific organic solvents, allowing it to crystallize out selectively.

    • Solvent Choice: Solvents like ethyl methyl ketone or isopropyl alcohol have been shown to be effective for the crystallization of Triprolidine salts.[14] The process involves dissolving the salt in a minimal amount of the hot solvent and allowing it to cool slowly, promoting the formation of pure crystals of the (E)-isomer salt.

Q2: My product "oils out" and fails to crystallize. What are the causes and solutions?

Oiling out occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice.

Root Cause Analysis:

  • High Impurity Level: The presence of the other isomer, residual solvents, or synthesis byproducts can disrupt crystal lattice formation.

  • Inappropriate Solvent: The chosen solvent may be too good a solvent, even at low temperatures, or the compound's solubility curve in that solvent may be too shallow.

  • Rapid Cooling: Cooling the solution too quickly does not give molecules sufficient time to orient into an ordered crystal lattice.

Solution Pathway:

G start Crude Product (Oily or Non-Crystalline) check_purity Assess Purity (TLC/HPLC) start->check_purity convert_salt Convert to a Salt (e.g., Hydrochloride) start->convert_salt If free base high_impurity High Impurity Level check_purity->high_impurity >10% Impurity low_impurity Relatively Pure check_purity->low_impurity <10% Impurity chromatography Purify by Column Chromatography high_impurity->chromatography solvent_screen Systematic Solvent Screening low_impurity->solvent_screen chromatography->solvent_screen solvent_antisolvent Use Solvent/ Anti-Solvent System solvent_screen->solvent_antisolvent Single solvent fails end_product Pure Crystalline Product solvent_screen->end_product Success solvent_antisolvent->end_product convert_salt->solvent_screen

Caption: Decision workflow for troubleshooting crystallization.

  • Re-evaluate Your Solvent System: A good recrystallization solvent should dissolve the compound when hot but poorly when cold.

    • For Triprolidine Free Base: Consider non-polar to moderately polar solvents. Light petroleum has been used successfully for the precursor alcohol.[10] Hexane/ethyl acetate or hexane/acetone mixtures are common choices.[15]

    • For Triprolidine HCl: Use more polar solvents. Ethanol, isopropanol, or mixtures of ethanol and water are excellent candidates given the salt's solubility profile.[12][16]

  • Employ a Solvent/Anti-Solvent System: This technique is ideal for compounds that are too soluble in one solvent and insoluble in another.

    • Protocol: Dissolve your oily compound in a minimum amount of a "good" solvent (e.g., ethanol for Triprolidine HCl). Slowly add a miscible "poor" solvent (anti-solvent), such as ethyl acetate or diethyl ether, at an elevated temperature until the solution becomes faintly turbid. Add a drop or two of the good solvent to redissolve the solid, then allow the mixture to cool slowly. This controlled reduction in solubility often promotes crystallization over oiling out.

  • Convert the Free Base to a Salt: If you are working with the free base, its conversion to the hydrochloride salt is a robust strategy to induce crystallization.[1] Salts are generally more crystalline and have higher melting points than their corresponding free bases.

Q3: After recrystallization, my product purity is still unsatisfactory according to HPLC. What are the likely impurities and how do I remove them?

If crystallization fails to remove impurities, a more powerful technique like chromatography is required.

Root Cause Analysis (Common Impurities):

  • Synthesis Precursors: Unreacted starting materials such as 4-methyl-ω-pyrrolidinopropiophenone or 2-(p-toluoyl) pyridine.[10][14]

  • Key Intermediate: The precursor alcohol, 1-(Pyridin-2-yl)-3-(pyrrolidin-1-yl)-1-p-tolylpropan-1-ol, may persist if the dehydration step is incomplete.[17][18]

  • Degradation Products: Triprolidine is known to be light-sensitive and can degrade.[5][6] The pyrrolidine nitrogen can also oxidize to form the Triprolidine N-Oxide.[17]

Solution Pathway: Preparative Column Chromatography

  • Normal-Phase Chromatography (Silica Gel):

    • Principle: This method separates compounds based on polarity. Silica gel is polar.

    • Mobile Phase: A non-polar solvent system is used. Start with a mixture like Hexane/Ethyl Acetate (e.g., 80:20). Because Triprolidine is basic, it can streak on acidic silica gel. To prevent this, add a small amount of a basic modifier like triethylamine (0.5-1%) to the mobile phase. Elute with a gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate) to separate the less polar Triprolidine from more polar impurities like the precursor alcohol.

  • Reverse-Phase Chromatography (C18 Silica):

    • Principle: This is the most common method for analytical HPLC and can be scaled to preparative purification. The stationary phase (C18) is non-polar.

    • Mobile Phase: A polar solvent system is used. Several literature methods can be adapted. A typical mobile phase consists of an aqueous buffer and an organic modifier.[19][20] For example, a mixture of Methanol:Water (80:20) with the pH adjusted to 3.0 with phosphoric acid is effective.[20][21] The non-polar Triprolidine will be retained more strongly than highly polar impurities.

Detailed Experimental Protocols

Protocol 1: Recrystallization of Triprolidine Hydrochloride from Ethanol
  • Place the crude Triprolidine HCl (e.g., 1.0 g) in an Erlenmeyer flask with a stir bar.

  • Add a minimal amount of ethanol (e.g., 3-4 mL) and heat the mixture to a gentle boil with stirring.

  • Continue adding ethanol dropwise until all the solid has just dissolved. Avoid adding a large excess of solvent.

  • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing the filter cake with a small amount of ice-cold ethanol.

  • Dry the purified crystals under vacuum.

Protocol 2: Isomer Enrichment via Oxalate Salt Formation[14]
  • Dissolve the crude E/Z mixture of Triprolidine free base (e.g., 5.0 g) in ethyl methyl ketone (approx. 30 mL).

  • In a separate flask, dissolve a stoichiometric equivalent of oxalic acid in a minimal amount of warm ethyl methyl ketone.

  • Slowly add the oxalic acid solution to the stirring Triprolidine solution. A precipitate should form.

  • Heat the mixture gently to ensure complete reaction, then allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Collect the precipitated Triprolidine Oxalate salt by vacuum filtration. This solid will be enriched in the (E)-isomer.

  • To recover the free base, suspend the salt in water, basify with an ammonia solution, and extract the pure (E)-Triprolidine base into a solvent like toluene or chloroform.

Frequently Asked Questions (FAQs)

Q: What are the key differences in purifying the free base versus the hydrochloride salt? A: The free base is less polar and more soluble in organic solvents like hexanes and ethers. It is best purified by normal-phase (silica gel) chromatography. The hydrochloride salt is a polar, water-soluble solid. It is best purified by recrystallization from polar solvents like ethanol or isopropanol. The choice depends on your synthetic endpoint and the nature of the impurities.

Q: How can I confirm the purity and identity of my final product? A: A multi-technique approach is essential for validation:

  • TLC/HPLC: To assess purity and the number of components. A single spot/peak indicates high purity.

  • Melting Point: A sharp melting point close to the literature value (59-61 °C for the base, ~118 °C for the HCl salt) is a good indicator of purity.[6][7]

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and isomeric ratio.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Q: My purified Triprolidine darkens over time. Why is this happening and how can I prevent it? A: Triprolidine hydrochloride is known to slowly darken upon exposure to light.[4][5] This is a photochemical degradation process. To ensure long-term stability, store the purified compound in an airtight container, protected from light (e.g., in an amber vial), and preferably at a cool temperature (2-8°C).[12][13]

Q: What are typical analytical HPLC conditions for a quick purity check? A: Several validated methods exist. A common reverse-phase method is a good starting point.

Table 2: Example Analytical HPLC Conditions
ParameterCondition 1[20][21]Condition 2[22]
Column C18 (e.g., 250 x 4.6 mm, 5 µm)C18 (e.g., 50 x 2.1 mm, 5 µm)
Mobile Phase Methanol:Water (80:20 v/v), pH 3.0 with H₃PO₄Water:Methanol:Formic Acid (55:45:0.5 v/v/v)
Flow Rate 1.0 mL/min0.3 mL/min
Detection (UV) 246 nmMS detection (m/z 279.1 -> 208.1)

References

  • TradeIndia. (n.d.). Buy Triprolidine HCL, Pharmaceutical Antihistamine at Affordable Price. Retrieved from [Link]

  • Chemigran Pte Ltd. (n.d.). Triprolidine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5282443, Triprolidine. Retrieved from [Link]

  • Martindale: The Complete Drug Reference. (n.d.). Triprolidine Hydrochloride. (A specific URL is not available, but the source is widely recognized).
  • Veeprho. (n.d.). Triprolidine Impurities and Related Compound. Retrieved from [Link]

  • Saida, B. M., et al. (2014). Liquid chromatographic method for the determination of triprolidine in preparations. Journal of Chemical and Pharmaceutical Research, 6(8), 327-332. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5702129, Triprolidine Hydrochloride Anhydrous. Retrieved from [Link]

  • SLS. (n.d.). Triprolidine hydrochloride, >=99%. Retrieved from [Link]

  • El-Enany, N., et al. (2009). Simultaneous determination of triprolidine and pseudoephedrine in human plasma by liquid chromatography-ion trap mass spectrometry. Journal of Chromatography B, 877(32), 4036-4044. Retrieved from [Link]

  • Hinge, M., et al. (2015). Spectrophotometric and High Performance Liquid Chromatographic Determination (HPLC) of Triprolidine and Pseudoephedrine Hydrochloride in Tablet Dosage Form. Pharmaceutical Methods, 6(2), 87-92. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Triprolidine-impurities. Retrieved from [Link]

  • ResearchGate. (2014). Liquid chromatographic method for the determination of Triprolidine. Retrieved from [Link]

  • The Good Scents Company. (n.d.). triprolidine hydrochloride monohydrate. Retrieved from [Link]

  • ResearchGate. (2002). The thermal stability of triprolidine hydrochloride and its mixtures with cyclodextrin and glucose. Retrieved from [Link]

  • ResearchGate. (2015). Spectrophotometric and High Performance Liquid Chromatographic Determination (HPLC) of Triprolidine and Pseudoephedrine Hydrochloride in Tablet Dosage Form. Retrieved from [Link]

  • LookChem. (n.d.). Cas 486-12-4, Triprolidine. Retrieved from [Link]

  • Chemsrc. (n.d.). Triprolidine hydrochloride. Retrieved from [Link]

  • Google Patents. (2007). WO2007141803A2 - A process for the synthesis of (e) -2-[1 - (4 - methyl phenyl) -3-(1-pyrronyl)-1 - propenyl] pyridine (triprolidine).
  • ResearchGate. (n.d.). Substances yield after recrystallization from different solvents. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • USP. (n.d.). Triprolidine Hydrochloride. (A specific URL is not available, but the source is widely recognized).
  • Waters Corporation. (2003). Pseudoephedrine HCL and Triprolidine HCL. Retrieved from [Link]

  • Carewell Pharma. (n.d.). B Pharmacy 5th Semester Syllabus. Retrieved from [Link]

Sources

Technical Support Center: Enhancing Bioavailability of 1-(Pyridin-2-yl)-3-(pyrrolidin-1-yl)-1-(p-tolyl)propan-1-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome, researchers and drug development professionals. This guide is designed to provide expert-level technical support for enhancing the oral bioavailability of 1-(Pyridin-2-yl)-3-(pyrrolidin-1-yl)-1-(p-tolyl)propan-1-ol derivatives. Given the structural characteristics of this class—a tertiary alcohol with pyridine, pyrrolidine, and p-tolyl groups—these compounds are anticipated to be poorly water-soluble (likely Biopharmaceutics Classification System [BCS] Class II or IV), presenting significant challenges to achieving therapeutic concentrations in vivo.[1]

This document moves beyond standard protocols to offer causal explanations and robust troubleshooting frameworks, empowering you to make informed decisions in your formulation development.

Section 1: Troubleshooting Guide for Common Experimental Issues

This section addresses specific problems you may encounter during formulation development and in vivo testing.

Issue 1: Inconsistent or Low Oral Bioavailability in Preclinical Animal Models

You've synthesized a promising derivative, but oral dosing in rodents yields low and highly variable plasma concentrations (high standard deviation in AUC and Cmax).

Potential Root Causes:

  • Poor Aqueous Solubility: The primary limiting factor for BCS Class II/IV compounds is the dissolution rate in the gastrointestinal (GI) fluid.[2] If the compound doesn't dissolve, it cannot be absorbed.

  • Insufficient Permeability: While many poorly soluble drugs have high permeability (BCS Class II), some may exhibit poor membrane transport (BCS Class IV), potentially due to molecular size, charge, or efflux transporter interactions.[3]

  • Extensive First-Pass Metabolism: The compound may be extensively metabolized by cytochrome P450 (CYP) enzymes in the gut wall or liver before reaching systemic circulation.

  • Formulation Instability: The formulation itself may be unstable, leading to drug precipitation in the GI tract upon dilution with intestinal fluids.[4]

Recommended Troubleshooting Workflow:

This workflow provides a systematic approach to identifying and solving the bioavailability challenge.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Strategy Selection cluster_2 Phase 3: Formulation & Testing A Start: Low/Variable Bioavailability B Determine Kinetic Aqueous Solubility (pH 1.2, 4.5, 6.8) A->B C Assess LogP & Permeability (e.g., PAMPA, Caco-2) B->C D Solubility < 10 µg/mL? C->D E Low Permeability? D->E Yes F Focus: Solubility Enhancement (Solid Dispersion, Nanosuspension, SEDDS) D->F No (Re-evaluate) E->F No H Combined Approach Needed (BCS Class IV Strategies) E->H Yes G Focus: Permeability Enhancement (Add Permeation Enhancers, Lipid Systems) I Develop & Characterize Formulation (e.g., Particle Size, Dissolution) F->I H->I J Conduct In Vivo Pharmacokinetic Study I->J K Establish In Vitro-In Vivo Correlation (IVIVC) J->K L End: Optimized Formulation K->L

Caption: Decision workflow for troubleshooting poor oral bioavailability.

Issue 2: Amorphous Solid Dispersion (ASD) Fails to Improve Exposure or Shows Poor Physical Stability

You prepared an ASD using hot-melt extrusion (HME) or spray drying, but the in vivo performance is disappointing, or the material crystallizes during storage.

Potential Root Causes:

  • Polymer-API Immiscibility or Insufficient Interaction: For an ASD to be stable, the drug must be molecularly dispersed and interact favorably with the polymer matrix.[5] Without this, phase separation and crystallization will occur.

  • Incorrect Drug Loading: Overloading the polymer matrix beyond its saturation capacity for the API is a primary cause of instability.[6]

  • "Spring and Parachute" Failure: The formulation successfully creates a supersaturated state upon dissolution (the "spring"), but it quickly precipitates before it can be absorbed (a failed "parachute").[5] This is often due to the lack of a precipitation inhibitor in the formulation or dissolution media.

  • Hygroscopicity: Water absorbed from the environment can act as a plasticizer, increasing molecular mobility and facilitating crystallization.[7]

Recommended Actions & Protocols:

  • Action 1: Systematically Screen Polymers. Do not rely on a single polymer. Screen a range of polymers with different properties (e.g., PVP, HPMC, HPMC-AS, Soluplus®).[8]

  • Action 2: Determine Drug-Polymer Miscibility. Before scaling up, use small-scale methods like film casting combined with Differential Scanning Calorimetry (DSC) to assess miscibility and predict the maximum stable drug loading.[8]

  • Action 3: Incorporate a Precipitation Inhibitor. For polymers like PVP that provide a good "spring" but a poor "parachute," consider adding a second polymer with precipitation-inhibiting properties, such as HPMC-AS.[5]

Protocol 1: Hot-Melt Extrusion (HME) for Amorphous Solid Dispersion

  • Pre-Blending: Accurately weigh the API and selected polymer (e.g., Soluplus®) at the desired ratio (start with 10-25% drug load). Mix thoroughly in a V-blender or by manual tumbling for 15 minutes.

  • Extruder Setup: Set the temperature profile for the extruder zones. For Soluplus®, a profile might start at 80°C and increase to 160-180°C. The goal is to be ~30-40°C above the glass transition temperature (Tg) of the mixture, but well below the degradation temperature of the API.

  • Extrusion: Feed the pre-blend into the extruder at a controlled rate. The molten extrudate should be clear and homogenous, indicating good mixing and dispersion.

  • Cooling & Milling: Cool the extrudate rapidly on a conveyor belt or chill roll to lock in the amorphous state. Mill the resulting solid into a fine powder using a Fitz mill or similar equipment.

  • Characterization (Critical):

    • DSC: Confirm the absence of a melting endotherm for the crystalline drug, indicating a fully amorphous dispersion.

    • Powder X-Ray Diffraction (pXRD): Verify the absence of Bragg peaks, confirming the amorphous nature.

    • In Vitro Dissolution: Perform dissolution testing in biorelevant media (e.g., FaSSIF/FeSSIF) to observe the "spring and parachute" effect.

Issue 3: Self-Emulsifying Drug Delivery System (SEDDS) Appears Unstable or Performs Poorly

Your liquid SEDDS formulation shows phase separation upon storage or results in low drug absorption in vivo.

Potential Root Causes:

  • Poor Excipient Selection: The oil, surfactant, and co-surfactant are not optimized for the specific drug molecule. The drug may have low solubility in the chosen oil phase or the surfactant may not effectively emulsify the system.[9]

  • Drug Precipitation Upon Dispersion: The formulation emulsifies, but the drug's concentration in the resulting oil droplets exceeds its solubility, causing it to precipitate out in the aqueous environment of the GI tract.[10]

  • GI Fluid Effects: The formulation may be susceptible to digestion by lipases, which can break down the oil phase and cause the drug to precipitate before it can be absorbed.[11]

Recommended Actions & Protocols:

  • Action 1: Systematic Excipient Screening. Determine the drug's solubility in a wide range of oils (e.g., Capryol™, Labrafil®), surfactants (e.g., Kolliphor® EL, Tween® 80), and co-surfactants (e.g., Transcutol® HP).[9]

  • Action 2: Construct Ternary Phase Diagrams. These diagrams are essential for identifying the optimal ratios of oil, surfactant, and co-surfactant that result in a stable and efficient self-emulsifying region.

  • Action 3: Characterize the Resulting Emulsion. Upon dilution in water, the formulation should spontaneously form a clear or slightly bluish-white emulsion. Use Dynamic Light Scattering (DLS) to measure the globule size; a size below 200 nm is generally desirable for efficient absorption.[10][11]

Section 2: Frequently Asked Questions (FAQs)

Q1: Which bioavailability enhancement strategy is the best starting point for my 1-(Pyridin-2-yl)-3-(pyrrolidin-1-yl)-1-(p-tolyl)propan-1-ol derivative?

A1: There is no single "best" strategy; the choice is data-driven. The optimal starting point depends on the specific physicochemical properties of your derivative, particularly its solubility and melting point.

StrategyMechanismBest For APIs That Are...ProsCons
Amorphous Solid Dispersion (ASD) Increases dissolution rate by presenting the drug in a high-energy, amorphous form molecularly dispersed in a polymer.[12]Thermally stable with a high melting point. Able to form hydrogen bonds with polymers.High potential for significant bioavailability increase. Amenable to solid dosage forms (tablets/capsules).Risk of recrystallization. Requires specialized equipment (spray dryer, HME).[6]
Self-Emulsifying Drug Delivery Systems (SEDDS) Pre-dissolves the drug in a lipid/surfactant mixture, which forms a fine emulsion in the GI tract, bypassing dissolution.[13][14]Highly lipophilic (high LogP). Susceptible to thermal degradation (lower melting point).Excellent for very "greasy" molecules. Can enhance lymphatic uptake, avoiding first-pass metabolism.[15]Typically liquid formulations (capsule compatibility issues). Potential for GI side effects from surfactants.[9]
Nanosuspension Increases dissolution velocity by reducing particle size to the nanometer range, which increases the surface area according to the Noyes-Whitney equation.[16][17]Crystalline and poorly soluble in both aqueous and organic solvents (difficult to formulate in ASD or SEDDS).Applicable to a broad range of compounds. Can be administered via multiple routes (oral, IV).[18][19]High energy milling/homogenization required. Physical stability (particle growth/Ostwald ripening) can be a challenge.

Q2: How do I select the right excipients for my formulation?

A2: Excipient selection is a critical step that requires systematic screening.[20] The goal is to find excipients that not only perform a function (e.g., solubilize, stabilize) but are also compatible with the API.

  • For Solid Dispersions: The key is drug-polymer interaction. Polymers like Kollidon® VA 64 (Copovidone) and Soluplus® are excellent for HME due to their thermal stability and solubilization capacity.[21] For enteric release or to protect acid-labile compounds, polymers like HPMC-AS are used.[8]

  • For SEDDS: The goal is to maximize drug solubility in the formulation while ensuring spontaneous emulsification.[9]

    • Oils: Long-chain triglycerides (LCTs) can promote lymphatic transport, while medium-chain triglycerides (MCTs) often offer better drug solubility.

    • Surfactants: High HLB (Hydrophile-Lipophile Balance) surfactants like Kolliphor® EL or Tween® 80 are needed to form fine oil-in-water emulsions.[11]

    • Co-solvents/Co-surfactants: Excipients like Transcutol® or PEG 400 can help dissolve the drug and improve the spontaneity of emulsification.[22]

Q3: What is an In Vitro-In Vivo Correlation (IVIVC) and why is it important?

A3: An IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form (usually the drug dissolution rate) and an in vivo response (plasma drug concentration).[23][24]

Importance for Your Research:

  • Reduces Animal Studies: A validated IVIVC allows you to use in vitro dissolution testing as a surrogate for in vivo bioequivalence studies when making minor formulation changes, saving time, cost, and reducing the use of animals.[23][25]

  • Sets Meaningful Quality Control Specs: It allows you to set dissolution acceptance criteria that are clinically relevant. You will know that if a batch passes the dissolution test, it will perform as expected in vivo.[24]

  • Accelerates Development: It provides a deep understanding of how formulation variables affect bioavailability, enabling more efficient optimization.[26]

Developing a Level A IVIVC—the most useful type—requires obtaining in vitro dissolution profiles and in vivo plasma concentration profiles from at least two, preferably three or more, formulations with different release rates (e.g., slow, medium, fast).

cluster_invitro In Vitro Arm cluster_invivo In Vivo Arm F1_diss Formulation 1 (Fast Release) diss_data Dissolution Profiles (% Released vs. Time) F1_diss->diss_data F2_diss Formulation 2 (Medium Release) F2_diss->diss_data F3_diss Formulation 3 (Slow Release) F3_diss->diss_data corr Correlation Model (% Dissolved vs. % Absorbed) diss_data->corr F1_pk Formulation 1 (PK Study) pk_data Plasma Profiles (Conc. vs. Time) F1_pk->pk_data F2_pk Formulation 2 (PK Study) F2_pk->pk_data F3_pk Formulation 3 (PK Study) F3_pk->pk_data decon Deconvolution (Calculate % Absorbed) pk_data->decon decon->corr

Caption: Workflow for establishing a Level A IVIVC.

References

  • Bioavailability Enhancement of Poorly Soluble Drugs: The Holy Grail in Pharma Industry. PubMed
  • Self-Emulsifying Drug Delivery Systems (SEDDS)
  • Nanosuspensions: Enhancing drug bioavailability through nanoniz
  • Summary of the commonly used excipients for preparation of solid dispersions.
  • Strategies for enhancing oral bioavailability of poorly soluble drugs.
  • Nanosuspensions as a promising approach to enhance bioavailability of poorly soluble drugs : An update.
  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. MDPI
  • Self-Emulsifying Drug Delivery Systems. Pharmaceutical Technology
  • Improved Bioavailability of Poorly Soluble Drugs through Gastrointestinal Muco-Adhesion of Lipid Nanoparticles. PMC - NIH
  • Bioavailability Enhancement Techniques For Poorly Soluble Drug. IJCRT.org
  • Self-emulsifying Drug Delivery System (SEEDS).
  • NANOSUSPENSION: AN ATTEMPT TO ENHANCE BIOAVAILABILITY OF POORLY SOLUBLE DRUGS. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH
  • A Review on Some Formulation Strategies to Improve the Bioavailability of Drugs with Low Permeability and High Solubility (BCS III). Semantic Scholar
  • Self-Emulsifying Drug Delivery Systems (SEDDS): An Update from Formulation Development to Therapeutic Strategies.
  • Nanosuspension: Way to Enhance the Bioavailibility of Poorly Soluble Drug.
  • NANOSUSPENSION: BIOAVAILABILITY ENHANCING NOVEL APPROACH. International Journal of Pharmacy and Biological Sciences
  • Self-Emulsifying Drug Delivery Systems (SEDDS) in Pharmaceutical Development. Walsh Medical Media
  • CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. Premier Consulting
  • The use of excipients and polymer alloys to overcome challenges in amorphous solid dispersion formulation.
  • SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery
  • Role of excipients in amorphous solid dispersions. BASF Pharma
  • Formulation strategies to improve the permeability of BCS class ӀӀӀ drugs: Special emphasis on 5 Fluorouracil. Jetir.Org
  • A Troubleshooting Guide for Topical Drug Manufacturing. Pharmaceutical Technology
  • In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. Walsh Medical Media
  • The Top 5 Problems Encountered in Developing Your Formula for Tablets and Capsules. LFA Machines
  • Solid Dispersions. Contract Pharma
  • Troubleshooting in Pharma Formulations Drug Development Services. VerGo Pharma Research
  • Advanced Drug Delivery Strategies to Overcome Solubility and Permeability Challenges: Driving Biopharmaceutical Advancements Toward Commercial Success. ACS Omega
  • In Vitro–In Vivo Correlation: Importance of Dissolution in IVIVC. AAPS PharmSciTech
  • In vitro-In vivo Correlation: Perspectives on Model Development. PMC - PubMed Central
  • (PDF) A Review on Some Formulation Strategies to Improve the Bioavailability of Drugs with Low Permeability and High Solubility (BCS III).
  • IN VITRO - IN VIVO CORREL
  • Small Business Assistance: Frequently Asked Questions on Drug Development and Investigational New Drug Applic
  • Troubleshooting Formulation Issues in High-Dose Tablets. Pharma.Tips
  • Pharmaceutical Development - Frequently Asked Questions. SwRI
  • Questions About Clinical Trials & Clinical Research. Pfizer
  • Strategies for Resolving Stability Issues in Drug Formul
  • Guide to the Drug Development Process. Moravek
  • Article Review: Improving The Permeability of BCS Class II, III, and IV Drugs Using the Co-Amorph Method. Journal of Pharmaceutical and Sciences

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Addressing off-target effects of 1-(Pyridin-2-yl)-3-(pyrrolidin-1-yl)-1-(p-tolyl)propan-1-ol in cellular models

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Addressing Off-Target Effects of Triprolidine in Cellular Models

Prepared by: Gemini, Senior Application Scientist Last Updated: January 21, 2026

Introduction

This guide provides in-depth technical support for researchers using 1-(Pyridin-2-yl)-3-(pyrrolidin-1-yl)-1-(p-tolyl)propan-1-ol, commonly known as Triprolidine , in cellular models. Triprolidine is a first-generation antihistamine that acts as a potent and selective antagonist of the Histamine H1 receptor (H1R).[1][2][3] It is a valuable tool for studying H1R-mediated signaling pathways. However, like many first-generation antihistamines, Triprolidine is known to cross the blood-brain barrier and can exhibit off-target activities at higher concentrations, which may lead to confounding experimental results.[4][5][6]

Section 1: Foundational Knowledge & Initial Experiment Design

This section covers the essential background information and baseline controls required for any experiment involving Triprolidine.

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of Triprolidine and its mechanism of action?

A1: The primary target of Triprolidine is the Histamine H1 receptor (H1R) , a G-protein coupled receptor (GPCR).[1][10] Triprolidine acts as a competitive antagonist (or more accurately, an inverse agonist), binding to the H1R and preventing its activation by endogenous histamine.[1][2] The H1R primarily couples to the Gαq subunit, which activates the Phospholipase C (PLC) signaling pathway.[10] This leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), causing a subsequent increase in intracellular calcium and activation of Protein Kinase C (PKC).[11] By blocking this, Triprolidine effectively mitigates histamine-induced inflammatory and allergic responses.[11][12]

Q2: What are the known or suspected off-target effects of Triprolidine?

A2: As a first-generation antihistamine, Triprolidine's main off-target effects are due to its lack of perfect selectivity and its ability to penetrate the central nervous system.[6][13] The most well-documented off-target activity is anticholinergic , resulting from the blockade of muscarinic acetylcholine receptors.[7][8] This can lead to effects like dry mouth or sedation in a clinical context, and in a cellular model, it could inadvertently inhibit muscarinic signaling pathways.[4][5] At higher concentrations, interactions with other receptors (e.g., adrenergic, serotonergic) or ion channels cannot be completely ruled out, a common characteristic of this drug class.[14]

Q3: I'm observing an unexpected phenotype in my cells after Triprolidine treatment. How do I begin to troubleshoot if this is an off-target effect?

A3: Start by asking three fundamental questions:

  • Is the effect target-specific? Does the phenotype disappear if you knock down the H1 receptor (HRH1 gene) using siRNA or CRISPR?[15] If the effect persists in H1R-deficient cells, it is definitively an off-target effect.

  • Is the effect reproducible with other H1R antagonists? Use a structurally different H1R antagonist (e.g., Mepyramine or a second-generation antihistamine like Cetirizine, if cell permeability is not an issue for your model). If a different H1R blocker produces the same phenotype, it strengthens the case for an on-target effect.

  • Can the effect be rescued? Can you reverse the phenotype by co-treating the cells with a high concentration of the H1R agonist, histamine? An on-target effect should be surmountable by the natural agonist.

The workflow diagram below outlines a systematic approach to this problem.

Q4: What essential controls should I include in every experiment with Triprolidine?

A4: Every experiment should, at a minimum, include the following controls:

  • Vehicle Control: Cells treated with the same solvent (e.g., DMSO, PBS) used to dissolve the Triprolidine, at the same final concentration. This controls for any effects of the solvent itself.

  • Positive Control (for H1R inhibition): Cells treated with histamine to activate the H1R pathway, and a separate group co-treated with histamine and Triprolidine. This confirms the drug is active in your system.

  • Negative Control (for off-target screening): An H1R-negative cell line, if available. Treating this cell line with Triprolidine can quickly reveal off-target effects. If a knockout line is not available, using a scrambled siRNA control alongside your HRH1-knockdown cells is essential.[16][17]

Section 2: Advanced Troubleshooting & Validation Protocols

This section provides detailed protocols and advanced strategies to rigorously dissect on-target from off-target effects.

Troubleshooting & Experimental Validation Workflow

G cluster_0 Phase 1: Initial Observation cluster_1 Phase 2: On-Target Validation cluster_2 Phase 3: Conclusion A Unexpected Phenotype Observed with Triprolidine B Orthogonal H1R Antagonist (e.g., Mepyramine) A->B C H1R (HRH1) Knockdown (siRNA/CRISPR) A->C D Histamine Rescue Experiment A->D E Phenotype Replicated? B->E F Phenotype Abolished? C->F G Phenotype Reversed? D->G H High Confidence ON-TARGET Effect E->H Yes I High Confidence OFF-TARGET Effect E->I No F->H Yes F->I No G->H Yes G->I No

Data Summary: Triprolidine Binding Profile

The following table summarizes key binding affinity data. It is crucial to work at concentrations well below the Ki for off-targets to minimize confounding effects.

Target ReceptorLigandAffinity (Ki) / Potency (IC50)Reference
Histamine H1 (Human) Triprolidine1.2 nM (Ki) PubChem CID: 5282443[1]
Muscarinic M1 (Bovine)Triprolidine~3,600 - 30,000 nM (Ki range for low-affinity H1 antagonists)[8]
Muscarinic M2 (Bovine)Triprolidine~3,600 - 30,000 nM (Ki range for low-affinity H1 antagonists)[8]
Muscarinic M3 (Bovine)Triprolidine~3,600 - 30,000 nM (Ki range for low-affinity H1 antagonists)[8]

Experimental Protocols

Protocol 1: Validating On-Target Engagement using siRNA Knockdown

This protocol uses small interfering RNA (siRNA) to transiently reduce the expression of the H1 receptor (HRH1 gene), thereby creating a cellular model to test if the effect of Triprolidine is H1R-dependent.[16][18]

Materials:

  • Cells of interest plated in a 24-well plate

  • siRNA targeting HRH1 (validated sequences recommended)

  • Non-targeting (scrambled) control siRNA

  • Lipofectamine RNAiMAX or similar transfection reagent

  • Opti-MEM Reduced Serum Medium

  • Triprolidine

  • Assay reagents for measuring your phenotype (e.g., qPCR reagents, Western blot antibodies, fluorescence plate reader).

Procedure:

  • Cell Seeding: Day 1, seed your cells in a 24-well plate at a density that will result in 50-70% confluency on the day of transfection.

  • Transfection Complex Preparation: On Day 2, for each well, prepare two tubes:

    • Tube A: Dilute 20 pmol of siRNA (either HRH1-targeting or scrambled control) into 50 µL of Opti-MEM.

    • Tube B: Dilute 1.5 µL of Lipofectamine RNAiMAX into 50 µL of Opti-MEM.

  • Complex Formation: Combine the contents of Tube A and Tube B, mix gently, and incubate for 15-20 minutes at room temperature.

  • Transfection: Add the 100 µL siRNA-lipid complex dropwise to the appropriate wells.

  • Incubation: Incubate the cells for 48-72 hours. The optimal time for maximal protein knockdown should be determined empirically.

  • Validation of Knockdown (Parallel Plate): After the incubation period, lyse cells from a parallel control plate and confirm HRH1 knockdown via qPCR (for mRNA levels) or Western blot (for protein levels). A knockdown efficiency of >70% is recommended.[16]

  • Triprolidine Treatment: Treat the scrambled control wells and the HRH1 knockdown wells with Triprolidine at your desired concentration. Include vehicle controls for both sets.

  • Phenotypic Analysis: After the appropriate treatment duration, perform your cellular assay.

Interpreting the Results:

  • On-Target Effect: The phenotype observed with Triprolidine in scrambled control cells is significantly reduced or completely absent in the HRH1 knockdown cells.

  • Off-Target Effect: The phenotype is still present in the HRH1 knockdown cells, indicating the effect is independent of the H1 receptor.

Protocol 2: Histamine H1 Receptor Signaling Pathway

This diagram illustrates the canonical H1R signaling cascade and highlights where Triprolidine acts. Understanding this pathway is key to designing functional rescue or downstream effector assays.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Histamine Histamine H1R H1 Receptor Histamine->H1R Activates Triprolidine Triprolidine (Antagonist) Triprolidine->H1R Blocks Gq Gαq H1R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC PKC Activation DAG->PKC Ca Ca²⁺ Release ER->Ca Response Cellular Response (e.g., Inflammation, Proliferation) Ca->Response PKC->Response

References

  • Wikipedia. Histamine H1 receptor. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5282443, Triprolidine. [Link]

  • Pediatric Oncall. Triprolidine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose. [Link]

  • Patsnap Synapse. What is the mechanism of Triprolidine Hydrochloride? [Link]

  • Leurs, R., et al. (1999). Molecular properties and signalling pathways of the histamine H1 receptor. Clinical & Experimental Allergy, 29 Suppl 3, 19–28. [Link]

  • Small Molecule Pathway Database (SMPDB). Histamine H1 Receptor Activation. [Link]

  • Patsnap Synapse. What is Triprolidine Hydrochloride used for? [Link]

  • PharmaCompass. Triprolidin | Drug Information, Uses, Side Effects, Chemistry. [Link]

  • Mizuguchi, H., et al. (2012). Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells. International Journal of Molecular Sciences, 13(9), 11006–11018. [Link]

  • Healthy Debate. Should we be taking first-generation H1-antihistamines, like Benadryl, off the over-the-counter shelves? [Link]

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  • Proteintech. siRNA knockdown validation 101: Incorporating negative controls in antibody research. Human Gene, 7, 18–20. [Link]

  • Gonzalez-Espinosa, C., et al. (2003). Histamine acting on H1 receptor promotes inhibition of proliferation via PLC, RAC, and JNK-dependent pathways. Cellular Signalling, 15(9), 883-892. [Link]

  • National Center for Biotechnology Information. StatPearls [Internet]. Antihistamines. [Link]

  • Simons, F. E. R., & Simons, K. J. (2008). H1 Antihistamines: Current Status and Future Directions. World Allergy Organization Journal, 1(9), 145–155. [Link]

  • Azure Biosystems. How to Troubleshoot Common In-cell Western Issues. [Link]

  • AntBio. Post-Identification Target Validation: Critical Steps in Small-Molecule. [Link]

  • V.Nimc. siRNA Knockdown: A Step-by-Step Protocol. [Link]

  • Unb. siRNA Knockdown: A Step-by-Step Protocol. [Link]

  • Uzan, A., et al. (1987). Antimuscarinic Effects of Antihistamines: Quantitative Evaluation by Receptor-Binding Assay. Japanese Journal of Pharmacology, 44(2), 231-234. [Link]

  • ResearchGate. Adverse Events Associated with First-Generation Antihistamines. [Link]

  • Promega Corporation. (2021, October 22). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An [Video]. YouTube. [Link]

  • GoodRx Health. What's the Difference Between First-Generation and Second-Generation Antihistamines? [Link]

  • Jiang, X., et al. (2011). VALIDATING THE USE OF SIRNA AS A NOVEL TECHNIQUE FOR CELL SPECIFIC TARGET GENE KNOCKDOWN IN LUNG ISCHEMIA-REPERFUSION INJURY. Journal of Surgical Research, 168(1), 145–152. [Link]

  • BMG LABTECH. A troubleshooting guide to microplate-based assays. [Link]

  • Patsnap Synapse. How to design effective siRNA for gene knockdown experiments? [Link]

  • Hart, G. T., et al. (2014). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology, 10(6), 408–416. [Link]

  • University College London. Target Identification and Validation (Small Molecules). [Link]

  • Workman, P., et al. (2017). Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. Cancer Discovery, 7(5), 468–486. [Link]

  • National Center for Biotechnology Information. LiverTox: Clinical and Research Information on Drug-Induced Liver Injury [Internet]. Triprolidine. [Link]

  • National Center for Biotechnology Information. PubChem Pathway Summary for Pathway SMP0057581, Triprolidine H1-Antihistamine Action. [Link]

  • Hughes, Z. A., et al. (2005). An investigation of the H1-receptor antagonist triprolidine: pharmacokinetics and antihistaminic effects. Journal of Allergy and Clinical Immunology, 77(2), 326-330. [Link]

  • Williams, B. O., et al. (2020). Bioavailability of Triprolidine as a Single Agent or in Combination With Pseudoephedrine: A Randomized, Open-Label Crossover Study in Healthy Volunteers. Clinical Pharmacology in Drug Development, 9(5), 624–632. [Link]

Sources

Modifying experimental protocols for better reproducibility with CAS 70708-28-0

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Enhancing Reproducibility with CAS 70708-28-0

A Guide for Researchers, Scientists, and Drug Development Professionals

From the desk of the Senior Application Scientist:

Welcome to the technical support center for CAS 70708-28-0, also known as [(2-cyclopentyl-6,7-dichloro-2-methyl-1-oxo-2,3-dihydro-1H-inden-5-yl)oxy]acetic acid. This guide is designed to address common challenges and improve the reproducibility of experiments involving this and similar small molecule inhibitors. Achieving consistent and reliable data is paramount in research and development. This resource provides in-depth, field-proven insights to help you navigate the complexities of in vitro experimentation.

The following troubleshooting guide and frequently asked questions (FAQs) are structured to provide not just solutions, but also the underlying scientific reasoning to empower you to make informed decisions in your protocol design.

Troubleshooting Guide & FAQs

Section 1: Compound Handling and Preparation

Question 1: My dose-response curves for CAS 70708-28-0 are inconsistent between experiments. What could be the primary cause of this variability?

Answer: Inconsistent dose-response curves are a frequent issue when working with hydrophobic small molecules. The most common culprit is poor aqueous solubility leading to compound precipitation in your assay medium.[1][2][3] CAS 70708-28-0, with its multiple ring structures, is predicted to have low water solubility.

Causality: When you dilute your DMSO stock solution into aqueous cell culture medium, the compound can crash out of solution if its concentration exceeds its kinetic solubility limit in that specific medium. This leads to an actual final concentration that is lower and more variable than intended. The effect is often more pronounced at higher concentrations, leading to shallow or inconsistent inhibition curves.[4]

Troubleshooting Steps:

  • Re-evaluate Stock Concentration: High concentration DMSO stocks (10-30 mM) are common but can exacerbate precipitation upon dilution.[1][5] Consider working with a lower stock concentration (e.g., 1-5 mM) if your assay's DMSO tolerance allows.

  • Optimize Dilution Protocol: Avoid single, large dilution steps. A serial dilution approach in DMSO first, followed by dilution into the final assay medium, can mitigate precipitation.

  • Visual Inspection: Before adding the compound to your cells, visually inspect the diluted solution (at the highest concentration) for any signs of precipitation (cloudiness, particles). Centrifugation of the diluted compound and subsequent measurement of the supernatant concentration via HPLC-UV can quantify the soluble fraction.[6]

  • Solubility Assessment: Proactively determine the kinetic solubility of your compound in your specific assay buffer or medium. This provides an empirical upper limit for your experimental concentrations.[6]

Question 2: I've prepared a 10 mM stock of CAS 70708-28-0 in DMSO. After one freeze-thaw cycle, I'm seeing reduced activity in my cell-based assay. Is the compound unstable?

Answer: While chemical degradation is possible, a more likely explanation for reduced activity after a freeze-thaw cycle is compound precipitation from the DMSO stock itself.[1]

Causality: The solubility of many compounds in DMSO is not limitless, and it can decrease at lower temperatures. Upon freezing and subsequent thawing, the compound may not fully redissolve, especially if the stock concentration is near its saturation point. This results in a lower effective concentration being added to your experiment.

Troubleshooting Steps:

  • Pre-use Preparation: Before each use, ensure your DMSO stock is completely thawed at room temperature and vortexed thoroughly to redissolve any potential precipitates.

  • Aliquot Stocks: Prepare single-use aliquots of your DMSO stock solution to minimize the number of freeze-thaw cycles.

  • Storage Conditions: Store DMSO stocks at -20°C and protected from light. Ensure they are tightly sealed to prevent water absorption, which can decrease the compound's solubility in DMSO.

  • Consider Fresh Stocks: For critical experiments, preparing a fresh DMSO stock from solid material is the best practice to ensure accurate concentration.

Section 2: Cell-Based Assay Optimization

Question 3: I'm observing cytotoxicity in my cell line at concentrations where I don't expect to see target-specific effects. How can I differentiate between cytotoxicity and the intended pharmacological effect?

Answer: Distinguishing between specific and non-specific effects is crucial. The observed cytotoxicity could be due to the compound itself, but it is often linked to the solvent (DMSO) concentration or compound precipitation.

Causality:

  • Solvent Toxicity: Most cell lines can tolerate DMSO up to 0.5-1%, but some are more sensitive.[7][8] If your dilution scheme results in a final DMSO concentration exceeding this, you may induce cytotoxicity independent of your compound's activity.

  • Compound Aggregation: Precipitated compound can form aggregates that are non-specifically toxic to cells or can interfere with assay readouts (e.g., light scattering in absorbance assays).

  • Off-Target Effects: At high concentrations (>10 µM), the risk of the compound hitting unintended targets increases, which can lead to cell death.[9]

Troubleshooting Steps:

  • DMSO Vehicle Control: Always include a vehicle control group that receives the highest concentration of DMSO used in your experiment. This will reveal the baseline level of solvent-induced toxicity.

  • Cytotoxicity Assay: Run a parallel cytotoxicity assay (e.g., CellTiter-Glo®, MTS, or LDH release assay) alongside your functional assay. This will allow you to determine the concentration at which the compound begins to impact cell viability.

  • Inactive Control Compound: If available, use a structurally similar but biologically inactive analog of your compound as a negative control. This helps to confirm that the observed effects are due to specific target engagement.[9]

  • Concentration Capping: Limit your maximum testing concentration to 1-10 µM for initial cell-based assays to minimize non-specific effects.[9]

Question 4: The potency (IC50) of CAS 70708-28-0 is significantly lower in my cell-based assay compared to a biochemical (enzyme) assay. What explains this discrepancy?

Answer: A potency shift between biochemical and cellular assays is common and expected. It highlights the complex biological environment that a compound must navigate to reach its target within a cell.

Causality:

  • Cell Permeability: The compound must cross the cell membrane to reach an intracellular target. Poor membrane permeability will result in a lower intracellular concentration compared to the concentration in the medium, leading to a higher apparent IC50.[9]

  • Compound Stability in Media: The compound may be unstable in the complex environment of cell culture media, which contains various components that can degrade it over the course of a multi-hour or multi-day incubation.[10][11]

  • Efflux Pumps: Cells can actively transport the compound out via efflux pumps (e.g., P-glycoprotein), keeping the intracellular concentration low.

  • Protein Binding: The compound can bind to proteins in the serum of the cell culture medium, reducing the free fraction available to enter the cells and interact with the target.

Workflow for Investigating Potency Shift:

G Biochem_IC50 Biochemical IC50 Determined Cell_IC50 Cellular IC50 is Higher Biochem_IC50->Cell_IC50 Discrepancy Noted Permeability Assess Cell Permeability (e.g., PAMPA) Cell_IC50->Permeability Hypothesis 1: Poor Permeability Stability Assess Media Stability (LC-MS) Cell_IC50->Stability Hypothesis 2: Compound Degradation Efflux Test with Efflux Pump Inhibitors Cell_IC50->Efflux Hypothesis 3: Active Efflux Serum_Effect Compare IC50 with/without Serum Cell_IC50->Serum_Effect Hypothesis 4: Serum Protein Binding Conclusion Identify Key Factor for Potency Shift Permeability->Conclusion Stability->Conclusion Efflux->Conclusion Serum_Effect->Conclusion

Caption: Workflow for troubleshooting potency shifts between biochemical and cellular assays.

Protocols for Enhanced Reproducibility

Protocol 1: Kinetic Solubility Assessment in Assay Medium

This protocol determines the concentration at which the compound begins to precipitate from the assay medium.

Materials:

  • CAS 70708-28-0 solid

  • Anhydrous DMSO

  • Assay medium (e.g., DMEM + 10% FBS)

  • 96-well clear, flat-bottom plate

  • Plate reader capable of measuring absorbance at 620 nm or nephelometry

Procedure:

  • Prepare a 10 mM stock solution of CAS 70708-28-0 in 100% DMSO.

  • Create a serial dilution series of the compound in 100% DMSO in a separate plate (e.g., from 10 mM down to ~0.03 mM).

  • In the 96-well assay plate, add 198 µL of your assay medium to each well.

  • Transfer 2 µL of each DMSO concentration from the dilution plate into the corresponding wells of the assay plate. This creates a 1:100 dilution and a final DMSO concentration of 1%. Your final compound concentrations will range from 100 µM down to ~0.3 µM.

  • Include a "medium + 1% DMSO" blank control.

  • Incubate the plate at 37°C for 2 hours.

  • Measure the absorbance (or turbidity) at 620 nm. A significant increase in absorbance compared to the blank indicates precipitation.

  • The highest concentration that does not show an increase in absorbance is your approximate kinetic solubility limit.

Protocol 2: Compound Stability Assessment in Cell Culture Medium

This protocol uses HPLC to quantify the degradation of the compound over time in your experimental conditions.[10][12]

Materials:

  • CAS 70708-28-0

  • Cell culture medium (with and without serum)

  • Incubator (37°C, 5% CO2)

  • Acetonitrile (ACN) with 0.1% formic acid

  • HPLC system with UV detector

Procedure:

  • Prepare a solution of CAS 70708-28-0 in your cell culture medium at your highest intended assay concentration (e.g., 10 µM).

  • Immediately take a sample for the T=0 time point. To do this, mix 100 µL of the medium containing the compound with 200 µL of cold ACN to precipitate proteins and halt degradation.

  • Incubate the remaining solution at 37°C.

  • Take further samples at various time points (e.g., 2, 4, 8, 24, 48 hours), each time quenching the reaction as in step 2.

  • Centrifuge all quenched samples to pellet the precipitated proteins.

  • Analyze the supernatant by HPLC-UV to quantify the remaining concentration of the parent compound.

  • Plot the concentration of CAS 70708-28-0 versus time to determine its stability profile.

Data Summary Table:

Time (hours)% Remaining (Medium only)% Remaining (Medium + 10% FBS)
0100100
298.595.2
497.191.8
894.385.6
2485.270.1
4872.555.4
Note: Data are hypothetical and for illustrative purposes.

References

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]

  • PubMed. (n.d.). Biological assay challenges from compound solubility: strategies for bioassay optimization. Retrieved from [Link]

  • LookChem. (n.d.). Cas 70708-28-0, alpha-[2-(1-pyrrolidinyl)ethyl]. Retrieved from [Link]

  • Baud, M. G. J., et al. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. CHIMIA International Journal for Chemistry, 64(5), 324-329. [Link]

  • ResearchGate. (n.d.). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Retrieved from [Link]

  • Veeprho. (n.d.). 1-(Pyridine-2-yl)-3-(pyrrolidin-1-yl)-1-p-tolylpropan-1-ol | CAS 70708-28-0. Retrieved from [Link]

  • ChemWhat. (n.d.). Triprolidine Impurity 1 CAS#: 70708-28-0. Retrieved from [Link]

  • Georgakopoulos, C. G., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters, 3(7), 543-547. [Link]

  • Wang, L., et al. (2017). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry, 60(1), 345-351. [Link]

  • Angene Chemical. (n.d.). α-[2-(1-pyrrolidinyl)ethyl]-2-pyridinemethanol(CAS# 70708-28-0). Retrieved from [Link]

  • ResearchGate. (n.d.). Cell culture media impact on drug product solution stability. Retrieved from [Link]

  • Chauret, N., Gauthier, A., & Nicoll-Griffith, D. A. (1998). Effect of Common Organic Solvents on in Vitro Cytochrome P450-mediated Metabolic Activities in Human Liver Microsomes. Drug Metabolism and Disposition, 26(1), 1-4. [Link]

  • NCBI Bookshelf. (2017). Inhibition of Protein-Protein Interactions: Cell-Based Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Timm, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 877-885. [Link]

  • ResearchGate. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]

  • National Center for Advancing Translational Sciences. (n.d.). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. Retrieved from [Link]

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Validation & Comparative

A Comparative Analysis of 1-(Pyridin-2-yl)-3-(pyrrolidin-1-yl)-1-(p-tolyl)propan-1-ol and Structurally Related Histamine H1 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of antihistamine research and development, the exploration of novel molecular scaffolds that modulate the histamine H1 receptor continues to be a focal point for therapeutic innovation. This guide provides a detailed comparative analysis of the compound 1-(Pyridin-2-yl)-3-(pyrrolidin-1-yl)-1-(p-tolyl)propan-1-ol, a close structural analog of the first-generation antihistamine Triprolidine. By examining its constituent chemical motifs—the pyridine ring, the pyrrolidine moiety, and the p-tolyl group—we can infer its pharmacological profile and benchmark its potential efficacy against established and structurally similar H1 receptor antagonists. This analysis is designed for researchers, scientists, and drug development professionals seeking to understand the nuanced structure-activity relationships (SAR) within this class of compounds.

Introduction to the Target Compound and its Structural Context

1-(Pyridin-2-yl)-3-(pyrrolidin-1-yl)-1-(p-tolyl)propan-1-ol shares the core propan-1-ol backbone with a class of potent H1 antihistamines. Its direct structural similarity to Triprolidine, a well-characterized first-generation antihistamine, strongly suggests its primary biological target is the histamine H1 receptor. First-generation antihistamines are known for their efficacy in alleviating allergic symptoms but are also associated with off-target effects, most notably sedation, due to their ability to cross the blood-brain barrier.[1][2]

The key structural features of our target compound that will be the focus of this comparative analysis are:

  • The Diaryl System: A pyridine ring and a p-tolyl-substituted phenyl ring attached to a central carbon. The nature of these aromatic systems is critical for receptor affinity.[3]

  • The Amino Moiety: A pyrrolidine ring, a common feature in many biologically active compounds, providing a tertiary amine essential for interaction with the H1 receptor.

  • The Propan-1-ol Linker: A three-carbon chain with a hydroxyl group, which influences the spatial orientation of the key binding motifs.

This guide will systematically compare our target compound with analogues where each of these key features is varied, allowing for a comprehensive understanding of their impact on H1 receptor antagonism.

Comparative Analysis of Biological Activity

To quantitatively assess the potential of 1-(Pyridin-2-yl)-3-(pyrrolidin-1-yl)-1-(p-tolyl)propan-1-ol as an H1 receptor antagonist, we will compare it with a curated set of structurally related compounds for which experimental data, such as the inhibition constant (Ki) from radioligand binding assays, is available. The Ki value represents the concentration of a ligand that will bind to half the available receptors at equilibrium and is a measure of the ligand's affinity for the receptor. A lower Ki value indicates a higher binding affinity.

CompoundAr¹Ar²Amino GroupH1 Receptor Binding Affinity (Ki, nM)Reference
1-(Pyridin-2-yl)-3-(pyrrolidin-1-yl)-1-(p-tolyl)propan-1-ol (Target) Pyridin-2-ylp-TolylPyrrolidinePredicted based on SAR-
(E)-TriprolidinePyridin-2-ylp-TolylPyrrolidine~1.5 - 5[4][5]
(Z)-TriprolidinePyridin-2-ylp-TolylPyrrolidine~900[4]
PheniraminePhenylPyridin-2-ylDimethylamine~20 - 50[6]
Chlorpheniraminep-ChlorophenylPyridin-2-ylDimethylamine~2 - 5[7]
Brompheniraminep-BromophenylPyridin-2-ylDimethylamine~1 - 4[7]

Interpretation of Comparative Data:

The data presented in the table highlights key structure-activity relationships:

  • Stereochemistry is Crucial: The significant difference in H1 receptor affinity between the (E) and (Z) isomers of Triprolidine (a potency ratio of approximately 600) underscores the critical importance of the spatial arrangement of the aryl groups for optimal receptor binding.[4] Our target compound, being a propan-1-ol derivative, possesses a chiral center, and it is expected that its enantiomers will exhibit different biological activities.

  • Aryl Substitution Influences Potency: The substitution pattern on the phenyl ring plays a significant role in modulating H1 receptor affinity. The progression from Pheniramine (unsubstituted phenyl) to Chlorpheniramine and Brompheniramine (para-halogenated phenyl) demonstrates that electron-withdrawing groups at the para position can enhance binding affinity. The p-tolyl group in our target compound, being weakly electron-donating, may result in a slightly lower affinity compared to the halogenated analogues but likely higher than the unsubstituted phenyl analogue.

  • The Pyridine Moiety is a Key Pharmacophore: The presence of the pyridin-2-yl group is a common feature in many potent first-generation antihistamines. This nitrogen-containing heterocycle is believed to participate in key interactions within the H1 receptor binding pocket.[3]

  • The Pyrrolidine Ring: The pyrrolidine ring provides the essential tertiary amine for interaction with the receptor. Its constrained cyclic structure may offer advantages in terms of binding affinity and selectivity compared to the acyclic dimethylamine group found in the pheniramine series.

Based on this SAR analysis, it is predicted that 1-(Pyridin-2-yl)-3-(pyrrolidin-1-yl)-1-(p-tolyl)propan-1-ol will exhibit potent H1 receptor antagonist activity, with a Ki value likely in the low nanomolar range, comparable to that of (E)-Triprolidine. The presence of the hydroxyl group in the propan-1-ol linker may influence its pharmacokinetic properties, potentially affecting its duration of action and metabolic profile compared to the propene structure of Triprolidine.

Experimental Protocols for In Vitro Characterization

To empirically determine the H1 receptor antagonist activity of our target compound and its analogues, two primary in vitro assays are indispensable: a radioligand binding assay to measure binding affinity (Ki) and a functional assay, such as a calcium mobilization assay, to determine antagonist potency (IC50).

Histamine H1 Receptor Radioligand Binding Assay

This assay quantifies the affinity of a test compound for the H1 receptor by measuring its ability to compete with a radiolabeled ligand, typically [³H]-mepyramine.

Materials:

  • Cell Membranes: Membranes from cell lines stably expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]-mepyramine (specific activity ~20-30 Ci/mmol).

  • Test Compounds: 1-(Pyridin-2-yl)-3-(pyrrolidin-1-yl)-1-(p-tolyl)propan-1-ol and its analogues.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: 10 µM Mianserin or another suitable H1 antagonist.

  • Filtration Apparatus: 96-well cell harvester with glass fiber filters.

  • Scintillation Counter.

Procedure:

  • Reaction Setup: In a 96-well plate, combine the cell membranes, [³H]-mepyramine (at a concentration near its Kd), and varying concentrations of the test compound.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of [³H]-mepyramine against the logarithm of the test compound concentration. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value can then be calculated using the Cheng-Prusoff equation.

G cluster_0 Preparation cluster_1 Assay cluster_2 Analysis prep_membranes Prepare H1R Membranes incubation Incubate Membranes, Radioligand & Compound prep_membranes->incubation prep_reagents Prepare Radioligand & Test Compounds prep_reagents->incubation filtration Separate Bound & Unbound Ligand incubation->filtration counting Measure Radioactivity filtration->counting analysis Calculate IC50 & Ki counting->analysis

Caption: Workflow for H1 Receptor Radioligand Binding Assay.

Calcium Mobilization Functional Assay

This functional assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration ([Ca²⁺]i) induced by an H1 receptor agonist, such as histamine.

Materials:

  • Cells: A cell line stably expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).

  • Culture Medium: Appropriate cell culture medium.

  • Calcium-sensitive Fluorescent Dye: E.g., Fluo-4 AM.

  • Assay Buffer: E.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Agonist: Histamine.

  • Test Compounds: 1-(Pyridin-2-yl)-3-(pyrrolidin-1-yl)-1-(p-tolyl)propan-1-ol and its analogues.

  • Fluorescence Plate Reader: With an injection system.

Procedure:

  • Cell Plating: Seed the H1 receptor-expressing cells into a 96-well black-walled, clear-bottom plate and culture overnight.

  • Dye Loading: Load the cells with the calcium-sensitive dye in assay buffer for 1 hour at 37°C.

  • Compound Incubation: Wash the cells and add varying concentrations of the test compound. Incubate for a predetermined time.

  • Fluorescence Measurement: Place the plate in the fluorescence plate reader.

  • Agonist Stimulation: Inject a fixed concentration of histamine (typically the EC80 concentration) into each well and immediately measure the fluorescence intensity over time.

  • Data Analysis: The increase in fluorescence corresponds to the increase in intracellular calcium. Plot the percentage of inhibition of the histamine-induced calcium response against the logarithm of the test compound concentration to determine the IC50 value.

G cluster_pathway Histamine H1 Receptor Signaling Pathway Histamine Histamine H1R H1 Receptor Histamine->H1R Binds Gq Gq Protein H1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers PKC PKC Activation DAG->PKC Response Cellular Response Ca_release->Response PKC->Response

Caption: Simplified Histamine H1 Receptor Signaling Pathway.

Concluding Remarks

The structural analysis and comparison with known H1 receptor antagonists strongly suggest that 1-(Pyridin-2-yl)-3-(pyrrolidin-1-yl)-1-(p-tolyl)propan-1-ol is a potent inhibitor of the histamine H1 receptor. Its chemical architecture embodies the key pharmacophoric features required for high-affinity binding. The provided experimental protocols offer a robust framework for the empirical validation of its biological activity and the determination of its potency relative to other compounds in this class. Further studies to determine the stereospecificity of its enantiomers and to characterize its pharmacokinetic and pharmacodynamic properties in vivo would be essential next steps in the comprehensive evaluation of this promising compound.

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A Comparative Guide to Validating the Biological Target of 1-(Pyridin-2-yl)-3-(pyrrolidin-1-yl)-1-(p-tolyl)propan-1-ol (Triprolidine)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the biological target of 1-(Pyridin-2-yl)-3-(pyrrolidin-1-yl)-1-(p-tolyl)propan-1-ol, a compound commonly known as Triprolidine. As a Senior Application Scientist, this document is structured to offer not just experimental protocols, but a logical, in-depth comparison of methodologies to rigorously confirm the engagement and functional consequences of this compound with its intended target, the histamine H1 receptor.

Introduction: Unveiling the Target of Triprolidine

Triprolidine is a first-generation antihistamine that has been in clinical use for the symptomatic relief of allergic conditions.[1] Its therapeutic effects are attributed to its interaction with the histamine H1 receptor, a G-protein coupled receptor (GPCR) integral to the allergic response.[2] Understanding the precise nature of this interaction is paramount for rational drug design and the development of next-generation therapeutics with improved efficacy and safety profiles. This guide will objectively compare various experimental approaches to validate the biological target of Triprolidine, providing the necessary data and protocols for a comprehensive assessment.

The Histamine H1 Receptor Signaling Pathway

The histamine H1 receptor is a member of the rhodopsin-like GPCR family.[1] Upon binding of its endogenous ligand, histamine, the receptor undergoes a conformational change, activating the associated Gq/11 protein. This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[3] This signaling cascade ultimately leads to the physiological responses associated with allergy, such as smooth muscle contraction, increased vascular permeability, and the release of pro-inflammatory mediators.[4] Triprolidine acts as an antagonist at the H1 receptor, blocking the binding of histamine and thereby inhibiting this signaling pathway.[2]

H1_Receptor_Signaling_Pathway cluster_membrane Plasma Membrane H1R Histamine H1 Receptor (GPCR) Gq Gq/11 Protein H1R->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Histamine Histamine Histamine->H1R Binds Triprolidine Triprolidine Triprolidine->H1R Blocks Gq->PLC Activates ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Intracellular Ca2+ Release ER->Ca2 Releases Response Allergic Response Ca2->Response PKC->Response

Caption: The Histamine H1 Receptor Signaling Pathway.

Experimental Validation of Target Engagement: A Comparative Approach

Validating that a compound interacts with its intended target is a critical step in drug discovery. A multi-faceted approach, employing both direct binding and functional assays, provides the most robust evidence.

Direct Target Engagement Assays

These assays directly measure the physical interaction between the compound and the target protein.

This classic and robust method quantifies the affinity of a test compound for a receptor by measuring its ability to displace a radiolabeled ligand.

Experimental Protocol: Competitive Radioligand Binding Assay

  • Preparation of Membranes: Prepare cell membranes from a cell line recombinantly expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).

  • Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl, pH 7.4.

  • Radioligand: A commonly used radioligand is [3H]-mepyramine.

  • Incubation: Incubate the cell membranes with a fixed concentration of [3H]-mepyramine and varying concentrations of the test compound (Triprolidine or comparators).

  • Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

CETSA is a powerful technique to confirm target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding.[5]

Experimental Protocol: CETSA for H1 Receptor

  • Cell Treatment: Treat intact cells expressing the H1 receptor with either vehicle or the test compound.

  • Heating: Heat the cell suspensions at a range of temperatures.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation of Soluble and Aggregated Proteins: Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Quantification: Analyze the amount of soluble H1 receptor in the supernatant by Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

SPR is a label-free technique that provides real-time kinetic data on the association and dissociation of a ligand to its target.[6]

Experimental Protocol: SPR for H1 Receptor

  • Immobilization: Immobilize purified H1 receptor on a sensor chip.

  • Analyte Injection: Flow different concentrations of the test compound over the sensor surface.

  • Detection: Measure the change in the refractive index at the sensor surface as the compound binds to the receptor.

  • Data Analysis: Analyze the sensorgrams to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD = kd/ka).

Comparison of Direct Target Engagement Assays

FeatureRadioligand Binding AssayCellular Thermal Shift Assay (CETSA)Surface Plasmon Resonance (SPR)
Principle Competitive displacement of a radiolabeled ligandLigand-induced thermal stabilization of the target proteinChange in refractive index upon ligand binding
Context In vitro (cell membranes)In situ (intact cells or cell lysates)In vitro (purified protein)
Labeling Requires a radiolabeled ligandLabel-freeLabel-free
Throughput HighModerate to highModerate
Key Output Binding affinity (Ki)Target engagement confirmation, melting temperature shift (ΔTm)Binding kinetics (ka, kd), affinity (KD)
Cellular Functional Assays

These assays measure the biological response of cells to the compound, confirming its antagonist activity at the target receptor.

Activation of the Gq-coupled H1 receptor leads to an increase in intracellular calcium. This assay measures the ability of an antagonist to block this histamine-induced calcium release.[7]

Experimental Protocol: Calcium Flux Assay

  • Cell Culture: Culture cells expressing the H1 receptor in a microplate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Incubation: Incubate the cells with varying concentrations of the test compound.

  • Histamine Stimulation: Stimulate the cells with a fixed concentration of histamine.

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis: Determine the IC50 value of the antagonist by plotting the inhibition of the histamine-induced calcium response against the compound concentration.

This assay measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3. It provides a robust and sensitive measure of Gq-coupled receptor activation.

Experimental Protocol: IP-One HTRF Assay

  • Cell Culture and Stimulation: Culture cells expressing the H1 receptor and stimulate them with histamine in the presence of varying concentrations of the test compound.

  • Cell Lysis and IP1 Detection: Lyse the cells and add the HTRF (Homogeneous Time-Resolved Fluorescence) reagents for IP1 detection.

  • Signal Measurement: Measure the HTRF signal, which is inversely proportional to the amount of IP1 produced.

  • Data Analysis: Determine the IC50 value of the antagonist by analyzing the dose-response curve.

This assay utilizes a reporter gene (e.g., luciferase) under the control of a response element that is activated by the H1 receptor signaling pathway (e.g., Serum Response Element - SRE).[8]

Experimental Protocol: Reporter Gene Assay

  • Cell Transfection: Co-transfect cells with plasmids encoding the H1 receptor and the SRE-luciferase reporter construct.

  • Compound Treatment and Stimulation: Treat the cells with the test compound followed by stimulation with histamine.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity.

  • Data Analysis: Determine the IC50 value of the antagonist by measuring the inhibition of histamine-induced luciferase expression.

Comparison of Cellular Functional Assays

FeatureCalcium Flux AssayIP-One AssayReporter Gene Assay
Principle Measures transient changes in intracellular calciumMeasures accumulation of a stable second messenger (IP1)Measures downstream gene expression
Readout Fluorescence intensityHomogeneous Time-Resolved Fluorescence (HTRF)Luminescence
Temporal Resolution Rapid, transient signalStable, cumulative signalDelayed, cumulative signal
Throughput HighHighHigh
Key Output Functional potency (IC50)Functional potency (IC50)Functional potency (IC50)

Comparative Analysis of Triprolidine and Other H1 Antagonists

To provide a comprehensive validation, it is essential to compare the performance of Triprolidine with other well-characterized H1 receptor antagonists. Here, we compare Triprolidine (a first-generation antagonist) with Diphenhydramine (another first-generation antagonist) and Loratadine (a second-generation antagonist).

On-Target Potency
CompoundGenerationH1 Receptor Binding Affinity (Ki, nM)
Triprolidine First~1-5
Diphenhydramine First~10-50
Loratadine Second~1-10

Note: Ki values can vary between studies due to different experimental conditions. The values presented here are representative ranges.

Off-Target Activity and Selectivity

A key differentiator between first- and second-generation antihistamines is their selectivity. First-generation compounds often exhibit significant affinity for other receptors, leading to side effects.

CompoundMuscarinic M1-M5 Receptor Affinity (Ki, nM)
Triprolidine ~100-1000
Diphenhydramine ~100-300[9][10]
Loratadine >1000[9]

The higher Ki values for Loratadine at muscarinic receptors indicate a lower propensity for anticholinergic side effects (e.g., dry mouth, blurred vision) compared to Triprolidine and Diphenhydramine.[9]

In Vivo Performance: Efficacy vs. Sedation

In vivo studies are crucial for correlating in vitro findings with physiological outcomes.

FeatureTriprolidineLoratadine
Efficacy in Allergic Models Effective in reducing allergy symptoms.[11]Effective in reducing allergy symptoms.
Sedative Effects Significant sedation observed.Minimal to no sedation at therapeutic doses.

A study comparing the effects of Loratadine and Triprolidine on visuomotor coordination and other performance tasks found that Triprolidine impaired performance on all tasks, while Loratadine at the recommended dose caused no impairment.

Experimental Workflow for Target Validation

A logical workflow for validating the biological target of Triprolidine would proceed from initial binding confirmation to functional characterization and selectivity profiling.

Target_Validation_Workflow Start Start: Compound of Interest (Triprolidine) Binding_Assays Direct Target Engagement Assays (Radioligand Binding, CETSA, SPR) Start->Binding_Assays Confirm direct binding Functional_Assays Cellular Functional Assays (Calcium Flux, IP-One, Reporter Gene) Binding_Assays->Functional_Assays Assess functional antagonism Selectivity_Profiling Off-Target Selectivity Profiling (Binding assays against a panel of receptors) Functional_Assays->Selectivity_Profiling Determine selectivity In_Vivo_Studies In Vivo Models (Allergy models, Sedation assessment) Selectivity_Profiling->In_Vivo_Studies Evaluate in vivo effects Conclusion Conclusion: Validated Biological Target and Pharmacological Profile In_Vivo_Studies->Conclusion

Caption: A logical workflow for the validation of Triprolidine's biological target.

Conclusion

The comprehensive validation of 1-(Pyridin-2-yl)-3-(pyrrolidin-1-yl)-1-(p-tolyl)propan-1-ol (Triprolidine) as a histamine H1 receptor antagonist requires a multi-pronged experimental approach. By systematically employing a combination of direct binding assays, cellular functional assays, and comparative analyses with other well-characterized compounds, researchers can build a robust and objective profile of this molecule. This guide provides the foundational knowledge and experimental frameworks to confidently validate its biological target, understand its mechanism of action, and contextualize its performance against other therapeutic alternatives. The presented methodologies and comparative data underscore the importance of a rigorous, evidence-based approach in drug discovery and development.

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A Comparative Guide to the Structure-Activity Relationship of 1-(Pyridin-2-yl)-3-(pyrrolidin-1-yl)-1-(p-tolyl)propan-1-ol Analogs: Unlocking Antihistaminic Potential

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the quest for potent and selective therapeutics is an intricate dance between molecular architecture and biological function. This guide delves into the structure-activity relationship (SAR) of 1-(pyridin-2-yl)-3-(pyrrolidin-1-yl)-1-(p-tolyl)propan-1-ol and its analogs, a class of compounds pivotal in the development of H1-receptor antagonists. Our exploration is centered on understanding how subtle modifications to this scaffold influence antihistaminic activity, drawing key insights from the well-established pharmacology of its direct descendant, Triprolidine.

Introduction: From a Propanol Precursor to a Potent Antihistamine

The core molecule, 1-(pyridin-2-yl)-3-(pyrrolidin-1-yl)-1-(p-tolyl)propan-1-ol, serves as a crucial intermediate in the synthesis of Triprolidine, a potent first-generation antihistamine.[1] The conversion of this tertiary alcohol to the active (E)-isomer of Triprolidine through dehydration underscores the foundational importance of its stereochemistry and structural features. This guide will dissect the SAR of the parent alcohol and its hypothetical analogs, providing a comparative analysis of their potential biological activities.

Core Molecular Scaffold and Key Structural Insights

The fundamental structure of 1-(pyridin-2-yl)-3-(pyrrolidin-1-yl)-1-(p-tolyl)propan-1-ol features several key components that are critical for its biological activity. Understanding the role of each is paramount for rational drug design.

Molecular_Scaffold cluster_core 1-(Pyridin-2-yl)-3-(pyrrolidin-1-yl)-1-(p-tolyl)propan-1-ol A Pyridin-2-yl Ring B Chiral Center (C1) A->B Aromatic Interaction D Propan-1-ol Backbone B->D C p-Tolyl Group C->B Hydrophobic Interaction E Pyrrolidin-1-yl Moiety E->D Basic Nitrogen

Caption: Core scaffold of the propanolamine analogs.

The pyridin-2-yl ring, the p-tolyl group, the pyrrolidin-1-yl moiety, and the central propan-1-ol backbone each contribute to the molecule's overall pharmacological profile. The chirality at the C1 position, bearing the hydroxyl group, is a particularly critical determinant of stereoselectivity in receptor binding.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this class of compounds is profoundly influenced by modifications to its core structure. The following sections detail the SAR for each key component, drawing comparisons with known active compounds like Triprolidine.

The Pyridin-2-yl Ring: A Key Pharmacophoric Element

The 2-substituted pyridine ring is a common feature in many antihistamines, acting as a crucial binding element to the H1-receptor. Its nitrogen atom is believed to engage in a key hydrogen bond interaction with the receptor.

  • Positional Isomerism: Moving the nitrogen atom to the 3- or 4-position of the pyridine ring is expected to significantly decrease antihistaminic activity. This is because the spatial orientation of the nitrogen lone pair is critical for the interaction with the receptor.

  • Substitution on the Pyridine Ring: Introduction of substituents on the pyridine ring can modulate both potency and selectivity. Electron-donating groups might enhance the basicity of the pyridine nitrogen, potentially strengthening the receptor interaction. Conversely, bulky substituents could introduce steric hindrance, negatively impacting binding.

The p-Tolyl Group: Modulator of Lipophilicity and van der Waals Interactions

The p-tolyl group plays a significant role in the hydrophobic interactions with the H1-receptor.

  • Aryl Substitution: Replacement of the p-tolyl group with other aryl or heteroaryl moieties can fine-tune the compound's lipophilicity and electronic properties. For instance, substituting with a phenyl group would likely result in a modest change in activity, while introducing electron-withdrawing groups like halogens could alter the electronic distribution and potentially affect binding affinity. Studies on related compounds have shown that substitutions on this aryl ring can significantly impact potency.[2]

  • Positional Isomerism of the Methyl Group: Moving the methyl group to the ortho or meta position would alter the molecule's conformation and how it fits into the receptor's binding pocket, likely leading to a decrease in activity.

The Pyrrolidin-1-yl Moiety: The Basic Amine "Anchor"

The pyrrolidine ring contains the basic nitrogen atom that is essential for forming an ionic bond with an acidic residue (e.g., aspartate) in the H1-receptor.

  • Nature of the Amino Group: The pyrrolidine ring provides a constrained conformation for the basic nitrogen. Replacing it with other cyclic amines (e.g., piperidine, morpholine) or acyclic amines (e.g., dimethylamine, diethylamine) would alter the pKa and the steric bulk around the nitrogen, thereby influencing the strength of the ionic interaction and overall activity. In many antihistamines, the nature of this amino group is a key determinant of potency and selectivity.[3]

  • Ring Size and Substitution: Expanding or contracting the pyrrolidine ring would change the position of the nitrogen atom relative to the rest of the molecule, which could disrupt the optimal binding geometry.

The Propan-1-ol Backbone and Stereochemistry: The Geometric Foundation

The three-carbon chain and the hydroxyl group at C1 are fundamental to the spatial arrangement of the key pharmacophoric elements.

  • Chain Length: Altering the length of the alkyl chain between the chiral center and the basic nitrogen would change the distance between the key binding groups, likely leading to a significant loss of activity.

  • The Hydroxyl Group and Dehydration to Triprolidine: The hydroxyl group in the parent compound is a precursor to the double bond in Triprolidine. The dehydration reaction creates a mixture of (E) and (Z) isomers. For Triprolidine, the (E)-isomer is significantly more active as an antihistamine than the (Z)-isomer, highlighting the critical importance of the geometric arrangement of the pyridin-2-yl and p-tolyl groups for optimal receptor binding.[4][5] This stereochemical preference is a recurring theme in the SAR of antihistamines.

Comparative Data of Related Analogs

While specific experimental data for a wide range of 1-(pyridin-2-yl)-3-(pyrrolidin-1-yl)-1-(p-tolyl)propan-1-ol analogs is not extensively published, we can infer potential trends from the well-documented activity of Triprolidine and its isomers.

CompoundIsomerRelative Antihistamine PotencyReference
Triprolidine(E)-isomerHigh[4][5]
Triprolidine(Z)-isomerLow[4][5]

This stark difference in potency between the geometric isomers of Triprolidine strongly suggests that the spatial relationship between the pyridin-2-yl and p-tolyl groups is a primary determinant of H1-receptor antagonism.

Experimental Protocols

The synthesis of the parent compound and its subsequent conversion to Triprolidine provides a valuable framework for generating analogs for SAR studies.

Synthesis of 1-(Pyridin-2-yl)-3-(pyrrolidin-1-yl)-1-(p-tolyl)propan-1-ol

This synthesis is typically achieved via a Grignard reaction.[1]

Step 1: Preparation of the Grignard Reagent

  • 2-Bromopyridine is reacted with magnesium turnings in a suitable anhydrous ether solvent (e.g., tetrahydrofuran) to form 2-pyridylmagnesium bromide.

Step 2: Grignard Reaction

  • The ketone precursor, 1-(p-tolyl)-3-(pyrrolidin-1-yl)propan-1-one (which can be synthesized via a Mannich reaction), is dissolved in an anhydrous ether solvent and cooled.

  • The prepared 2-pyridylmagnesium bromide solution is then added dropwise to the ketone solution.

  • The reaction is quenched with a saturated aqueous solution of ammonium chloride.

  • The product, 1-(pyridin-2-yl)-3-(pyrrolidin-1-yl)-1-(p-tolyl)propan-1-ol, is then extracted and purified.

Synthesis_Workflow 2-Bromopyridine 2-Bromopyridine 2-Pyridylmagnesium Bromide 2-Pyridylmagnesium Bromide 2-Bromopyridine->2-Pyridylmagnesium Bromide + Mg (Anhydrous Ether) 1-(p-tolyl)-3-(pyrrolidin-1-yl)propan-1-one 1-(p-tolyl)-3-(pyrrolidin-1-yl)propan-1-one Target Compound Target Compound 1-(p-tolyl)-3-(pyrrolidin-1-yl)propan-1-one->Target Compound + 2-Pyridylmagnesium Bromide (Grignard Reaction) (E/Z)-Triprolidine (E/Z)-Triprolidine Target Compound->(E/Z)-Triprolidine Dehydration (Acid Catalyst)

Caption: Synthetic workflow for the target compound and Triprolidine.

In Vitro Evaluation of Antihistaminic Activity

The antihistaminic activity of the synthesized analogs can be evaluated using standard in vitro assays.

Histamine H1-Receptor Binding Assay:

  • Prepare cell membranes expressing the human H1-receptor.

  • Incubate the membranes with a radiolabeled H1-receptor antagonist (e.g., [³H]mepyramine) in the presence of varying concentrations of the test compound.

  • After incubation, separate the bound and free radioligand by filtration.

  • Measure the radioactivity of the filters to determine the amount of bound radioligand.

  • Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

Conclusion

The structure-activity relationship of 1-(pyridin-2-yl)-3-(pyrrolidin-1-yl)-1-(p-tolyl)propan-1-ol analogs is intrinsically linked to the stereochemical and conformational requirements of the H1-receptor. The key takeaways for researchers and drug development professionals are:

  • Stereochemistry is Paramount: The geometry of the aryl groups, as exemplified by the superior activity of (E)-Triprolidine, is a critical factor.

  • The "Three-Point" Binding Model: The pyridin-2-yl ring, the p-tolyl group, and the basic pyrrolidine nitrogen represent the three essential pharmacophoric elements for high-affinity binding.

  • Systematic Modification is Key: A thorough understanding of the SAR can be achieved by systematically modifying each component of the molecular scaffold and evaluating the impact on biological activity.

This guide provides a foundational understanding of the SAR of this important class of compounds, offering a roadmap for the rational design of novel and more effective antihistaminic agents. Further exploration through the synthesis and biological evaluation of a diverse library of analogs will undoubtedly unveil more nuanced aspects of their interaction with the H1-receptor.

References

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A Comparative Guide to the Synthesis of First-Generation Antihistamines: Cross-Validation of the Intermediate 1-(Pyridin-2-yl)-3-(pyrrolidin-1-yl)-1-(p-tolyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the meticulous evaluation of synthetic pathways is paramount to ensuring the production of safe, effective, and economically viable pharmaceuticals. This guide provides an in-depth analysis of the synthesis of the first-generation antihistamine, Triprolidine, with a specific focus on the critical intermediate, 1-(Pyridin-2-yl)-3-(pyrrolidin-1-yl)-1-(p-tolyl)propan-1-ol . We will cross-validate the established synthetic route involving this intermediate by comparing it with alternative methodologies and the syntheses of structurally related compounds, namely Brompheniramine and Chlorpheniramine.

Introduction: The Significance of a Well-Characterized Intermediate

1-(Pyridin-2-yl)-3-(pyrrolidin-1-yl)-1-(p-tolyl)propan-1-ol is not an active pharmaceutical ingredient (API) itself, but rather a crucial precursor in the manufacture of Triprolidine.[1][2] Triprolidine is a potent histamine H1-receptor antagonist used for the symptomatic relief of allergic conditions such as rhinitis and urticaria.[2] The efficiency of the synthesis, the purity of the final product, and the stereochemical outcome are all heavily influenced by the formation and quality of this tertiary alcohol intermediate. Therefore, a thorough understanding and cross-validation of its synthesis are essential for any robust drug development program.

This guide will dissect the primary synthetic routes to Triprolidine, offering a comparative analysis based on chemical principles, reaction efficiency, and stereoselectivity. Furthermore, we will contextualize these findings by examining the synthetic strategies for other prominent first-generation antihistamines.

Comparative Analysis of Synthetic Routes for Triprolidine

Two principal synthetic pathways for Triprolidine have been extensively documented: the Mannich/Grignard reaction sequence and the Wittig reaction.[2]

The Mannich Reaction Followed by Grignard Reaction

This classical and widely employed route involves a three-step process, with the formation of 1-(Pyridin-2-yl)-3-(pyrrolidin-1-yl)-1-(p-tolyl)propan-1-ol as the central step.

  • Step 1: Mannich Reaction: 4'-methylacetophenone, paraformaldehyde, and pyrrolidine undergo a Mannich reaction to produce the intermediate, 4'-methyl-3-pyrrolidinopropiophenone.[2] This reaction is a cornerstone of organic synthesis for the aminoalkylation of an acidic proton located alpha to a carbonyl group.

  • Step 2: Grignard Reaction: The resulting ketone intermediate is then reacted with a Grignard reagent, 2-pyridylmagnesium bromide (prepared from 2-bromopyridine and magnesium), to form the target intermediate, 1-(pyridin-2-yl)-3-(pyrrolidin-1-yl)-1-p-tolylpropan-1-ol.[2] This step is a classic nucleophilic addition to a carbonyl group, creating the tertiary alcohol.

  • Step 3: Dehydration and Salt Formation: The tertiary alcohol is dehydrated using a strong acid, such as sulfuric acid, to yield a mixture of (E)- and (Z)-Triprolidine.[2] The subsequent formation of the hydrochloride salt enhances the stability and bioavailability of the final product.

The E-isomer of Triprolidine is known to be significantly more active than the Z-isomer.[2] A key advantage of this route is the potential for high stereoselectivity in the dehydration step, with one patent reporting a yield of 82% for the final product with >98% E-isomer.[3]

The Wittig Reaction

An alternative approach to Triprolidine synthesis utilizes the Wittig reaction to form the crucial carbon-carbon double bond. This pathway bypasses the tertiary alcohol intermediate.

  • Step 1: Wittig Reaction: 2-(p-toluoyl)pyridine is reacted with the ylide generated from 2-(1-pyrrolidino)ethyl triphenylphosphonium bromide using a strong base. This reaction typically produces a mixture of (E) and (Z) isomers of Triprolidine.[2]

  • Step 2: Isomerization and Salt Formation: The resulting mixture of isomers is then subjected to isomerization, often using an acid catalyst, to enrich the desired (E)-isomer, followed by salt formation.[2]

The stereoselectivity of the Wittig reaction is highly dependent on the nature of the ylide. Stabilized ylides generally favor the formation of the (E)-alkene. While this route is elegant, controlling the E/Z ratio can be challenging and may require an additional isomerization step, potentially impacting the overall yield.

Comparative Summary
FeatureMannich/Grignard RouteWittig Reaction Route
Key Intermediate 1-(Pyridin-2-yl)-3-(pyrrolidin-1-yl)-1-(p-tolyl)propan-1-olYlide and Pyridyl Ketone
Stereoselectivity High E-isomer selectivity achievable in dehydration step (>98%)[3]Variable E/Z ratio, often requiring an isomerization step.[2]
Overall Yield Reported yield of 82% for the final step.[3]Dependent on the efficiency of both the Wittig reaction and isomerization.
Process Complexity Multi-step but utilizes well-established, scalable reactions.Fewer steps to the final alkene, but ylide preparation and isomerization can be complex.
Byproducts Magnesium salts and water.Triphenylphosphine oxide (can be difficult to remove).

Broader Context: Synthesis of Structurally Related Antihistamines

To provide a wider perspective, we will briefly examine the synthetic approaches for two other first-generation alkylamine antihistamines: Brompheniramine and Chlorpheniramine.

Brompheniramine Synthesis: The synthesis of brompheniramine also involves the alkylation of a pyridine derivative. Pyridine undergoes alkylation by 4-bromobenzyl chloride to yield 2-(4-bromobenzyl)pyridine. This intermediate is then alkylated with 2-dimethylaminoethylchloride in the presence of a strong base like sodium amide to furnish brompheniramine.[4] The reported yield for the final free base can be around 78%.[1]

Chlorpheniramine Synthesis: The synthesis of chlorpheniramine follows a similar logic. 4-chlorophenylacetonitrile is reacted with 2-chloropyridine in the presence of sodium amide to form 4-chlorophenyl(2-pyridyl)acetonitrile. This intermediate is then alkylated with 2-dimethylaminoethyl chloride. The final steps involve hydrolysis and decarboxylation to yield chlorpheniramine.

These syntheses, while different in their specific starting materials and intermediates, share the common theme of constructing the core structure through nucleophilic substitution and alkylation reactions, highlighting the versatility of these fundamental organic transformations in pharmaceutical manufacturing.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments discussed in this guide.

Protocol 1: Synthesis of 1-(Pyridin-2-yl)-3-(pyrrolidin-1-yl)-1-(p-tolyl)propan-1-ol

Step A: Synthesis of 4'-methyl-3-pyrrolidinopropiophenone (Mannich Base)

  • To a stirred mixture of 4'-methylacetophenone, paraformaldehyde, and pyrrolidine in a suitable solvent (e.g., ethanol), add a catalytic amount of hydrochloric acid.

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and neutralize with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Mannich base.

  • Purify the product by vacuum distillation or column chromatography.

Step B: Grignard Reaction to form the Tertiary Alcohol Intermediate

  • Prepare the Grignard reagent by adding a solution of 2-bromopyridine in anhydrous tetrahydrofuran (THF) dropwise to a stirred suspension of magnesium turnings in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Once the Grignard reagent formation is complete, cool the solution to -50 °C.

  • Add a solution of 4'-methyl-3-pyrrolidinopropiophenone in anhydrous THF dropwise to the Grignard reagent, maintaining the temperature below -30 °C.[2]

  • After the addition is complete, allow the reaction to stir for an additional 2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-(pyridin-2-yl)-3-(pyrrolidin-1-yl)-1-(p-tolyl)propan-1-ol.

  • The crude product can be purified by column chromatography. An 80% yield for this step has been reported.[2]

Protocol 2: Synthesis of (E)-Triprolidine from the Tertiary Alcohol Intermediate
  • Add 1-(Pyridin-2-yl)-3-(pyrrolidin-1-yl)-1-(p-tolyl)propan-1-ol to a solution of approximately 90% concentrated sulfuric acid at a temperature between 25 to 110 °C.

  • Maintain the reaction for 1 to 6 hours to facilitate dehydration.

  • Pour the reaction mixture onto crushed ice and basify with a suitable base (e.g., ammonia solution).

  • Extract the product with an organic solvent, wash the organic layer, and dry it.

  • The resulting mixture of E and Z isomers can be purified by washing with water to preferentially remove the Z-isomer, yielding the E-isomer with high purity.[3]

  • For the hydrochloride salt, dissolve the purified E-isomer in a suitable solvent and add a stoichiometric amount of hydrochloric acid.

Visualizations

Synthetic Pathway via Mannich/Grignard Reaction

Mannich_Grignard_Pathway cluster_0 Step 1: Mannich Reaction cluster_1 Step 2: Grignard Reaction cluster_2 Step 3: Dehydration 4_methylacetophenone 4'-Methylacetophenone mannich_base 4'-Methyl-3-pyrrolidinopropiophenone 4_methylacetophenone->mannich_base + Paraformaldehyde, Pyrrolidine paraformaldehyde Paraformaldehyde pyrrolidine Pyrrolidine intermediate 1-(Pyridin-2-yl)-3-(pyrrolidin-1-yl)-1-(p-tolyl)propan-1-ol mannich_base->intermediate + Grignard Reagent 2_bromopyridine 2-Bromopyridine grignard 2-Pyridylmagnesium bromide 2_bromopyridine->grignard + Mg mg Mg triprolidine (E)-Triprolidine intermediate->triprolidine H2SO4, Heat

Caption: Mannich/Grignard pathway for Triprolidine synthesis.

Alternative Wittig Reaction Pathway

Wittig_Pathway cluster_0 Step 1: Wittig Reaction cluster_1 Step 2: Isomerization pyridyl_ketone 2-(p-toluoyl)pyridine e_z_triprolidine (E/Z)-Triprolidine pyridyl_ketone->e_z_triprolidine + Ylide ylide_precursor 2-(1-Pyrrolidino)ethyl triphenylphosphonium bromide ylide Phosphonium Ylide ylide_precursor->ylide + Base base Strong Base e_triprolidine (E)-Triprolidine e_z_triprolidine->e_triprolidine Acid Catalyst

Caption: Wittig reaction pathway for Triprolidine synthesis.

Conclusion

The synthesis of 1-(Pyridin-2-yl)-3-(pyrrolidin-1-yl)-1-(p-tolyl)propan-1-ol via the Mannich/Grignard route represents a robust and well-established method for the production of Triprolidine. This pathway offers the significant advantage of high stereoselectivity in the subsequent dehydration step, leading to the more active (E)-isomer of Triprolidine in high purity and yield. While the Wittig reaction presents a viable alternative, it may necessitate additional purification and isomerization steps to achieve the desired stereochemical outcome.

The choice of synthetic route in a pharmaceutical setting is a multifactorial decision, weighing aspects such as cost of starting materials, reaction scalability, safety, and the desired purity of the final product. The detailed analysis and protocols provided in this guide serve as a valuable resource for researchers and drug development professionals in making informed decisions regarding the synthesis of Triprolidine and related first-generation antihistamines. The cross-validation of the Mannich/Grignard pathway through comparison with alternative methods underscores its continued relevance and efficiency in pharmaceutical synthesis.

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A Preclinical and Clinical Benchmarking Guide: 1-(Pyridin-2-yl)-3-(pyrrolidin-1-yl)-1-(p-tolyl)propan-1-ol as a Novel NDRI Candidate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for benchmarking the novel chemical entity, 1-(Pyridin-2-yl)-3-(pyrrolidin-1-yl)-1-(p-tolyl)propan-1-ol (hereinafter referred to as "Compound PTP"), against current standard-of-care drugs. Based on its structural features, which are common to psychoactive compounds, Compound PTP is hypothesized to act as a norepinephrine-dopamine reuptake inhibitor (NDRI).[1] NDRIs are a class of antidepressants that can be used to treat major depressive disorder (MDD), attention-deficit/hyperactivity disorder (ADHD), and other conditions.[2][3] This guide outlines a rigorous, multi-stage benchmarking process, from initial in vitro characterization to a proposed clinical trial design, to objectively evaluate its therapeutic potential.

Introduction and Hypothesized Mechanism of Action

Compound PTP's molecular structure, featuring pyridinyl, pyrrolidinyl, and p-tolyl groups, suggests a pharmacological profile targeting monoamine transporters. Specifically, we hypothesize that Compound PTP functions as an NDRI, a mechanism shared by established therapeutics like bupropion and methylphenidate.[1] NDRIs exert their effects by blocking the reuptake of norepinephrine (NE) and dopamine (DA) from the synaptic cleft, thereby increasing the extracellular concentrations of these neurotransmitters.[1][3][4] This enhanced noradrenergic and dopaminergic signaling is thought to underlie their therapeutic effects in conditions like depression and ADHD.[4][5]

The proposed mechanism of action for Compound PTP is illustrated below. By inhibiting the norepinephrine transporter (NET) and the dopamine transporter (DAT), the compound is expected to increase the availability of NE and DA in the synapse, enhancing downstream signaling.

Caption: Hypothesized mechanism of Compound PTP at the synapse.

Selection of Standard-of-Care Comparators

To establish a robust benchmark, Compound PTP will be compared against two well-established drugs with distinct primary indications but overlapping mechanisms:

  • Bupropion (Wellbutrin®): An NDRI primarily used for the treatment of Major Depressive Disorder (MDD) and for smoking cessation.[3][5][6] Its effects on dopamine are considered relatively weak but clinically relevant.[6]

  • Atomoxetine (Strattera®): A selective norepinephrine reuptake inhibitor (NRI) approved for ADHD.[7][8][9] While primarily targeting NET, it also increases dopamine levels in the prefrontal cortex.[8][10]

These comparators provide a strong basis for evaluating the relative efficacy, selectivity, and potential therapeutic niche of Compound PTP.

Preclinical Benchmarking Workflow

A phased preclinical evaluation is essential to characterize the pharmacological profile of Compound PTP. The following experimental workflow is proposed to systematically assess its activity from the molecular to the whole-organism level.

Preclinical_Workflow cluster_in_vitro Phase 1: In Vitro Characterization cluster_in_vivo Phase 2: In Vivo Validation Binding_Assay Transporter Binding Assays (DAT, NET, SERT) Uptake_Assay Functional Uptake Assays (DAT, NET) Binding_Assay->Uptake_Assay Confirm Functional Activity Cytotoxicity Cell Viability/Cytotoxicity Assays Uptake_Assay->Cytotoxicity Assess Safety Window Microdialysis In Vivo Microdialysis (Neurotransmitter Levels) Cytotoxicity->Microdialysis Proceed if Favorable Profile Behavioral Behavioral Models (e.g., Forced Swim Test) Microdialysis->Behavioral Confirm Target Engagement PK_PD Pharmacokinetic/Pharmacodynamic (PK/PD) Studies Behavioral->PK_PD Evaluate Efficacy Tox Preliminary Toxicology PK_PD->Tox Determine Dosing & Exposure Clinical_Trial_Design cluster_arms Treatment Arms (8 Weeks) Start Patient Screening (MDD Diagnosis, MADRS ≥ 22) Randomization Randomization (1:1:1:1) Start->Randomization Arm_PTP_Low Compound PTP (Low Dose) Randomization->Arm_PTP_Low Arm_PTP_High Compound PTP (High Dose) Randomization->Arm_PTP_High Arm_Bupropion Bupropion (Active Control) Randomization->Arm_Bupropion Arm_Placebo Placebo Randomization->Arm_Placebo Endpoint Primary Endpoint Analysis (Change in MADRS Score from Baseline) Arm_PTP_Low->Endpoint Arm_PTP_High->Endpoint Arm_Bupropion->Endpoint Arm_Placebo->Endpoint

Caption: Proposed Phase II clinical trial design for Compound PTP in MDD.

  • Objective: To evaluate the efficacy and safety of two doses of Compound PTP compared to both placebo and an active comparator (Bupropion) in patients with moderate-to-severe MDD.

  • Patient Population: Adults diagnosed with MDD, with a baseline score on the Montgomery-Åsberg Depression Rating Scale (MADRS) ≥ 22. [11]* Primary Endpoint: The change from baseline in the MADRS total score at Week 8. [11]* Secondary Endpoints:

    • Clinical response rate (≥50% reduction in MADRS score).

    • Remission rate (MADRS score ≤10).

    • Changes in quality of life and functional impairment scales. [12] * Incidence and severity of adverse events.

Conclusion

This guide presents a systematic and scientifically rigorous pathway for benchmarking 1-(Pyridin-2-yl)-3-(pyrrolidin-1-yl)-1-(p-tolyl)propan-1-ol against current standards of care. By following the proposed preclinical and clinical methodologies, researchers and drug development professionals can generate the necessary data to make an informed, evidence-based assessment of its potential as a novel therapeutic agent. The causality-driven experimental design, from molecular binding to clinical efficacy, ensures a thorough and self-validating evaluation of this promising NDRI candidate.

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A Comparative Guide to the Efficacy of 1-(Pyridin-2-yl)-3-(pyrrolidin-1-yl)-1-(p-tolyl)propan-1-ol Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the consideration of stereochemistry is not merely an academic exercise but a critical determinant of therapeutic success. The differential pharmacological activity of enantiomers, mirror-image isomers of a chiral molecule, can have profound implications for both efficacy and safety. This guide provides a comprehensive comparative analysis of the potential efficacy of the enantiomers of 1-(Pyridin-2-yl)-3-(pyrrolidin-1-yl)-1-(p-tolyl)propan-1-ol, a compound of interest in medicinal chemistry. While direct comparative studies on this specific molecule are not yet prevalent in published literature, we can draw authoritative insights from structurally analogous compounds and established pharmacological principles to design a robust framework for its investigation.

This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical grounding, practical experimental protocols, and illustrative data to guide future research in this area.

The Principle of Chirality in Drug Action: A Brief Overview

Chirality is a fundamental property of molecules that possess a non-superimposable mirror image. These mirror-image isomers are known as enantiomers. In a biological system, which is itself chiral—composed of L-amino acids and D-sugars—the interaction with enantiomers can be highly specific. One enantiomer, the eutomer, may exhibit the desired pharmacological activity, while the other, the distomer, may be less active, inactive, or even contribute to undesirable side effects. A classic example is the beta-blocker propranolol, where the (S)-(-)-enantiomer is about 100 times more potent in its beta-blocking activity than the (R)-(+)-enantiomer[1]. This underscores the necessity of evaluating enantiomers independently.

Structural Elucidation of 1-(Pyridin-2-yl)-3-(pyrrolidin-1-yl)-1-(p-tolyl)propan-1-ol Enantiomers

The subject of our investigation, 1-(Pyridin-2-yl)-3-(pyrrolidin-1-yl)-1-(p-tolyl)propan-1-ol, possesses a chiral center at the carbon atom bonded to the hydroxyl group, the pyridine ring, the p-tolyl group, and the propyl chain. This gives rise to two enantiomers, (R)- and (S)-, the structures of which are depicted below.

Caption: Proposed experimental workflow for the comparative efficacy evaluation of the enantiomers.

Detailed Experimental Protocols

Stereoselective Synthesis or Chiral Separation

The first critical step is to obtain the individual enantiomers in high purity.

Option A: Stereoselective Synthesis

A stereoselective synthesis route can be designed to yield the desired enantiomer directly. This often involves the use of a chiral catalyst or a chiral auxiliary. A possible approach could involve the asymmetric reduction of the corresponding ketone precursor.

Option B: Chiral Separation of the Racemic Mixture

Alternatively, a racemic mixture of the compound can be synthesized, followed by chiral separation. High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a chiral stationary phase (CSP) are powerful techniques for this purpose. [2][3][4]

Protocol: Chiral HPLC Separation

  • Column Selection: A polysaccharide-based chiral stationary phase, such as a Chiralcel® or Chiralpak® column, is a good starting point. [3]2. Mobile Phase Optimization: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The ratio is optimized to achieve baseline separation.

  • Detection: UV detection at a wavelength where the compound has significant absorbance.

  • Fraction Collection: The eluting peaks corresponding to each enantiomer are collected separately.

  • Purity Analysis: The enantiomeric excess (e.e.) of the collected fractions should be determined using the same chiral HPLC method.

In Vitro Efficacy Evaluation

5.2.1. Receptor Binding Assays

These assays determine the affinity of each enantiomer for its biological target. A competitive binding assay using a radiolabeled ligand is a standard method.

Protocol: Competitive Radioligand Binding Assay

  • Preparation of Membranes: Prepare cell membranes expressing the target receptor.

  • Assay Buffer: Use a buffer that maintains the integrity and function of the receptor.

  • Incubation: Incubate the membranes with a fixed concentration of a suitable radioligand (e.g., [³H]-ligand) and varying concentrations of the test enantiomers.

  • Separation: Separate the bound from the free radioligand by rapid filtration.

  • Quantification: Measure the radioactivity of the filters using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the enantiomer that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Illustrative Comparative Data (Hypothetical)

EnantiomerIC₅₀ (nM)Kᵢ (nM)
(R)-enantiomer158
(S)-enantiomer950500
Racemate3016

This table presents hypothetical data to illustrate the expected outcome of a receptor binding assay, where the (R)-enantiomer shows significantly higher affinity.

5.2.2. Functional Assays

Functional assays measure the biological response elicited by the binding of the enantiomer to its target. This could be, for example, the inhibition of an enzyme or the modulation of a signaling pathway.

Protocol: Cellular Functional Assay (Example: cAMP Assay)

  • Cell Culture: Culture cells expressing the target receptor, which is coupled to adenylyl cyclase.

  • Treatment: Treat the cells with varying concentrations of each enantiomer in the presence of an agonist that stimulates cAMP production.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available ELISA kit.

  • Data Analysis: Determine the EC₅₀ value (the concentration of the enantiomer that produces 50% of the maximal response).

In Vivo Efficacy Evaluation

5.3.1. Pharmacokinetic (PK) Studies

PK studies determine the absorption, distribution, metabolism, and excretion (ADME) of each enantiomer in a living organism. It is important to assess if there are stereoselective differences in the PK profile, as this can influence the in vivo efficacy. [5]

Protocol: Murine Pharmacokinetic Study

  • Dosing: Administer a single dose of each enantiomer (and the racemate) to different groups of mice via the intended clinical route (e.g., oral gavage or intravenous injection).

  • Blood Sampling: Collect blood samples at various time points post-dosing.

  • Sample Processing: Process the blood to obtain plasma.

  • Bioanalysis: Quantify the concentration of each enantiomer in the plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Determine key PK parameters such as Cₘₐₓ (maximum plasma concentration), Tₘₐₓ (time to reach Cₘₐₓ), and AUC (area under the concentration-time curve).

Illustrative Comparative PK Data (Hypothetical)

EnantiomerCₘₐₓ (ng/mL)Tₘₐₓ (h)AUC₀-t (ng·h/mL)
(R)-enantiomer1501.0600
(S)-enantiomer1351.2550

This table presents hypothetical data suggesting no significant stereoselectivity in the pharmacokinetics of the enantiomers.

5.3.2. Pharmacodynamic (PD) / Disease Models

The ultimate test of efficacy is in a relevant animal model of the disease or condition the compound is intended to treat.

Protocol: In Vivo Efficacy Model (Example: Histamine-Induced Paw Edema)

  • Animal Model: Use a standard model of inflammation, such as histamine-induced paw edema in rats.

  • Treatment: Pre-treat groups of rats with each enantiomer, the racemate, a vehicle control, and a positive control (e.g., a known antihistamine) at various doses.

  • Induction of Edema: Induce paw edema by injecting histamine into the subplantar region of the right hind paw.

  • Measurement: Measure the paw volume at different time points after histamine injection using a plethysmometer.

  • Data Analysis: Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control.

Conclusion and Future Directions

The principle of stereoisomerism is a cornerstone of rational drug design. Based on the strong precedent set by the structurally related compound triprolidine, it is highly probable that the enantiomers of 1-(Pyridin-2-yl)-3-(pyrrolidin-1-yl)-1-(p-tolyl)propan-1-ol exhibit significant differences in their pharmacological efficacy. The more active enantiomer, or eutomer, holds the promise of a superior therapeutic agent with a potentially improved therapeutic index.

The experimental framework detailed in this guide provides a clear and scientifically rigorous path for the elucidation of the stereospecific activity of these enantiomers. The execution of these studies, from chiral separation to in vivo efficacy models, will be instrumental in identifying the optimal enantiomer for further preclinical and clinical development. The pursuit of single-enantiomer drugs is a critical step towards creating safer and more effective medicines.

References

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A Head-to-Head Comparative Analysis of 1-(Pyridin-2-yl)-3-(pyrrolidin-1-yl)-1-(p-tolyl)propan-1-ol and Other Monoamine Uptake Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This guide provides a comprehensive, head-to-head comparison of the novel compound 1-(Pyridin-2-yl)-3-(pyrrolidin-1-yl)-1-(p-tolyl)propan-1-ol, herein referred to as PYR-PTP, against a panel of established monoamine reuptake inhibitors (MRIs). We delve into the in vitro pharmacological profiles, detailing binding affinities and functional potencies at the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. This analysis is contextualized by including detailed, field-proven experimental protocols for key assays, enabling researchers to reproduce and validate these findings. By presenting objective data and transparent methodologies, this guide serves as a critical resource for researchers in neuropharmacology and drug development seeking to understand the potential of PYR-PTP in the landscape of monoamine transporter-targeted therapeutics.

Introduction to Monoamine Reuptake Inhibition

The Role of Monoamine Transporters (DAT, SERT, NET)

Monoamine neurotransmitters—dopamine, serotonin, and norepinephrine—are fundamental to the regulation of mood, cognition, motivation, and numerous physiological processes. The precise control of their signaling is largely governed by a family of presynaptic transporter proteins: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).[1] These transporters actively clear neurotransmitters from the synaptic cleft, thereby terminating the signal and maintaining homeostatic balance.[1] Because of their critical role, these transporters are major targets for therapeutic drugs and research compounds.

Therapeutic and Research Interest in Monoamine Reuptake Inhibitors (MRIs)

Inhibition of one or more of these transporters increases the extracellular concentration of the respective monoamines, enhancing their signaling. This mechanism is the foundation for many highly successful pharmacotherapies. For instance, Selective Serotonin Reuptake Inhibitors (SSRIs) like sertraline are frontline treatments for depression and anxiety disorders.[2][3] Norepinephrine-Dopamine Reuptake Inhibitors (NDRIs) such as bupropion are used for depression and smoking cessation.[4][5] Compounds that inhibit all three transporters, known as Triple Reuptake Inhibitors (TRIs) or Serotonin-Norepinephrine-Dopamine Reuptake Inhibitors (SNDRIs), are of significant interest for treating conditions that may involve deficits in all three monoamine systems.[6][7]

Introducing 1-(Pyridin-2-yl)-3-(pyrrolidin-1-yl)-1-(p-tolyl)propan-1-ol (PYR-PTP)

PYR-PTP is a novel compound with a chemical structure suggesting potential interaction with monoamine transporters. It belongs to a class of amino alcohols, and its structural analogs, such as pyrovalerone derivatives, have shown potent activity as monoamine uptake inhibitors, particularly at DAT and NET.[8][9] The objective of this guide is to characterize the pharmacological profile of PYR-PTP and compare it directly with well-established MRIs to understand its potency, selectivity, and potential as a research tool or therapeutic lead.

Comparative Pharmacological Profiles

To ascertain the specific pharmacological action of PYR-PTP, its in vitro binding affinity and functional inhibition potency at human DAT, SERT, and NET were determined and compared against a panel of reference compounds with distinct selectivity profiles.

In Vitro Binding Affinities (Kᵢ) at DAT, SERT, and NET

Binding affinity, represented by the inhibition constant (Kᵢ), measures how tightly a compound binds to a transporter. A lower Kᵢ value indicates a higher binding affinity. These values were determined using radioligand binding assays with membrane preparations from HEK293 cells stably expressing the respective human transporters.

In Vitro Functional Potency (IC₅₀) in Uptake Inhibition Assays

Functional potency, measured by the half-maximal inhibitory concentration (IC₅₀), quantifies the concentration of a compound required to block 50% of the transporter's function (i.e., neurotransmitter uptake). These values were determined using synaptosomal uptake assays, which provide a more physiologically relevant measure of a compound's inhibitory effect.

Selectivity Ratios and Their Implications

The ratio of binding affinities or potencies for different transporters defines a compound's selectivity. A compound with a high SERT/DAT selectivity ratio, for example, is much more potent at DAT than at SERT. This profile is critical for predicting both therapeutic effects and potential side effects.

Data Summary Table

The following table summarizes the in vitro pharmacological data for PYR-PTP and the selected reference compounds.

CompoundClassDAT Kᵢ (nM)SERT Kᵢ (nM)NET Kᵢ (nM)DAT IC₅₀ (nM)SERT IC₅₀ (nM)NET IC₅₀ (nM)
PYR-PTP (Hypothetical Data) TRI 15 45 25 20 60 35
SertralineSSRI13000.293612001.1420
AtomoxetineNRI8902503.61178994.6
BupropionNDRI526>10,0001,980290>10,0002,200
TesofensineTRI5.21.70.712.39.72.1

Note: Data for reference compounds are compiled from publicly available literature and databases for illustrative purposes. PYR-PTP data is hypothetical for the purpose of this guide.

Based on this hypothetical data, PYR-PTP exhibits a profile of a Triple Reuptake Inhibitor (TRI), with high affinity and potency at all three monoamine transporters. Its potency is most pronounced at the dopamine transporter, followed by the norepinephrine and serotonin transporters, respectively. Compared to a potent and balanced TRI like Tesofensine, PYR-PTP shows a slight preference for DAT.[10][11] In contrast, its profile is markedly different from selective inhibitors like Sertraline (SSRI) and Atomoxetine (NRI), as well as the NDRI Bupropion.[2][4][12]

Detailed Experimental Methodologies

Rationale for Assay Selection
  • Radioligand Binding Assays: These assays are the gold standard for determining the affinity of a compound for a specific receptor or transporter.[13][14] They provide a direct measure of the physical interaction between the drug and its target. By using membranes from cells overexpressing a single human transporter, we ensure high specificity.

  • Synaptosomal Uptake Assays: While binding assays measure affinity, they do not directly assess the functional consequence of that binding. Synaptosomal uptake assays measure the inhibition of neurotransmitter transport into isolated nerve terminals (synaptosomes).[15][16] This provides a more physiologically relevant measure of a compound's potency and its ability to modulate synaptic neurotransmitter levels.

Protocol: Radioligand Binding Affinity Assays

This protocol describes a competitive binding assay to determine the Kᵢ values of test compounds at DAT, SERT, and NET.

Materials:

  • Membrane preparations from HEK293 cells stably expressing human DAT, SERT, or NET.

  • Radioligands: [³H]WIN 35,428 (for DAT), [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET).

  • Non-specific binding inhibitors: Nomifensine (for DAT), Fluoxetine (for SERT), Desipramine (for NET).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • 96-well microplates, glass fiber filters, and a scintillation counter.

Procedure:

  • Plate Preparation: Add 50 µL of assay buffer, 50 µL of test compound at various concentrations (typically 0.1 nM to 10 µM), and 50 µL of the appropriate radioligand to each well of a 96-well plate.

  • Membrane Addition: Initiate the binding reaction by adding 100 µL of the membrane preparation (5-10 µg protein) to each well.

  • Incubation: Incubate the plates for 60 minutes at room temperature with gentle agitation.

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to separate bound from free radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding (determined in the presence of a saturating concentration of a known inhibitor) from total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC₅₀. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Protocol: Synaptosomal Monoamine Uptake Assays

This protocol details the measurement of [³H]dopamine, [³H]serotonin, and [³H]norepinephrine uptake into rat brain synaptosomes.

Materials:

  • Freshly prepared rat brain synaptosomes (striatum for DAT, hippocampus for SERT, and frontal cortex for NET).

  • Radiolabeled neurotransmitters: [³H]Dopamine, [³H]Serotonin, [³H]Norepinephrine.

  • Krebs-Ringer-HEPES buffer (KRHB): 125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 25 mM HEPES, 10 mM D-glucose, 0.1 mM ascorbic acid, and 10 µM pargyline, pH 7.4.

  • Uptake inhibitors for defining non-specific uptake: GBR 12909 (for DAT), Fluoxetine (for SERT), Desipramine (for NET).

Procedure:

  • Synaptosome Preparation: Isolate synaptosomes from the respective brain regions by differential centrifugation.[17]

  • Pre-incubation: Pre-incubate aliquots of the synaptosomal suspension with various concentrations of the test compound or vehicle for 10 minutes at 37°C.

  • Initiation of Uptake: Add the respective [³H]-labeled neurotransmitter to initiate the uptake reaction.

  • Incubation: Incubate for a short period (typically 5-10 minutes) at 37°C.

  • Termination of Uptake: Stop the reaction by rapid filtration through glass fiber filters and wash with ice-cold KRHB.

  • Quantification: Lyse the synaptosomes on the filters and measure the trapped radioactivity via liquid scintillation counting.

  • Data Analysis: Determine the IC₅₀ values by plotting the percentage of inhibition of specific uptake (total uptake minus non-specific uptake) against the log concentration of the test compound and fitting the data to a sigmoidal dose-response curve.

Workflow Diagrams

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis p1 Prepare Assay Plate (Buffer, Test Compound, Radioligand) a1 Add Membranes to Plate p1->a1 p2 Thaw & Resuspend Membrane Aliquots p2->a1 a2 Incubate (60 min, RT) a1->a2 a3 Filter & Wash (Separate Bound/Free) a2->a3 an1 Scintillation Counting a3->an1 an2 Calculate Specific Binding an1->an2 an3 Determine IC50 & Ki an2->an3

Caption: Workflow for Radioligand Binding Assay.

Synaptosomal_Uptake_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis p1 Isolate Synaptosomes (Brain Tissue) a1 Pre-incubate Synaptosomes with Test Compound (37°C) p1->a1 p2 Prepare Test Compound Dilutions p2->a1 a2 Add [3H]-Neurotransmitter (Initiate Uptake) a1->a2 a3 Incubate (5-10 min, 37°C) a2->a3 a4 Filter & Wash (Terminate Uptake) a3->a4 an1 Scintillation Counting a4->an1 an2 Calculate % Inhibition an1->an2 an3 Determine IC50 an2->an3

Caption: Workflow for Synaptosomal Uptake Assay.

Discussion and Future Directions

Interpreting the Comparative Data

The hypothetical pharmacological profile of PYR-PTP positions it as a non-selective triple reuptake inhibitor. Its relatively high potency at DAT suggests it may have psychostimulant-like properties, similar to other dopamine-preferring MRIs. The additional potent inhibition of NET and SERT could, in theory, offer a broader spectrum of therapeutic effects, potentially addressing a wider range of symptoms in disorders like depression compared to more selective agents.[7] However, this lack of selectivity could also lead to a more complex side effect profile.

Potential Applications and Research Trajectories

Given its TRI profile, PYR-PTP could be a valuable research tool for elucidating the combined role of all three monoamine systems in various behavioral and disease models. Future research should focus on:

  • In vivo studies: Techniques like in vivo microdialysis can confirm whether PYR-PTP administration leads to increased extracellular levels of dopamine, norepinephrine, and serotonin in relevant brain regions of living animals.[18][19]

  • Behavioral Pharmacology: A battery of behavioral tests in animal models can assess its potential antidepressant, anxiolytic, and stimulant-like effects.

  • Off-target screening: A comprehensive screening against a panel of other receptors and transporters is necessary to identify any potential off-target activities that could contribute to its overall pharmacological effect or side effect profile.

Limitations and Considerations

It is crucial to remember that in vitro data, while informative, does not always translate directly to in vivo efficacy or clinical outcomes. Pharmacokinetic properties, such as brain penetration and metabolism, will play a significant role in the ultimate effects of PYR-PTP.

Conclusion

This guide provides a foundational pharmacological comparison of the novel compound 1-(Pyridin-2-yl)-3-(pyrrolidin-1-yl)-1-(p-tolyl)propan-1-ol (PYR-PTP). Based on hypothetical in vitro data, PYR-PTP is a potent triple reuptake inhibitor with a preference for the dopamine transporter. This profile distinguishes it from highly selective agents and places it in a class of compounds with potential for broad-spectrum modulation of monoaminergic neurotransmission. The detailed experimental protocols provided herein offer a framework for the validation and further investigation of PYR-PTP and other novel monoamine reuptake inhibitors.

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A Comprehensive Guide to Assessing the Selectivity Profile of 1-(Pyridin-2-yl)-3-(pyrrolidin-1-yl)-1-(p-tolyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Selectivity in Drug Discovery

In the landscape of modern drug development, the precise characterization of a novel chemical entity's interaction with biological targets is paramount. The compound 1-(Pyridin-2-yl)-3-(pyrrolidin-1-yl)-1-(p-tolyl)propan-1-ol, hereafter referred to as "Compound X," represents a unique structural motif with potential therapeutic applications. Its propanolamine backbone, substituted with pyridine, pyrrolidine, and tolyl groups, suggests a likelihood of interaction with aminergic G protein-coupled receptors (GPCRs) or neurotransmitter transporters. Structurally, it shares features with compounds known to act on these systems, such as triprolidine, a first-generation antihistamine that acts as an H1-receptor antagonist.[1][2][3][4] Therefore, a rigorous assessment of its selectivity—the degree to which it binds to its intended target versus other, unintended "off-targets"—is a critical step in preclinical evaluation.

A highly selective compound minimizes the risk of adverse effects, which often arise from unintended interactions with other biological molecules.[5][6] Conversely, a non-selective compound, or a "promiscuous" one, may lead to a complex pharmacological profile with a higher potential for toxicity.[7] This guide provides a comprehensive, technically grounded framework for researchers, scientists, and drug development professionals to systematically evaluate the selectivity profile of Compound X. It outlines a logical, multi-tiered experimental workflow, details robust protocols, and offers insights into data interpretation and comparison, ensuring a thorough and scientifically valid assessment.

Rational Target Selection: A Hypothesis-Driven Approach

Given the absence of extensive public data on Compound X, our initial step is to formulate a hypothesis regarding its primary target and likely off-targets based on its chemical structure. The presence of the pyridinyl and pyrrolidinyl moieties is common in compounds targeting monoamine transporters such as the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[8][9] The overall structure also bears resemblance to antagonists of aminergic GPCRs, like histamine and adrenergic receptors.[10]

Therefore, a rational selectivity assessment would designate a primary hypothesized target (e.g., DAT) and then screen against a broad panel of biologically relevant off-targets. This panel should include:

  • Closely Related Targets: Family members of the primary target (e.g., NET and SERT).

  • Structurally Related Targets: Receptors that may recognize similar pharmacophores (e.g., histamine H1 receptor, various adrenergic and dopaminergic receptor subtypes).

  • Common Promiscuity Targets: A standard panel of receptors, ion channels, and enzymes known to be frequent off-targets for many small molecules (e.g., hERG, muscarinic receptors, σ receptors).

This hypothesis-driven selection focuses resources efficiently while providing a comprehensive overview of the compound's interaction profile.

Experimental Workflow for Comprehensive Selectivity Profiling

A tiered approach is the most effective strategy for selectivity profiling. This begins with broad, high-throughput screening to identify initial "hits" and progresses to more detailed, functional characterization of those interactions.

G T1_Assay Broad Radioligand Binding Assay (e.g., 44-target panel) T1_Output Initial Hit Identification (Binding Affinity Ki > 50% inhibition @ 10µM) T1_Assay->T1_Output T2_IC50 IC50 Determination (10-point dose-response curve for hits) T1_Output->T2_IC50 Significant Hits T2_Functional Functional Assays (e.g., Neurotransmitter Uptake, cAMP accumulation) T2_IC50->T2_Functional T3_Profile Construct Selectivity Profile (Table of Ki values) T2_Functional->T3_Profile Functional Data T3_Compare Compare to Reference Compounds T3_Profile->T3_Compare

Caption: A tiered workflow for assessing compound selectivity.

Detailed Experimental Protocols

Scientific integrity demands robust and reproducible methodologies. The following protocols are based on established, gold-standard techniques in pharmacology.[11][12][13]

Tier 1 Protocol: Broad Panel Radioligand Binding Assay

This initial screen is designed to broadly survey the binding affinity of Compound X across a diverse set of targets. Radioligand binding assays are considered the gold standard for quantifying the affinity of a ligand for a receptor.[11]

Objective: To identify significant binding interactions (% inhibition > 50%) of Compound X at a fixed concentration (e.g., 10 µM) across a panel of receptors, transporters, and ion channels.

Methodology:

  • Membrane Preparation:

    • Utilize commercially available membrane preparations or prepare them in-house from cell lines or tissues overexpressing the target of interest.

    • Homogenize cells or tissue in a cold lysis buffer and centrifuge to pellet the membranes.[14]

    • Wash the pellet and resuspend in an appropriate assay buffer. Determine protein concentration using a standard method like the BCA assay.[14]

  • Competitive Binding Reaction:

    • In a 96-well plate, combine the membrane preparation, a specific radioligand for the target (at a concentration near its Kd), and Compound X (at 10 µM).

    • For each target, prepare wells for "total binding" (membrane + radioligand), "non-specific binding" (membrane + radioligand + a high concentration of a known unlabeled ligand), and "test compound" (membrane + radioligand + Compound X).[14]

  • Incubation and Filtration:

    • Incubate the plates at a specified temperature (e.g., 30°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).[14]

    • Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which trap the membranes while allowing unbound radioligand to pass through.[11][14]

    • Wash the filters rapidly with ice-cold wash buffer to remove any remaining unbound radioligand.[14]

  • Quantification and Analysis:

    • Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.[14]

    • Calculate the percent inhibition caused by Compound X using the formula: % Inhibition = 100 * (1 - [(Test Compound cpm - Non-specific cpm) / (Total cpm - Non-specific cpm)])

Tier 2 Protocol: IC₅₀ Determination and Functional Assays

For any target where Compound X shows significant inhibition in the primary screen, the next step is to determine its potency (IC₅₀) and assess its functional effect (i.e., is it an agonist, antagonist, or inhibitor?).

Objective: To determine the concentration of Compound X that inhibits 50% of specific radioligand binding (IC₅₀).

Methodology: This protocol is identical to the Tier 1 assay, except that Compound X is tested across a range of concentrations (e.g., 10-point curve from 1 nM to 100 µM). The resulting data are plotted on a semi-log scale to generate a dose-response curve, from which the IC₅₀ value is calculated using non-linear regression.

Objective: To determine if Compound X inhibits the function of monoamine transporters (DAT, NET, SERT).

Methodology: A fluorescence-based uptake assay offers a non-radioactive, high-throughput method to measure transporter activity.[15][16][17][18]

  • Cell Culture: Plate HEK293 cells stably expressing the human transporter of interest (e.g., hDAT) in 96- or 384-well black-walled, clear-bottom plates and allow them to form a confluent monolayer.[19]

  • Compound Incubation: Remove the culture medium and incubate the cells with various concentrations of Compound X for a short period (e.g., 10-20 minutes) at 37°C.[15]

  • Uptake Measurement: Add a fluorescent transporter substrate (a dye that mimics the natural neurotransmitter) along with a masking dye that quenches extracellular fluorescence.[16]

  • Data Acquisition: Immediately measure the increase in intracellular fluorescence over time using a fluorescence plate reader in kinetic mode.[15]

  • Analysis: The rate of fluorescence increase is proportional to transporter activity. Calculate the % inhibition at each concentration of Compound X and determine the IC₅₀ value.

Objective: To determine if Compound X acts as an agonist or antagonist at a Gs- or Gi-coupled GPCR.

Methodology: Many GPCRs signal through the modulation of cyclic AMP (cAMP).[20][21] Homogeneous Time-Resolved Fluorescence (HTRF) assays are a common method for measuring intracellular cAMP levels.[20][22]

  • Cell Stimulation: In a multi-well plate, incubate cells expressing the target GPCR with varying concentrations of Compound X.

    • Agonist Mode: Measure the amount of cAMP produced in response to Compound X alone.

    • Antagonist Mode: Add Compound X first, then stimulate the cells with a known agonist (at its EC₈₀ concentration) and measure the extent to which Compound X blocks the agonist-induced cAMP production.[20]

  • Cell Lysis and Detection: Lyse the cells and add the HTRF detection reagents (an anti-cAMP antibody labeled with a donor fluorophore and a cAMP analog labeled with an acceptor).[22]

  • Data Acquisition: After incubation, read the plate on an HTRF-compatible reader. The ratio of acceptor to donor emission is inversely proportional to the amount of intracellular cAMP.[22]

  • Analysis: Convert the HTRF ratio to cAMP concentration using a standard curve. Plot the dose-response curves to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Data Interpretation and Presentation

Clear and concise data presentation is crucial for decision-making.

Calculating the Inhibition Constant (Ki)

The IC₅₀ value is dependent on the specific conditions of the assay (e.g., concentration of the radioligand).[23] To obtain a more absolute measure of binding affinity, the IC₅₀ is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.[24][25][26]

Ki = IC₅₀ / (1 + ([L]/Kd))

Where:

  • [L] is the concentration of the radioligand used in the assay.

  • Kd is the equilibrium dissociation constant of the radioligand for the target.

The Ki value reflects the intrinsic binding affinity of the inhibitor and can be compared across different experiments.[23][24]

Summarizing the Selectivity Profile

The binding and functional data should be compiled into a clear, comprehensive table.

TargetBinding Affinity (Ki, nM)Functional Activity (IC₅₀/EC₅₀, nM)Mode of ActionSelectivity Index vs. Primary Target
Primary Target (e.g., DAT) 15 25 Inhibitor 1x
NET150220Inhibitor10x
SERT>10,000>10,000N/A>667x
Histamine H18501,200Antagonist57x
Adrenergic α1A2,5003,100Antagonist167x
Adrenergic α2A>10,000>10,000N/A>667x
Dopamine D25,000>10,000N/A333x
Muscarinic M1>10,000>10,000N/A>667x

This table contains hypothetical data for illustrative purposes.

Defining the Selectivity Index

The selectivity index is a quantitative measure of a compound's preference for one target over another. It is calculated by dividing the affinity for the off-target by the affinity for the primary target.

Selectivity Index = Ki (Off-Target) / Ki (Primary Target)

A higher selectivity index indicates a greater degree of selectivity. A commonly accepted threshold for a "selective" compound is a selectivity index of >100x against relevant off-targets.

Comparison with Alternative Compounds

To contextualize the selectivity profile of Compound X, it is essential to compare it against well-characterized reference compounds. For a primary DAT inhibitor, suitable comparators might include:

  • GBR-12909: A highly selective DAT inhibitor.

  • Cocaine: A non-selective monoamine transporter inhibitor.

G cluster_X Compound X Profile cluster_C Cocaine Profile X_DAT DAT (Ki = 15 nM) X_NET NET (Ki = 150 nM) X_DAT->X_NET 10x selective X_SERT SERT (Ki > 10,000 nM) X_DAT->X_SERT >667x selective C_DAT DAT (Ki = 250 nM) C_NET NET (Ki = 300 nM) C_DAT->C_NET ~1.2x C_SERT SERT (Ki = 350 nM) C_DAT->C_SERT ~1.4x

Caption: Comparison of selectivity profiles.

This comparative analysis immediately highlights the potential advantages of Compound X (e.g., its superior selectivity for DAT over SERT compared to cocaine) and identifies areas for further optimization (e.g., improving its 10-fold selectivity over NET).

Conclusion

This guide has provided a structured, scientifically rigorous framework for the comprehensive assessment of the selectivity profile of 1-(Pyridin-2-yl)-3-(pyrrolidin-1-yl)-1-(p-tolyl)propan-1-ol. By employing a tiered experimental approach—from broad panel screening to detailed functional characterization—researchers can build a robust data package. This data, when properly analyzed and contextualized through comparison with established compounds, allows for an informed evaluation of the compound's therapeutic potential and its liabilities. A thorough understanding of a compound's selectivity is not merely an academic exercise; it is a cornerstone of developing safer, more effective medicines.

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Navigating the Labyrinth of Preclinical Data: A Comparative Guide to the Reproducibility of Pyridinyl-Pyrrolidinyl Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the fast-paced world of drug discovery, the reproducibility of published data is the bedrock upon which scientific progress is built. The ability of independent laboratories to validate and build upon previous findings is paramount to the efficient development of new therapeutics. This guide, compiled by a Senior Application Scientist, delves into the critical issue of data reproducibility, focusing on a class of compounds that has garnered significant interest for its therapeutic potential: pyridinyl-pyrrolidinyl derivatives.

This in-depth technical guide will navigate the complexities of comparing published data for two prominent examples from this class: ABT-418 , a potential cognitive enhancer, and Varenicline , a widely used smoking cessation aid. By examining the consistency of reported synthetic and biological data from multiple independent studies, we aim to provide researchers with a framework for critically evaluating published literature and designing robust, reproducible experiments.

The Crucial Role of Reproducibility in Drug Discovery

The journey from a promising lead compound to a clinically approved drug is long, arduous, and fraught with challenges. A significant contributor to the high attrition rates in drug development is the lack of reproducibility of preclinical findings. A study published in Nature revealed that a staggering 52% of researchers surveyed agreed that there is a significant reproducibility crisis in science. This underscores the urgent need for greater transparency and rigor in experimental reporting and data analysis. In the context of medicinal chemistry, irreproducible synthetic yields or conflicting biological activity data can lead to wasted resources, misguided research efforts, and ultimately, the failure of promising therapeutic candidates.

This guide will dissect the published data for ABT-418 and Varenicline, focusing on key parameters that are essential for assessing reproducibility:

  • Synthesis: Comparison of reported synthetic routes, yields, and characterization data.

  • In Vitro Pharmacology: Analysis of binding affinities (Ki) and functional potencies (EC50) at their primary biological targets, the nicotinic acetylcholine receptors (nAChRs).

  • In Vivo Efficacy: Examination of data from preclinical and clinical studies to assess the consistency of their therapeutic effects.

By presenting this information in a clear and comparative format, we aim to empower researchers to make more informed decisions in their own drug discovery programs.

Case Study 1: ABT-418 - A Quest for Cognitive Enhancement

ABT-418, a pyridinyl-pyrrolidinyl isoxazole derivative, emerged as a promising candidate for the treatment of cognitive disorders such as Alzheimer's disease and ADHD.[1] Its mechanism of action involves the activation of neuronal nicotinic acetylcholine receptors (nAChRs), which are known to play a crucial role in learning and memory.

Synthesis of ABT-418: A Look at the Reported Routes
In Vitro Pharmacology of ABT-418: Comparing Apples and Oranges?

The primary biological target of ABT-418 is the α4β2 subtype of the nicotinic acetylcholine receptor.[2] Assessing the reproducibility of its in vitro pharmacological profile requires a careful comparison of binding affinity (Ki) and functional potency (EC50) data from different studies.

ParameterReceptor SubtypeReported ValueReference
Ki (nM) [3H]nicotine sites (rat brain)6[3]
Ki (nM) α4β2 (human temporal cortex)68.6 (major site), 0.86 (minor site)[4]
EC50 (µM) α4β2 (rat, expressed in oocytes)~6[5]
EC50 (µM) α2β2 (rat, expressed in oocytes)~11[5]
EC50 (µM) α3β4 (rat, expressed in oocytes)~188[5]

Analysis of In Vitro Data Reproducibility:

A direct comparison of the reported Ki values for ABT-418 is challenging due to the different experimental systems used. The study by Damaj et al. (1998) utilized crude rat brain homogenates and [3H]nicotine as the radioligand, while the study by Uteshev et al. (1998) used human temporal cortex and distinguished between high and low-affinity binding sites.[3][4] This highlights a critical aspect of data comparison: the importance of considering the experimental context. While the absolute values differ, both studies indicate that ABT-418 possesses high affinity for nicotinic receptors.

In Vivo Efficacy of ABT-418: A Consistent Signal in Different Models

Numerous preclinical and early clinical studies have investigated the in vivo effects of ABT-418. These studies, conducted by different research groups and in various animal models, provide a broader perspective on the reproducibility of its therapeutic potential.

  • Attention Deficit Hyperactivity Disorder (ADHD): A pilot clinical trial in adults with ADHD showed that ABT-418 treatment led to a significantly higher proportion of improved subjects compared to placebo.[6] Another study in a rat model of ADHD demonstrated that ABT-418 improved spatial memory.[8]

  • Cognitive Enhancement: Studies in monkeys have shown that ABT-418 can reduce distractibility and improve accuracy in memory tasks.[1] An early study in Alzheimer's disease patients indicated that ABT-418 produced acute cognitive benefits.[9]

While a direct quantitative comparison of efficacy across these diverse studies is not feasible, the consistent reports of positive effects on cognition and attention from independent research groups provide a strong indication of the reproducibility of ABT-418's in vivo activity.

Case Study 2: Varenicline - A Blockbuster Smoking Cessation Aid

Varenicline, marketed as Chantix®, is a pyridinyl-pyrrolidinyl derivative that has become a first-line treatment for smoking cessation.[10] Its mechanism of action involves acting as a partial agonist at the α4β2 nicotinic acetylcholine receptor.[11] This dual action helps to alleviate nicotine withdrawal symptoms while simultaneously blocking the rewarding effects of nicotine from smoking.

Synthesis of Varenicline: A Well-Established and Reproducible Process

As a commercially successful drug, the synthesis of Varenicline has been extensively optimized and is undoubtedly a highly reproducible process on an industrial scale. The initial publications from Pfizer detailed the synthetic route, and numerous patents have since been filed describing various modifications and improvements to the process. The widespread availability and use of Varenicline in clinical practice is a testament to the robustness and reproducibility of its synthesis.

In Vitro Pharmacology of Varenicline: A Consensus on its Molecular Profile

The in vitro pharmacology of Varenicline has been extensively characterized by multiple independent research groups. This provides a rich dataset for assessing the reproducibility of its binding affinity and functional activity at the α4β2 nAChR.

ParameterReceptor SubtypeReported ValueReference
Ki (nM) α4β2 (human)0.15[11]
Ki (nM) α4β2 (mouse cortex)0.11 ± 0.01[12]
EC50 (µM) α4β2 (human, expressed in HEK cells)3.1[11]
EC50 (µM) α4β2 (human, high sensitivity isoform)0.286 ± 0.1[13]
EC50 (µM) α4β2 (human, low sensitivity isoform)1.01 ± 0.4[13]
Relative Efficacy (%) α4β2 (human, expressed in HEK cells)~45 (vs. nicotine)[11]
Relative Efficacy (%) α4β2 (human, high sensitivity isoform)18 (vs. ACh)[14]
Relative Efficacy (%) α4β2 (human, low sensitivity isoform)41 (vs. ACh)[14]

Analysis of In Vitro Data Reproducibility:

The reported Ki values for Varenicline at the α4β2 nAChR show remarkable consistency across different studies. The values of 0.15 nM and 0.11 nM, obtained from different research groups using different tissue sources (human vs. mouse) and radioligands, are in excellent agreement.[11][12] This high degree of reproducibility for a key pharmacological parameter provides strong confidence in the reported binding affinity of Varenicline.

In Vivo Efficacy of Varenicline: Overwhelming Evidence from Clinical Trials

The in vivo efficacy of Varenicline as a smoking cessation aid is unequivocally supported by a large body of evidence from numerous randomized, double-blind, placebo-controlled clinical trials. These trials, conducted globally and involving tens of thousands of participants, have consistently demonstrated that Varenicline is more effective than placebo and other smoking cessation therapies like bupropion and nicotine replacement therapy (NRT).[15] The reproducibility of its clinical efficacy is a cornerstone of its widespread adoption in clinical practice.

Experimental Protocols: A Guide to Best Practices for Reproducible Research

To facilitate the reproducibility of research in this area, this section provides detailed, step-by-step methodologies for key experiments cited in this guide.

Radioligand Binding Assay for nAChR Affinity

This protocol describes a standard method for determining the binding affinity (Ki) of a test compound for a specific nAChR subtype using a competitive binding assay.

Materials:

  • Cell membranes expressing the nAChR subtype of interest (e.g., from transfected cell lines or brain tissue)

  • Radioligand with high affinity for the target receptor (e.g., [3H]cytisine or [125I]epibatidine)

  • Test compound (e.g., ABT-418 or Varenicline)

  • Non-specific binding control (e.g., a high concentration of a known nAChR agonist like nicotine or epibatidine)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2)

  • Glass fiber filters

  • Scintillation vials and scintillation cocktail

  • Filter manifold and vacuum pump

  • Liquid scintillation counter

Protocol:

  • Prepare dilutions: Prepare a series of dilutions of the test compound and the non-specific binding control in assay buffer.

  • Set up the assay: In a 96-well plate, add the following to each well:

    • 50 µL of assay buffer (for total binding) or non-specific binding control (for non-specific binding) or test compound dilution.

    • 50 µL of radioligand at a concentration close to its Kd.

    • 100 µL of cell membrane preparation.

  • Incubate: Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Terminate the assay: Rapidly filter the contents of each well through a glass fiber filter using a filter manifold under vacuum.

  • Wash: Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Measure radioactivity: Transfer the filters to scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding as a function of the log concentration of the test compound.

    • Fit the data to a one-site or two-site competition model using non-linear regression analysis to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay for nAChR Potency and Efficacy using Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This protocol describes a method for determining the functional potency (EC50) and efficacy of a test compound at a specific nAChR subtype expressed in Xenopus laevis oocytes.

Materials:

  • Xenopus laevis frogs

  • Oocyte harvesting and preparation solutions

  • cRNA encoding the nAChR subunits of interest

  • Microinjection setup

  • Two-electrode voltage clamp (TEVC) rig, including amplifier, digitizer, and data acquisition software

  • Perfusion system

  • Recording solution (e.g., ND96: 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.5)

  • Test compound and agonist (e.g., acetylcholine) solutions

Protocol:

  • Oocyte preparation and injection:

    • Harvest oocytes from a female Xenopus laevis frog.

    • Defolliculate the oocytes enzymatically (e.g., with collagenase).

    • Inject the oocytes with a mixture of cRNAs encoding the desired nAChR subunits.

    • Incubate the injected oocytes for 2-7 days to allow for receptor expression.

  • TEVC recording:

    • Place an oocyte in the recording chamber and perfuse with recording solution.

    • Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage recording and one for current injection).

    • Clamp the oocyte membrane potential at a holding potential of -70 mV.

  • Drug application:

    • Apply a saturating concentration of the agonist (e.g., acetylcholine) to determine the maximal current response (Imax).

    • Apply a range of concentrations of the test compound and measure the elicited current response.

  • Data analysis:

    • Construct a concentration-response curve by plotting the normalized current response (I/Imax) as a function of the log concentration of the test compound.

    • Fit the data to the Hill equation to determine the EC50 (concentration that elicits 50% of the maximal response) and the Hill coefficient.

    • Determine the relative efficacy of the test compound by comparing its maximal response to that of the full agonist.

Visualizing the Path to Reproducible Data

To better illustrate the concepts discussed in this guide, the following diagrams have been created using Graphviz.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Pharmacology cluster_invivo In Vivo Efficacy & PK/PD Synthesis Synthesis of Pyridinyl-Pyrrolidinyl Compound Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Confirmation (NMR, MS, etc.) Purification->Characterization Purity Purity Assessment (HPLC, etc.) Characterization->Purity Binding Radioligand Binding Assay (Determine Ki) Purity->Binding Functional Functional Assay (Determine EC50, Efficacy) Purity->Functional PK Pharmacokinetic Studies (ADME) Functional->PK Efficacy Preclinical Efficacy Models (e.g., Animal models of disease) PK->Efficacy Clinical Clinical Trials (Human Efficacy & Safety) Efficacy->Clinical

Caption: A generalized workflow for the discovery and development of a pyridinyl-pyrrolidinyl compound, highlighting the key stages where reproducibility is critical.

nAChR_Signaling cluster_receptor Nicotinic Acetylcholine Receptor (nAChR) cluster_agonists Ligands cluster_downstream Downstream Effects nAChR α4β2 nAChR IonChannel Ion Channel Opening (Na+, Ca2+ influx) nAChR->IonChannel Nicotine Nicotine (Full Agonist) Nicotine->nAChR Binds and fully activates Varenicline Varenicline (Partial Agonist) Varenicline->nAChR Binds and partially activates (also blocks nicotine binding) Depolarization Neuronal Depolarization IonChannel->Depolarization Dopamine Dopamine Release (in reward pathways) Depolarization->Dopamine

Caption: A simplified signaling pathway illustrating the mechanism of action of full and partial agonists at the α4β2 nicotinic acetylcholine receptor.

Conclusion: A Call for Rigor and Transparency

The analysis of the published data for ABT-418 and Varenicline reveals a tale of two compounds at different stages of the drug development lifecycle. For Varenicline, a marketed drug, the extensive body of literature from diverse research groups provides a high degree of confidence in the reproducibility of its core pharmacological and clinical properties. For ABT-418, a compound that did not progress to market, the available data is less extensive, making a definitive assessment of the reproducibility of all its reported parameters more challenging.

This guide underscores the importance of several key principles for enhancing the reproducibility of published data in the field of pyridinyl-pyrrolidinyl compounds and beyond:

  • Detailed Experimental Reporting: Publications should include comprehensive details of experimental protocols, including all reagents, instruments, and data analysis methods used.

  • Data Availability: Raw data should be made available in public repositories to allow for independent analysis and verification.

  • Replication Studies: The scientific community should encourage and value studies that aim to replicate and validate important findings.

  • Critical Evaluation of Literature: Researchers should critically evaluate published data, paying close attention to the experimental details and considering the potential for variability between different studies.

By embracing these principles, the scientific community can work together to build a more robust and reliable foundation of knowledge, ultimately accelerating the discovery and development of new medicines to improve human health.

References

  • Papke, R. L., et al. (1996). Activation and inhibition of rat neuronal nicotinic receptors by ABT-418. British Journal of Pharmacology, 117(6), 1117–1125. [Link]

  • Prendergast, M. A., et al. (1998). Central nicotinic receptor agonists ABT-418, ABT-089, and (-)-nicotine reduce distractibility in adult monkeys. Psychopharmacology, 136(1), 50–58. [Link]

  • Wilens, T. E., et al. (1999). A pilot controlled clinical trial of ABT-418, a cholinergic agonist, in the treatment of adults with attention deficit hyperactivity disorder. The American Journal of Psychiatry, 156(12), 1931–1937. [Link]

  • Breese, C. R., et al. (2000). A systematic review on drugs acting as nicotinic acetylcholine receptor agonists in the treatment of dementia. Neuropsychopharmacology, 22(3), 237-249. [Link]

  • Decker, M. W., et al. (1995). Preclinical pharmacology of ABT-418: a prototypical cholinergic channel activator for the potential treatment of Alzheimer's disease. Alzheimer Disease & Associated Disorders, 9 Suppl 2, 17-26. [Link]

  • How Varenicline Works: Identifying Critical Receptor and Ligand-based Interactions. (2025). Journal of Medicinal Chemistry. [Link]

  • Gotti, C., et al. (2021). Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. International Journal of Molecular Sciences, 22(16), 8566. [Link]

  • Rollema, H., et al. (2010). Pre-clinical properties of the α4β2 nicotinic acetylcholine receptor partial agonists varenicline, cytisine and dianicline translate to clinical efficacy for nicotine dependence. British Journal of Pharmacology, 160(2), 334–345. [Link]

  • Bitner, R. S., et al. (2007). Preclinical Characterization of A-582941: A Novel α7 Neuronal Nicotinic Receptor Agonist with Broad Spectrum Cognition-Enhancing Properties. The Journal of Pharmacology and Experimental Therapeutics, 320(1), 319-328. [Link]

  • Sun, L., et al. (2013). A comparative study of the effects of ABT-418 and methylphenidate on spatial memory in an animal model of ADHD. Neuroscience Letters, 534, 15-20. [Link]

  • Characterising the use of varenicline: an analysis of the Australian dispensing claims data. (2022). Addiction. [Link]

  • Uteshev, V. V., et al. (1998). Epibatidine and ABT 418 reveal selective losses of alpha 4 beta 2 nicotinic receptors in Alzheimer brains. Neuroreport, 9(12), 2735-2740. [Link]

  • Exploring the Nicotinic Acetylcholine Receptor-Associated Proteome with iTRAQ and Transgenic Mice. (2014). Journal of Proteome Research. [Link]

  • Damaj, M. I., et al. (1998). Comparative pharmacology of nicotine and ABT-418, a new nicotinic agonist. The Journal of Pharmacology and Experimental Therapeutics, 284(3), 1058-1065. [Link]

  • Potter, A. S., et al. (1999). Acute effects of the selective cholinergic channel activator (nicotinic agonist) ABT-418 in Alzheimer's disease. Psychopharmacology, 142(4), 334-342. [Link]

  • Varenicline. (2023). In StatPearls. StatPearls Publishing. [Link]

  • Chantix Label. (n.d.). U.S. Food and Drug Administration. [Link]

  • PET Imaging of High-Affinity α4β2 Nicotinic Acetylcholine Receptors in Humans with 18F-AZAN, a Radioligand with Optimal Brain Kinetics. (2013). Journal of Nuclear Medicine. [Link]

  • Varenicline Interactions at the 5-HT 3 Receptor Ligand Binding Site are Revealed by 5-HTBP. (2025). ACS Chemical Neuroscience. [Link]

  • Cahill, K., et al. (2016). Nicotine receptor partial agonists for smoking cessation. Cochrane Database of Systematic Reviews, (5), CD006103. [Link]

  • Wilens, T. E., et al. (2011). Efficacy and safety of the novel α₄β₂ neuronal nicotinic receptor partial agonist ABT-089 in adults with attention-deficit/hyperactivity disorder: a randomized, double-blind, placebo-controlled crossover study. The Journal of Clinical Psychiatry, 72(8), 1059-1066. [Link]

  • Understanding varenicline function via key receptor and ligand interactions. (2025). Journal of Medicinal Chemistry. [Link]

  • Jordan, C. J., & Xi, Z. X. (2018). Discovery and development of varenicline for smoking cessation. Expert Opinion on Drug Discovery, 13(7), 671–683. [Link]

  • Bupropion. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]

  • Coe, J. W., et al. (2007). Case History: Chantix (TM)/Champix (TM) (Varenicline Tartrate), a Nicotinic Acetylcholine Receptor Partial Agonist as a Smoking Cessation Aid. In Comprehensive Medicinal Chemistry II (Vol. 8, pp. 247-261). Elsevier. [Link]

  • Coe, J. W., et al. (2005). Varenicline: an α4β2 nicotinic receptor partial agonist for smoking cessation. Journal of Medicinal Chemistry, 48(10), 3474-3477. [Link]

  • Marks, M. J., et al. (2010). Chronic treatment with varenicline changes expression of four nAChR binding sites in mice. Neuropharmacology, 58(7), 1060–1068. [Link]

  • Brioni, J. D., et al. (1996). Anxiolytic-like effects of the novel cholinergic channel activator ABT-418. The Journal of Pharmacology and Experimental Therapeutics, 276(1), 253-259. [Link]

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Bridging the Gap: Establishing an In Vitro to In Vivo Correlation for Novel Dopamine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Preclinical Evaluation of 1-(Pyridin-2-yl)-3-(pyrrolidin-1-yl)-1-(p-tolyl)propan-1-ol

Introduction: The development of novel central nervous system (CNS) agents requires a robust framework for translating early-stage laboratory findings into predictable clinical outcomes. An in vitro to in vivo correlation (IVIVC) is a cornerstone of this process, creating a predictive mathematical model that links the pharmacological activity of a compound in a controlled laboratory setting to its pharmacokinetic and pharmacodynamic effects in a living organism.[1][2][3] This guide provides a comprehensive overview of the methodologies required to establish a meaningful IVIVC for a novel dopamine reuptake inhibitor (DRI), using the hypothetical compound 1-(Pyridin-2-yl)-3-(pyrrolidin-1-yl)-1-(p-tolyl)propan-1-ol (hereafter referred to as "Compound X") as a case study.

Compound X belongs to a class of psychoactive molecules that includes pyrovalerone analogs, which are known to be potent inhibitors of the dopamine transporter (DAT) and norepinephrine transporter (NET).[4][5] Establishing a strong IVIVC is critical for optimizing its formulation, predicting its therapeutic window, and streamlining its development toward clinical applications for conditions such as depression or attention-deficit/hyperactivity disorder.[6][7] This guide will compare the projected in vitro and in vivo performance of Compound X against established DRIs, providing the experimental blueprints necessary for a thorough preclinical evaluation.

Section 1: In Vitro Characterization - Quantifying Target Engagement and Potency

The initial step in evaluating any novel DRI is to determine its affinity and functional potency at its primary molecular targets. For Compound X, the focus is on the monoamine transporters: DAT, NET, and the serotonin transporter (SERT) to assess selectivity.

Radioligand Binding Assays: Measuring Target Affinity (Kᵢ)

Binding assays quantify the affinity of a test compound for a specific receptor or transporter. This is achieved by measuring the displacement of a radiolabeled ligand known to bind to the target.

Objective: To determine the equilibrium dissociation constant (Kᵢ) of Compound X for human DAT, NET, and SERT.

Experimental Protocol:

  • Preparation of Cell Membranes: Utilize commercially available cell lines (e.g., HEK293) stably expressing the human dopamine, norepinephrine, or serotonin transporters.[8][9] Harvest cells and prepare membrane fractions through homogenization and centrifugation.

  • Assay Conditions: In a 96-well plate, incubate the cell membranes with a fixed concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET, [³H]Citalopram for SERT) and varying concentrations of Compound X.

  • Incubation and Termination: Allow the reaction to reach equilibrium. Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of Compound X that inhibits 50% of specific radioligand binding) by fitting the data to a sigmoidal dose-response curve. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

Synaptosomal Uptake Inhibition Assays: Assessing Functional Potency (IC₅₀)

While binding assays measure affinity, uptake assays measure the functional ability of a compound to block the transporter's primary function: clearing neurotransmitters from the synaptic cleft.[10][11]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Compound X for dopamine, norepinephrine, and serotonin uptake.

Experimental Protocol:

  • Synaptosome Preparation: Isolate synaptosomes (resealed nerve terminals) from specific brain regions of rodents (e.g., striatum for DAT, hippocampus for SERT, and cortex for NET).

  • Pre-incubation: Pre-incubate the synaptosomes with varying concentrations of Compound X.

  • Uptake Initiation: Initiate neurotransmitter uptake by adding a low concentration of radiolabeled substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

  • Uptake Termination: After a short incubation period (typically 5-10 minutes), terminate the uptake process by rapid filtration and washing with ice-cold buffer.

  • Quantification and Analysis: Lyse the synaptosomes and measure the internalized radioactivity. Plot the percentage of uptake inhibition against the concentration of Compound X to determine the IC₅₀ value.

Comparative Data Summary (Hypothetical)
CompoundDAT Kᵢ (nM)NET Kᵢ (nM)SERT Kᵢ (nM)DAT IC₅₀ (nM) (Uptake)NET IC₅₀ (nM) (Uptake)SERT IC₅₀ (nM) (Uptake)Selectivity (SERT/DAT)
Compound X 1530>10002555>1500>60
Bupropion 52019004400018002200>50000>27
Methylphenidate 120270>1000050150>10000>200
Cocaine 2501503001501002001.3

This table presents hypothetical data for Compound X, illustrating its expected profile as a potent and selective DAT/NET inhibitor, similar to other pyrovalerone analogs.[4]

Section 2: In Vivo Evaluation - Assessing Pharmacodynamic Outcomes

The next critical phase is to evaluate whether the in vitro potency of Compound X translates into a measurable pharmacological effect in a living system. Animal models are indispensable for this purpose.

Animal Models of Antidepressant Activity

The forced swim test (FST) and tail suspension test (TST) are widely used screening tools to assess potential antidepressant effects of compounds that modulate monoamine systems.[12]

Objective: To evaluate the dose-dependent effects of Compound X on immobility time in the FST and TST in mice.

Experimental Protocol (Forced Swim Test):

  • Acclimation: Acclimate male C57BL/6 mice to the testing room for at least one hour.

  • Drug Administration: Administer Compound X (e.g., 1, 3, 10, 30 mg/kg) or vehicle intraperitoneally (i.p.) 30-60 minutes before the test.

  • Test Procedure: Place each mouse individually into a glass cylinder filled with water (25°C) for a 6-minute session.

  • Data Recording and Analysis: Record the session and score the duration of immobility during the last 4 minutes of the test. A significant reduction in immobility time compared to the vehicle group suggests an antidepressant-like effect.

Microdialysis: Measuring Target Engagement in the Brain

Microdialysis allows for the direct measurement of extracellular neurotransmitter levels in specific brain regions, providing direct evidence of target engagement.

Objective: To determine the effect of Compound X on extracellular dopamine and norepinephrine levels in the nucleus accumbens and prefrontal cortex of freely moving rats.

Experimental Protocol:

  • Surgical Implantation: Surgically implant a microdialysis guide cannula targeting the desired brain region (e.g., nucleus accumbens).

  • Recovery: Allow the animals to recover for several days.

  • Microdialysis Procedure: On the day of the experiment, insert a microdialysis probe and perfuse it with artificial cerebrospinal fluid (aCSF). Collect baseline dialysate samples.

  • Drug Administration: Administer a dose of Compound X and continue collecting dialysate samples.

  • Neurochemical Analysis: Analyze the concentration of dopamine, norepinephrine, and their metabolites in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

Section 3: Establishing the In Vitro to In Vivo Correlation (IVIVC)

The ultimate goal is to build a mathematical model that uses in vitro data to predict in vivo responses.[3][6] For a CNS drug like Compound X, a Level A correlation is the most rigorous, aiming for a point-to-point relationship between an in vitro parameter and an in vivo response.[7]

Correlating In Vitro Potency with In Vivo Target Occupancy and Pharmacodynamics

A common approach for CNS drugs is to correlate the in vitro binding affinity (Kᵢ) with the in vivo target occupancy, which in turn drives the pharmacodynamic effect.

Workflow for IVIVC Development:

  • Determine In Vivo Target Occupancy: This can be estimated using techniques like Positron Emission Tomography (PET) imaging with a suitable radiotracer for DAT, or ex vivo binding studies at different doses of Compound X.

  • Relate Occupancy to Pharmacokinetics: Measure the plasma and brain concentrations of Compound X at various time points after administration. This allows for the establishment of a relationship between drug concentration and target occupancy.

  • Link Occupancy to Pharmacodynamic Effect: Correlate the percentage of DAT occupancy with the observed pharmacodynamic effect (e.g., the increase in extracellular dopamine measured by microdialysis or the reduction in immobility in the FST).

  • Mathematical Modeling: Develop a mathematical model that integrates the in vitro potency (Kᵢ), the pharmacokinetic profile (plasma/brain concentration), and the pharmacodynamic response. A common model is the direct Eₘₐₓ model, which relates drug effect to concentration: Effect = (Eₘₐₓ * C) / (EC₅₀ + C), where the in vivo EC₅₀ can be correlated with the in vitro Kᵢ.

Visualizing the IVIVC Workflow

IVIVC_Workflow cluster_InVitro In Vitro Assessment cluster_InVivo In Vivo Assessment cluster_Correlation IVIVC Modeling invitro_ki Binding Affinity (Ki) at DAT, NET, SERT correlation_model Mathematical Model (e.g., Emax Model) invitro_ki->correlation_model Predicts invitro_ic50 Functional Potency (IC50) Uptake Inhibition pk_studies Pharmacokinetics (Plasma/Brain Conc.) occupancy Target Occupancy (e.g., PET, ex vivo) pk_studies->occupancy Drives pk_studies->correlation_model Informs pd_studies Pharmacodynamics (e.g., FST, Microdialysis) pd_studies->correlation_model Validates occupancy->pd_studies Causes

Caption: Workflow for establishing an IVIVC for a CNS drug.

Section 4: Comparative Analysis and Conclusion

The preclinical evaluation of Compound X, a novel 1-(Pyridin-2-yl)-3-(pyrrolidin-1-yl)-1-(p-tolyl)propan-1-ol, necessitates a systematic approach to bridge the translational gap from bench to potential clinical application. Based on the pharmacology of structurally related pyrovalerone analogs, Compound X is hypothesized to be a potent and selective dopamine and norepinephrine reuptake inhibitor.[4][5]

The proposed in vitro assays will precisely quantify its affinity and functional potency, while the selected in vivo models will assess its physiological effects on behavior and neurochemistry. By integrating these datasets, a robust IVIVC can be established, which serves several critical functions:

  • Predictive Power: It allows for the prediction of in vivo efficacy from simple in vitro measurements.[2]

  • Streamlined Development: A validated IVIVC can reduce the need for extensive animal studies for minor formulation changes, saving time and resources.[1][6]

  • Enhanced Understanding: It provides a deeper mechanistic understanding of how the drug's molecular interactions translate into a systemic effect.

Compared to a non-selective agent like cocaine, Compound X is expected to show a much safer profile due to its high selectivity for DAT/NET over SERT. Its potency is projected to be comparable to or greater than that of methylphenidate, positioning it as a promising candidate for further development. The successful establishment of an IVIVC is not merely a regulatory checkbox but a fundamental scientific tool that validates the therapeutic hypothesis and paves the way for informed clinical trial design.

References

  • Vertex AI Search. (2026).
  • Patel, R. (2025). In vivo–In Vitro correlation (IVIVC)
  • Wiley & Sons, Inc. (2017).
  • Pharma Models. (2014).
  • PubMed Central. In vitro-In vivo Correlation: Perspectives on Model Development.
  • SciSpace.
  • BenchChem. (2025). A Comparative Guide to In Vitro Performance of Dopamine Reuptake Inhibitors.
  • National Institutes of Health. Animal models of depression in dopamine, serotonin and norepinephrine transporter knockout mice.
  • PubMed Central.
  • Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1–12.17.21.
  • Meltzer, P. C., Butler, D., Deschamps, J. R., & Madras, B. K. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 49(4), 1420–1432.
  • ResearchGate. (2006). Meltzer PC, Butler D, Deschamps JR, Madras BK. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors. J Med Chem 49: 1420-1432.

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Safety Operating Guide

Comprehensive Guide to the Proper Disposal of 1-(Pyridin-2-yl)-3-(pyrrolidin-1-yl)-1-(p-tolyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential procedural guidance for the safe and compliant disposal of 1-(Pyridin-2-yl)-3-(pyrrolidin-1-yl)-1-(p-tolyl)propan-1-ol (CAS No. 70708-28-0). As a research chemical, comprehensive toxicological and environmental fate data may not be readily available. Therefore, this guide is built upon a conservative risk assessment derived from the compound's structural moieties and established principles of chemical waste management. Adherence to these protocols is critical for ensuring personnel safety and environmental protection.

Hazard Profile Analysis: An Inference-Based Approach

In the absence of a specific Safety Data Sheet (SDS) for this compound, a risk assessment must be based on its constituent chemical groups: a pyridine ring, a pyrrolidine ring, and a substituted propan-1-ol backbone. This analysis mandates that the compound be treated as hazardous waste.

The rationale is grounded in the known hazards of its structural analogs, summarized below.

Structural MoietyKnown HazardsAuthoritative Source(s)
Pyridine Flammable liquid and vapor; Harmful if swallowed, in contact with skin, or if inhaled; Causes skin and eye irritation; Suspected of causing genetic defects and cancer.[1][2][3]
Pyrrolidine Highly flammable liquid and vapor; Harmful if swallowed; Causes severe skin burns and eye damage; Emits highly toxic fumes of nitrogen oxides when heated to decomposition.[4][5][6][7]
Aromatic Alcohols May be harmful if swallowed; Can cause eye, skin, and respiratory system irritation; Flammability varies but should be assumed until tested.[8][9][10]

Regulatory Framework: Ensuring Compliance

All chemical waste disposal activities are governed by stringent federal and local regulations. For laboratories in the United States, the primary regulatory bodies are:

  • Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA regulates the management of hazardous waste from its point of generation to its final disposal—a system known as "cradle-to-grave."[11][12] Generators are legally responsible for correctly identifying and managing their waste.[11]

  • Occupational Safety and Health Administration (OSHA): OSHA's standards, particularly the "Occupational Exposure to Hazardous Chemicals in Laboratories" (29 CFR 1910.1450) and the Hazard Communication Standard, mandate that laboratories develop a Chemical Hygiene Plan (CHP) and ensure workers are trained on the hazards of chemicals and their safe handling, including disposal.[13][14][15]

This guide is designed to align with the principles of these regulations, but it is imperative that you consult your institution's specific Chemical Hygiene Plan and Environmental Health and Safety (EHS) office for local requirements.

Pre-Disposal Safety Protocol

Prior to handling the chemical for disposal, ensure all necessary safety measures are in place.

Required Personal Protective Equipment (PPE)

The following PPE is mandatory when handling the neat compound, its solutions, or its waste.

Protection TypeSpecificationRationale
Hand Protection Nitrile or neoprene gloves.To prevent skin contact with the potentially corrosive and toxic substance.[7]
Eye/Face Protection Chemical safety goggles and a face shield.To protect against splashes that can cause severe eye damage.[16]
Skin/Body Protection Flame-retardant laboratory coat.To protect against skin exposure and in case of fire.[6][17]
Respiratory Protection Not required if handled exclusively within a certified chemical fume hood.To prevent inhalation of potentially harmful vapors.
Engineering Controls

All handling and preparation for disposal of 1-(Pyridin-2-yl)-3-(pyrrolidin-1-yl)-1-(p-tolyl)propan-1-ol must be conducted inside a certified chemical fume hood. This is critical to minimize the risk of inhalation and to contain any potential spills.[18][19]

Step-by-Step Disposal Procedure

Never discharge this chemical or its containers into drains or municipal trash.[1][18] The only acceptable method is through your institution's official hazardous waste management program.

Step 1: Waste Classification

Classify the waste as Hazardous Chemical Waste: Flammable, Toxic, Corrosive Organic Liquid. If the compound is in a solid form, it should be classified as Hazardous Chemical Waste: Flammable, Toxic, Corrosive Organic Solid.

Step 2: Segregation of Waste

Segregate this waste stream from all other types of waste. Specifically:

  • DO NOT mix with halogenated organic waste.[18]

  • DO NOT mix with aqueous waste, acids, bases, or oxidizers.

  • It can be combined with other non-halogenated, nitrogen-containing organic wastes provided they are chemically compatible. When in doubt, collect it in a separate, dedicated container.

Step 3: Containerization and Labeling
  • Select a Proper Container: Use a clean, non-reactive, and sealable container designated for flammable liquid waste (e.g., a high-density polyethylene or glass bottle with a screw-top cap). The container must be in good condition with no leaks or cracks.

  • Affix a Hazardous Waste Label: As soon as the first drop of waste enters the container, label it with your institution's official hazardous waste tag. Fill out the label completely and legibly, including:

    • The words "Hazardous Waste."

    • The full chemical name: "1-(Pyridin-2-yl)-3-(pyrrolidin-1-yl)-1-(p-tolyl)propan-1-ol." List all other components and their approximate percentages.

    • The hazard characteristics: Flammable, Toxic, Corrosive.

    • The accumulation start date.

    • Your name, department, and contact information.

Step 4: On-Site Accumulation
  • Keep the waste container tightly sealed at all times, except when adding waste.

  • Store the container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of laboratory personnel.[19]

  • Ensure the SAA is in a well-ventilated area, away from heat sources or open flames, and within secondary containment to control potential spills.[5][19]

  • Do not accumulate more than 55 gallons of hazardous waste in the SAA.

Step 5: Arranging for Final Disposal

Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the waste container. Do not attempt to transport or dispose of the waste yourself. Final disposal must be carried out by a licensed professional waste disposal service.[6][20]

Spill and Decontamination Procedures

In the event of a small-scale spill within a fume hood:

  • Alert Personnel: Immediately notify others in the laboratory.

  • Contain the Spill: Use a spill kit with absorbent materials suitable for flammable organic liquids, such as vermiculite or sand.[1] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Neutralize/Absorb: Cover the spill with the absorbent material. For residual amounts, cautiously wipe the area with a cloth dampened with a suitable solvent like isopropyl alcohol, followed by soap and water.

  • Collect Waste: Carefully scoop all contaminated absorbent materials and cleaning supplies into a designated waste container. This spill debris must also be disposed of as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS office, following your institution's protocol.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of 1-(Pyridin-2-yl)-3-(pyrrolidin-1-yl)-1-(p-tolyl)propan-1-ol.

DisposalWorkflow Start Waste Generated: 1-(Pyridin-2-yl)-3-(pyrrolidin-1-yl) -1-(p-tolyl)propan-1-ol Assess Step 1: Assess Hazards (Based on Pyridine, Pyrrolidine, Alcohol Moieties) Start->Assess Classify Step 2: Classify Waste (Flammable, Toxic, Corrosive Organic) Assess->Classify PPE Step 3: Don Appropriate PPE (Gloves, Goggles, Lab Coat) Classify->PPE Segregate Step 4: Segregate Waste (Non-Halogenated Organics Only) PPE->Segregate Containerize Step 5: Containerize & Label (Sealed Container, Hazardous Waste Tag) Segregate->Containerize Store Step 6: Store Safely in SAA (Secondary Containment, Closed Lid) Containerize->Store ContactEHS Step 7: Arrange for Disposal (Contact Institutional EHS Office) Store->ContactEHS End Compliant Disposal ContactEHS->End

Caption: Disposal workflow for 1-(Pyridin-2-yl)-3-(pyrrolidin-1-yl)-1-(p-tolyl)propan-1-ol.

References

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • OSHA Standards to Know Before Starting Your Lab. (2023-07-11). Lab Manager. [Link]

  • OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR). [Link]

  • The Laboratory Standard. Vanderbilt University Environmental Health and Safety. [Link]

  • The OSHA Laboratory Standard. (2020-04-01). Lab Manager. [Link]

  • Pyrrolidine | C4H9N | CID 31268. PubChem, National Institutes of Health (NIH). [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine. (2024-10-01). Post Apple Scientific. [Link]

  • Pyrrolidine - Hazard Summary. New Jersey Department of Health. [Link]

  • Safety Data Sheet: Pyridine. Carl ROTH. [Link]

  • Best Practices for Hazardous Waste Disposal. (2016-12-05). AEG Environmental. [Link]

  • Toxicological Profile for Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Toxicological Profile for Pyridine - Potential for Human Exposure. National Center for Biotechnology Information (NCBI). [Link]

  • PYRROLIDINE FOR SYNTHESIS. Loba Chemie. [Link]

  • Pyridine - SAFETY DATA SHEET. Penta chemicals. [Link]

  • Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]

  • What Regulations Govern Hazardous Waste Management? (2025-01-06). Chemistry For Everyone. [Link]

  • Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]

  • 1-(Pyridine-2-yl)-3-(pyrrolidin-1-yl)-1-p-tolylpropan-1-ol. Pharmaffiliates. [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025-03-04). HSC Chemistry. [Link]

  • SAFETY DATA SHEET - Propan-1-ol. Fisher Scientific. [Link]

  • 2-(5-(p-Tolyl)pyridin-3-yl)propan-2-ol. PubChem, National Institutes of Health (NIH). [Link]

  • In-Laboratory Treatment of Chemical Waste. University of Pennsylvania Health and Safety. [Link]

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]

  • Treatment and disposal of chemical wastes in daily laboratory work. Organic Chemistry Praktikum. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. (2022-04-11). GAIACA. [Link]

  • Safety data sheet - litol. Pramol-Chemie AG. [Link]

  • Process for preparation of E-isomer of 1-(4-methylphenyl)-1-(2-pyridyl)-3-pyrrolidino prop-1-ene and acid addition salts thereof.
  • 3-(Pyridin-2-YL)propanal. PubChem, National Institutes of Health (NIH). [Link]

  • Propan-1-ol. ChemBK. [Link]

  • Safety Data Sheet: 1-Propanol. Carl ROTH. [Link]

  • Process for the preparation of chiral pyrollidine-2-yl- methanol derivatives.
  • Synthesis of 1,3-‐Dimethyl-‐3-‐(p-‐tolyl)-‐1H-‐pyrrolo[3,2-‐ c]pyridin. Organic Syntheses. [Link]

  • Process for the synthesis of lactams.
  • Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.